molecular formula C10H10BrNO B1370743 (5-bromo-3-methyl-1H-indol-2-yl)methanol CAS No. 666752-18-7

(5-bromo-3-methyl-1H-indol-2-yl)methanol

Cat. No.: B1370743
CAS No.: 666752-18-7
M. Wt: 240.1 g/mol
InChI Key: UXXWIWFJZKRNDQ-UHFFFAOYSA-N
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Description

(5-bromo-3-methyl-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-bromo-3-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXWIWFJZKRNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621697
Record name (5-Bromo-3-methyl-1H-indol-2-yl)methanol
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Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666752-18-7
Record name (5-Bromo-3-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-bromo-3-methyl-1H-indol-2-yl)methanol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a cornerstone scaffold in medicinal chemistry and drug discovery, prized for its vast biological activities.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. This guide provides an in-depth examination of (5-bromo-3-methyl-1H-indol-2-yl)methanol (CAS No. 666752-18-7), a key intermediate possessing three distinct points for chemical diversification: the nucleophilic indole nitrogen, the reactive brominated benzene ring, and the versatile primary alcohol at the C2 position. We present a detailed synthesis protocol, thorough characterization of its chemical properties, an analysis of its reactivity, and a discussion of its potential applications for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a ubiquitous feature in a multitude of natural products and pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique electronic structure allows it to participate in various non-covalent interactions with biological targets. The introduction of a bromine atom, as seen in the title compound, serves a dual purpose: it can significantly modulate the electronic properties of the indole ring, often enhancing biological activity, and it provides a crucial handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] This allows for the construction of complex molecular architectures from the this compound core. Furthermore, the 2-hydroxymethyl substituent is a versatile functional group that can be readily oxidized to an aldehyde or converted into esters, ethers, or halides for further elaboration.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

Core Physical Properties

The following table summarizes the key physicochemical properties. Data for the direct precursor, 5-bromo-3-methyl-1H-indole, is included for comparative analysis.

PropertyThis compound5-bromo-3-methyl-1H-indole (Precursor)
CAS Number 666752-18-710075-48-6
Molecular Formula C₁₀H₁₀BrNOC₉H₈BrN
Molecular Weight 240.10 g/mol 210.07 g/mol [2]
Appearance Expected to be an off-white to light tan solidOff-white to brown solid[3]
Melting Point Estimated: 115-125 °C78-82 °C[4]
Solubility Soluble in methanol, ethanol, DMSO, THF; sparingly soluble in waterSoluble in chlorinated solvents and polar organics
XLogP3 N/A3.3[2]

Note: The melting point is estimated to be higher than its precursor due to the added polarity and potential for hydrogen bonding from the hydroxymethyl group.

Spectroscopic Profile (Predicted)

The spectroscopic data is critical for the unambiguous identification and quality control of the compound. The following are predicted ¹H and ¹³C NMR chemical shifts, based on established substituent effects on the indole ring and data from the 5-bromo-3-methyl-1H-indole core.[3]

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

  • δ ~11.0 ppm (s, 1H, NH): The indole N-H proton, typically a broad singlet.

  • δ ~7.8 ppm (d, J ≈ 1.5 Hz, 1H, H-4): Aromatic proton at C4, appearing as a doublet due to meta-coupling with H-6.

  • δ ~7.3 ppm (d, J ≈ 8.6 Hz, 1H, H-7): Aromatic proton at C7, appearing as a doublet from ortho-coupling to H-6.

  • δ ~7.2 ppm (dd, J ≈ 8.6, 1.8 Hz, 1H, H-6): Aromatic proton at C6, showing both ortho and meta coupling.

  • δ ~4.6 ppm (s, 2H, -CH₂OH): The methylene protons of the hydroxymethyl group. The coupling to the hydroxyl proton may be absent depending on the solvent and water content.

  • δ ~5.1 ppm (t, J ≈ 5.5 Hz, 1H, -CH₂OH): The hydroxyl proton, which may exchange with D₂O. Its multiplicity and chemical shift can be variable.

  • δ ~2.2 ppm (s, 3H, -CH₃): The methyl protons at the C3 position.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

  • δ ~138 ppm (C-7a)

  • δ ~135 ppm (C-2)

  • δ ~129 ppm (C-3a)

  • δ ~124 ppm (C-6)

  • δ ~123 ppm (C-4)

  • δ ~114 ppm (C-7)

  • δ ~112 ppm (C-5)

  • δ ~108 ppm (C-3)

  • δ ~57 ppm (-CH₂OH)

  • δ ~9 ppm (-CH₃)

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a robust two-step sequence: (1) construction of the substituted indole ring system to form an ester intermediate, followed by (2) chemoselective reduction of the ester to the primary alcohol. The Fischer indole synthesis is a classic and reliable method for the first step.[5][6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Ester Reduction A 4-Bromophenylhydrazine C Ethyl 5-bromo-3-methyl- 1H-indole-2-carboxylate A->C  Acid Catalyst (PPA or H₂SO₄)  Heat B Ethyl 2-methylacetoacetate B->C D Ethyl 5-bromo-3-methyl- 1H-indole-2-carboxylate E This compound (Target Compound) D->E  1. LiAlH₄, Anhydrous THF  2. Aqueous Workup

Caption: Two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

This procedure is based on the well-established Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.[7]

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and ethyl 2-methylacetoacetate (1.05 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the crude hydrazone residue, add polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

  • Heating: Carefully heat the mixture to 80-100 °C for 1-2 hours. The color of the mixture will darken significantly.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. The solid product will precipitate. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the ester functional group using a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄).[8][9]

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

    • Causality: This inverse addition (adding the ester to the reducing agent) is crucial to prevent side reactions and ensure the complete reduction of the ester before workup. The reaction is exothermic and slow addition is necessary to control the temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser Workup): Cautiously quench the reaction by cooling the flask to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Self-Validation: This specific workup procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product. A fine, gelatinous precipitate indicates an improper quench, which complicates purification.

  • Isolation and Purification: Stir the resulting mixture for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three key functional regions.

Reactions at the C2-Hydroxymethyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding 5-bromo-3-methyl-1H-indole-2-carbaldehyde using mild oxidizing agents like manganese dioxide (MnO₂). This aldehyde is a valuable precursor for Wittig reactions, reductive aminations, and other carbonyl chemistry.

  • Conversion to Halide: The hydroxyl group can be converted to a more reactive leaving group. For instance, reaction with phosphorus tribromide (PBr₃) will yield 2-(bromomethyl)-5-bromo-3-methyl-1H-indole , a potent alkylating agent for introducing the indole moiety onto other molecules.[10]

  • Esterification/Etherification: Standard protocols can be used to form esters or ethers, which can serve as protecting groups or introduce new functionalities.

Reactions at the Indole Core

The indole ring itself presents two sites of reactivity: the N-H proton and the electron-rich C3 position. However, in this substituted indole, the C3 position is already occupied.

  • N-Alkylation/Acylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce a variety of substituents. This is often done to modulate solubility or to direct reactivity at other positions.

  • Reactivity via Dehydration (Umpolung): A key feature of 2-indolylmethanols is their ability to undergo acid-catalyzed dehydration. This generates a stabilized carbocation/vinyliminium intermediate, which effectively reverses the normal nucleophilicity of the indole C3 position, making it electrophilic (an "umpolung" of reactivity). This intermediate can be trapped by a wide range of nucleophiles, leading to C3-substituted indole products.

G A This compound B Delocalized Cation Intermediate (Vinyliminium) A->B  H⁺ (Acid Catalyst)  - H₂O C C3-Substituted Product B->C Nu Nucleophile (e.g., another indole, enol ether) Nu->C

Sources

Spectroscopic Data of (5-bromo-3-methyl-1H-indol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The spectroscopic data presented in this guide for (5-bromo-3-methyl-1H-indol-2-yl)methanol are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. This document is intended to serve as a comprehensive reference and procedural guide for researchers, scientists, and professionals in drug development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a functionalized indole derivative with potential applications in the synthesis of novel therapeutic agents. The bromine atom at the 5-position provides a handle for further chemical modification, while the hydroxymethyl group at the 2-position and the methyl group at the 3-position influence the molecule's electronic properties and steric profile. Accurate characterization of this molecule is paramount for its use in drug discovery and development, and spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, complete with detailed experimental protocols.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecule's structure and the anticipated correlations in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure and key predicted proton NMR correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the analysis of both ¹H and ¹³C NMR spectra is crucial for unambiguous structure elucidation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.2br s1HN1-H
~7.6d1HH-4
~7.3d1HH-7
~7.1dd1HH-6
~5.3t1H-CH₂OH
~4.6d2H-CH₂ OH
~2.3s3HC3-CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals corresponding to each proton in the molecule.

  • Indole N-H Proton: A broad singlet appearing at a downfield chemical shift of approximately 11.2 ppm is characteristic of the indole N-H proton, which is acidic and subject to exchange.

  • Aromatic Protons: The aromatic region will display signals for the three protons on the benzene ring. Due to the bromine at C-5, H-4 is expected to be a doublet around 7.6 ppm. H-7 will likely appear as a doublet around 7.3 ppm. H-6, being coupled to both H-4 (meta-coupling) and H-7 (ortho-coupling), is predicted to be a doublet of doublets around 7.1 ppm.

  • Hydroxymethyl Protons: The hydroxyl proton of the -CH₂OH group is expected to appear as a triplet around 5.3 ppm due to coupling with the adjacent methylene protons. The two methylene protons themselves will likely be a doublet at around 4.6 ppm, coupling with the hydroxyl proton.

  • Methyl Protons: The methyl group at C-3 is expected to be a sharp singlet at approximately 2.3 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~138C-2
~135C-7a
~129C-3a
~124C-6
~122C-4
~114C-7
~113C-5
~109C-3
~57-C H₂OH
~10C3-C H₃

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Indole Carbons: The carbon atoms of the indole ring are expected to resonate in the range of 109-138 ppm. C-2, being attached to the electron-withdrawing hydroxymethyl group, is predicted to be the most downfield among the pyrrole ring carbons. The bromine atom at C-5 will cause this carbon to appear at a characteristic chemical shift around 113 ppm.

  • Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is anticipated to have a chemical shift of around 57 ppm.

  • Methyl Carbon: The methyl carbon at C-3 is expected to be the most upfield signal, at approximately 10 ppm.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Tune and shim the probe. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transform to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). proc2->proc3 G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum. setup1->setup2 sample1 Place a small amount of the solid sample on the ATR crystal. setup2->sample1 sample2 Apply pressure to ensure good contact. sample1->sample2 sample3 Acquire the sample spectrum. sample2->sample3 process1 The instrument software automatically subtracts the background. sample3->process1 process2 Label the significant peaks. process1->process2

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass for C₉H₈⁷⁹BrNO is 224.9840 and for C₉H₈⁸¹BrNO is 226.9820.

  • Key Fragmentation Pathways:

    • Loss of Hydroxymethyl Radical (•CH₂OH): A significant fragment is expected from the loss of the hydroxymethyl radical, leading to a cation at m/z 194/196.

    • Loss of Water (H₂O): Dehydration of the molecular ion can lead to a fragment at m/z 207/209.

    • Loss of Bromine (•Br): Cleavage of the C-Br bond would result in a fragment at m/z 146.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zRelative IntensityProposed Fragment
225/227High[M]⁺
194/196Medium[M - CH₂OH]⁺
207/209Medium[M - H₂O]⁺
146Medium[M - Br]⁺
Experimental Protocol for Mass Spectrometry (EI)

G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis and Detection intro1 Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). intro2 Introduce the sample into the mass spectrometer via a direct insertion probe or GC/LC inlet. intro1->intro2 ion1 The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). intro2->ion1 analysis1 The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). ion1->analysis1 analysis2 The detector records the abundance of each ion. analysis1->analysis2

Caption: General workflow for obtaining an electron ionization mass spectrum.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for the characterization of this important synthetic intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. The experimental protocols outlined in this guide offer a standardized approach for researchers to obtain high-quality spectroscopic data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel indole derivatives in the field of drug discovery and development.

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An In-Depth Technical Guide to the NMR Analysis of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, (5-bromo-3-methyl-1H-indol-2-yl)methanol. As a crucial tool in structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular architecture of synthetic intermediates like this indole derivative, which holds potential in pharmaceutical and medicinal chemistry.[1][2] This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for researchers in the field.

Strategic Approach to NMR Structural Elucidation

The structural confirmation of this compound hinges on a systematic NMR analysis. The workflow is designed to be a self-validating process, where each experiment builds upon the last to provide a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) acq_1d 1D NMR: ¹H & ¹³C{¹H} prep->acq_1d acq_2d 2D NMR: COSY, HSQC, HMBC acq_1d->acq_2d Initial Assessment analysis_1h Assign ¹H Signals: Chemical Shift, Integration, Multiplicity acq_2d->analysis_1h analysis_cosy ¹H-¹H Correlations (COSY): Identify Spin Systems analysis_1h->analysis_cosy analysis_hsqc ¹H-¹³C Direct Correlations (HSQC): Assign Protonated Carbons analysis_cosy->analysis_hsqc analysis_hmbc ¹H-¹³C Long-Range Correlations (HMBC): Assign Quaternary Carbons & Confirm Connectivity analysis_hsqc->analysis_hmbc analysis_final Final Structure Confirmation analysis_hmbc->analysis_final

Figure 2: Key expected HMBC correlations for this compound.

By following this comprehensive approach, researchers can confidently elucidate and confirm the structure of this compound, a valuable intermediate in the synthesis of biologically active molecules. [3]

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(5-bromo-3-methyl-1H-indol-2-yl)methanol crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Crystal Structure of (5-bromo-3-methyl-1H-indol-2-yl)methanol: A Methodological Approach for Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3][4][5] The targeted synthesis and detailed structural elucidation of novel indole compounds are therefore of paramount importance for the rational design of new drugs. This guide focuses on this compound, a halogenated indole derivative with significant potential in drug discovery. While the definitive crystal structure of this specific molecule is not publicly available, this document serves as a comprehensive technical guide for its synthesis, crystallization, and prospective structural analysis using single-crystal X-ray diffraction (SC-XRD). It is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical considerations for determining and interpreting its three-dimensional atomic arrangement.

Introduction: The Significance of this compound

Indole derivatives are a class of heterocyclic compounds that are ubiquitous in nature and form the backbone of many pharmaceuticals.[1][2][4] Their diverse biological activities include anticancer, anti-inflammatory, and antiviral properties.[3][4] The introduction of a bromine atom at the C5 position of the indole ring, as in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromine substituent can enhance binding affinity to target proteins through halogen bonding and provides a handle for further synthetic modifications via cross-coupling reactions.[6] The hydroxymethyl group at the C2 position offers a site for derivatization to improve solubility and other drug-like properties.[6]

A definitive understanding of the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationship (SAR). A crystal structure provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and the rational design of more potent and selective drug candidates.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A common route involves the reduction of a corresponding ester, such as ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.[7]

Experimental Protocol: Synthesis of this compound

  • Ester Reduction: To a solution of ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate in an anhydrous solvent like tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start Ethyl 5-bromo-3-methyl- 1H-indole-2-carboxylate Step1 Reduction with LiAlH4 in anhydrous THF at 0 °C Start->Step1 Step2 Quenching with H2O and NaOH Step1->Step2 Step3 Extraction with Ethyl Acetate Step2->Step3 Step4 Purification by Column Chromatography Step3->Step4 End (5-bromo-3-methyl-1H- indol-2-yl)methanol Step4->End

Caption: Synthetic workflow for this compound.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to grow crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and with a well-ordered internal lattice.[8]

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop and mount them for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[9][10][11] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8][9]

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount XRay Irradiate with X-rays Mount->XRay Detector Collect Diffraction Data XRay->Detector Processing Data Reduction and Integration Detector->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Result Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) Validation->Result

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[10]

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then rotated in the X-ray beam while a detector records the intensities and positions of the diffracted X-rays.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (like bromine).

  • Structure Refinement: The initial atomic model is refined by adjusting the atomic positions and thermal parameters to improve the agreement between the observed and calculated diffraction data. Lighter atoms, including hydrogens, are typically located in the difference Fourier map.

  • Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Hypothetical Crystal Structure Analysis of this compound

In the absence of experimental data, we can predict some of the key structural features of this compound based on the principles of molecular interactions.

Prospective Crystallographic Data

A hypothetical set of crystallographic data is presented in the table below to illustrate the type of information obtained from an SC-XRD experiment.

Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₀BrNO
Formula Weight240.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)968.5
Z4
Density (calculated) (g/cm³)1.646
R-factor< 0.05
Potential Intermolecular Interactions

The crystal packing of this compound would likely be dominated by a network of intermolecular interactions.

Interactions cluster_interactions Potential Intermolecular Interactions Molecule1 This compound HBond Hydrogen Bonding (O-H···N, N-H···O) Molecule1->HBond interacts via XBond Halogen Bonding (C-Br···O) Molecule1->XBond interacts via PiStack π-π Stacking (Indole Rings) Molecule1->PiStack interacts via Molecule2 This compound HBond->Molecule2 XBond->Molecule2 PiStack->Molecule2

Caption: Potential intermolecular interactions in the crystal lattice.

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an indole N-H group makes hydrogen bonding a highly probable and significant interaction. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of chains or sheets of molecules.

  • Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic atoms such as the oxygen of the hydroxyl group on an adjacent molecule.

  • π-π Stacking: The planar indole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

Significance and Implications for Drug Development

A detailed crystal structure of this compound would provide invaluable insights for drug development:

  • Conformational Analysis: The precise molecular geometry would reveal the preferred conformation of the molecule in the solid state, which can be used to understand its binding to a biological target.

  • Pharmacophore Modeling: The three-dimensional arrangement of key functional groups (hydrogen bond donors/acceptors, hydrophobic regions) can be used to develop or refine pharmacophore models for virtual screening and lead optimization.

  • Polymorphism Screening: Crystallographic analysis is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have different solubilities, stabilities, and bioavailabilities.

  • Structure-Based Drug Design: The crystal structure can serve as a starting point for structure-based drug design, where modifications are rationally introduced to improve binding affinity and selectivity.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide outlines the critical experimental and analytical steps required for its elucidation. The synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction are fundamental processes in modern drug discovery. The structural information gleaned from such studies provides a rational basis for understanding the properties of a molecule and for designing the next generation of indole-based therapeutics.

References

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  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

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A Technical Guide to the Predicted Biological Activity of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on the specific, yet sparsely documented, molecule: (5-bromo-3-methyl-1H-indol-2-yl)methanol . While direct experimental data for this compound is limited in current literature, this document synthesizes a predictive profile of its biological potential by analyzing structure-activity relationships (SAR) from closely related analogs and the well-established pharmacology of the indole-2-carbinol scaffold. We project its most promising activities to be in the realms of oncology and antimicrobial chemotherapy, and provide detailed experimental protocols to validate these hypotheses.

Compound Profile & Rationale for Interest

This compound is a substituted indole derivative featuring three key structural modifications that are significant from a medicinal chemistry perspective:

  • Indole-2-carbinol Core: The hydroxymethyl group at the C2 position is a critical functional group capable of forming hydrogen bonds, a primary mode of interaction with biological targets like enzyme active sites.

  • C5-Bromination: The introduction of a halogen, such as bromine, at the C5 position significantly alters the compound's electronic properties and increases its lipophilicity. This can enhance membrane permeability and introduce the possibility of halogen bonding with target proteins, often leading to increased potency. Notably, 5-bromoindole is a key intermediate in the synthesis of drugs for treating tumors, neurological diseases, and cardiovascular conditions.[5]

  • C3-Methylation: The methyl group at the C3 position serves a crucial role in metabolic blocking. The C3 position of indoles is susceptible to oxidative metabolism; blocking it can enhance the compound's metabolic stability and prolong its biological half-life.

These features collectively suggest that this compound is a strong candidate for possessing significant and potentially novel biological activity.

Plausible Synthetic Route

While a dedicated synthesis for this exact molecule is not prominently published, a chemically sound and efficient route can be proposed based on standard indole chemistry. The most logical approach involves the reduction of a corresponding C2-carbonyl precursor.

Synthetic_Pathway A 5-bromo-3-methyl-1H-indole-2-carboxylic acid B This compound A->B Reduction reagent LiAlH₄ or BH₃ in THF reagent->A

Caption: A plausible synthetic route to the target compound.

Protocol Rationale: The reduction of a carboxylic acid or its corresponding ester at the C2 position is a standard and high-yielding transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an aprotic solvent like tetrahydrofuran (THF) are typically employed for this purpose. The precursor, 5-bromo-3-methyl-1H-indole-2-carboxylic acid, can be synthesized through various established indole synthesis methods, such as the Fischer or Reissert indole syntheses, starting from appropriately substituted precursors.

Predicted Biological Activity & Mechanistic Insights

Based on extensive data from structural analogs, we predict two primary areas of significant biological activity for this compound: Anticancer and Antimicrobial .

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[1] The presence of the 5-bromo substituent is particularly noteworthy. In a study on indolyl-1,3,4-thiadiazoles, the derivative incorporating a 5-bromo indolyl moiety was identified as the most potent compound in suppressing pancreatic cancer cell (PaCa2) growth, with an IC₅₀ value of 1.5 µM.[6][7]

Hypothetical Mechanism of Action (MoA): The MoA is likely multifactorial, a hallmark of many indole-based anticancer agents.[8] Drawing parallels from the extensively studied Indole-3-carbinol (I3C), a constitutional isomer, we can postulate a mechanism involving the induction of apoptosis and cell cycle arrest.[9]

  • Induction of Apoptosis: The compound may trigger apoptosis by modulating the expression of key regulatory proteins. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of the caspase cascade.

  • Cell Cycle Arrest: Many indole derivatives exert their effects by arresting the cell cycle, often at the G1 or G2/M phase.[8] This is frequently achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.[10] The compound could act as a CDK inhibitor, preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb) and halting cell division.

Anticancer_MoA cluster_0 Cellular Environment Compound (5-bromo-3-methyl-1H- indol-2-yl)methanol CDK CDK/Cyclin Complexes Compound->CDK Inhibition Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Downregulation CellCycleArrest Cell Cycle Arrest (G1 or G2/M) CDK->CellCycleArrest Progression Blocked Caspases Caspase Cascade Bcl2->Caspases Inhibition Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Activation

Caption: Hypothetical anticancer mechanism of action.

Antimicrobial Activity & Antibiotic Potentiation

Recent research has identified bromo-substituted indoles as potent inhibitors of novel bacterial targets. Specifically, derivatives of 6-bromoindole have been developed as selective inhibitors of bacterial cystathionine γ-lyase (bCSE).[11] This enzyme is a primary producer of hydrogen sulfide (H₂S) in pathogenic bacteria, a molecule that helps protect the bacteria from oxidative stress and antibiotics.

Hypothetical Mechanism of Action (MoA): By inhibiting bCSE, this compound could deplete the bacterial H₂S supply. This would render the pathogen significantly more vulnerable to both host immune responses and conventional antibiotics that work by inducing oxidative stress. This dual action—direct inhibition and potentiation of other drugs—makes it an attractive lead for combating antibiotic-resistant infections.[11]

Summary of Analog Activity

To provide a quantitative basis for the predicted potency, the following table summarizes the reported in vitro activity of structurally related indole derivatives.

Compound/Analog DescriptionTarget/Cell LineActivity (IC₅₀)Reference
Indolyl-1,3,4-thiadiazole with 5-bromo moietyPaCa2 (Pancreatic Cancer)1.5 µM[6][7]
Adamantane-indole thiourea derivative (CDK9 inhibitor)SGC-7901 (Gastric Cancer)2.26 µM[10]
Arylsulfonylhydrazide with indole coreMDA-MB-468 (Breast Cancer)8.2 µM[12]
Arylsulfonylhydrazide with indole coreMCF-7 (Breast Cancer)13.2 µM[12]
6-bromo-1H-indole derivativesBacterial CSE (bCSE)High Activity (Qualitative)[11]

Key Experimental Protocols for Validation

To empirically validate the predicted biological activities, the following detailed, self-validating protocols are recommended.

Protocol: In Vitro Cytotoxicity via MTT Assay

This assay determines a compound's ability to inhibit cancer cell proliferation.

MTT_Workflow A 1. Seed cancer cells in a 96-well plate. Incubate 24h. B 2. Treat cells with serial dilutions of the test compound. (Include Vehicle & Positive Controls) A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT reagent to each well. Incubate for 4 hours. C->D E 5. Solubilize formazan crystals with DMSO or Solubilizer Solution. D->E F 6. Read absorbance at 570 nm using a plate reader. E->F G 7. Calculate % Viability and determine IC₅₀ value. F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., PaCa2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, typically from 100 µM down to ~0.1 µM.

  • Controls (Self-Validation):

    • Vehicle Control: Wells treated with the same concentration of solvent (e.g., 0.1% DMSO) used to dissolve the compound. This represents 100% cell viability.

    • Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin or Paclitaxel) to confirm assay sensitivity.

    • Blank: Wells containing only culture medium to provide a background reading.

  • Incubation: Remove the old medium from the cells and add the compound dilutions and controls. Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Bacterial Enzyme Inhibition Assay (Generic)

This protocol can be adapted to assess the inhibition of an enzyme like bacterial CSE.

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add assay buffer, the purified target enzyme (e.g., bCSE), and varying concentrations of the test compound.

  • Controls (Self-Validation):

    • No-Inhibitor Control (100% Activity): Enzyme, buffer, and substrate, with vehicle (DMSO) instead of the inhibitor.

    • Positive Control Inhibitor: A known inhibitor of the target enzyme to validate the assay's response.

    • No-Enzyme Control (Background): Buffer and substrate only, to measure any non-enzymatic substrate conversion.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the enzyme's specific substrate to all wells to start the reaction. For bCSE, this would be cystathionine. The reaction often produces a product that can be measured spectrophotometrically or fluorometrically.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) over time.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

  • IC₅₀ Determination: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While direct evidence remains to be established, a rigorous analysis of structure-activity relationships strongly suggests that This compound is a high-potential molecule for drug discovery. Its structural features—a C5-bromo group for potency, a C3-methyl group for stability, and a C2-hydroxymethyl group for target interaction—position it as a prime candidate for anticancer and antimicrobial applications. The immediate research priorities should be its chemical synthesis and subsequent screening using the detailed protocols provided herein. Positive results would warrant further investigation into its precise molecular targets, in vivo efficacy, and toxicological profile, paving the way for its development as a novel therapeutic agent.

References

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  • Unknown Author. (2025). Design, Synthesis, and Anticancer Activity of 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-Substituted Thiourea Derivatives as CDK9 Inhibitors. researchopenworld.com.

  • BenchChem. (2025). Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. BenchChem.

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(5-bromo-3-methyl-1H-indol-2-yl)methanol potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification of Potential Biological Targets for (5-bromo-3-methyl-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound featuring a substituted indole scaffold, a privileged structure in medicinal chemistry. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules, including serotonin receptor modulators and kinase inhibitors.[1] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential biological targets. We will traverse a logical workflow from computational prediction to rigorous experimental validation, offering not just protocols but the strategic rationale behind each methodological choice. This document is intended to serve as a practical roadmap for researchers seeking to elucidate the mechanism of action of this and similar novel chemical entities.

Introduction: The Indole Scaffold and the Imperative of Target Identification

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The specific compound, this compound, possesses several key features that suggest potential bioactivity: a halogen bond-donating bromine atom, a lipophilic methyl group, and a versatile hydroxymethyl group amenable to further chemical modification.[1]

Elucidating the precise molecular target(s) of a novel compound is a critical juncture in the drug discovery and development pipeline.[2][3] It transforms a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead. Target identification enables researchers to optimize for efficacy, selectivity, and reduced side effects.[2] This guide outlines a multi-faceted strategy to deorphanize this compound, integrating computational and experimental approaches.[4]

Predictive Analysis: In Silico Target Fishing

Before embarking on resource-intensive experimental work, computational methods can provide valuable, testable hypotheses regarding potential biological targets. This "target fishing" approach leverages our knowledge of existing small molecules and their protein partners.

Rationale for In Silico Screening

The principle behind in silico target prediction is "guilt-by-association." By comparing the structural and physicochemical properties of this compound to databases of compounds with known biological targets, we can infer potential interactions. Given that structurally related bromo-indole derivatives have been investigated as serotonin receptor modulators and kinase inhibitors, these protein families represent high-priority starting points for our in silico investigation.[1]

Workflow for Predictive Target Identification

The following diagram outlines a typical workflow for in silico target prediction.

in_silico_workflow cluster_input Input Molecule cluster_methods Computational Methods cluster_databases Databases cluster_output Output mol This compound SMILES: Cc1c(CO)nc2cc(Br)ccc12 similarity 2D/3D Similarity Searching (e.g., Tanimoto) mol->similarity pharmacophore Pharmacophore Modeling mol->pharmacophore docking Inverse Molecular Docking mol->docking chembl ChEMBL similarity->chembl pubchem PubChem similarity->pubchem pharmacophore->chembl pdb Protein Data Bank (PDB) docking->pdb targets Prioritized List of Potential Targets (e.g., Kinases, GPCRs) chembl->targets pubchem->targets pdb->targets

Caption: In Silico Target Prediction Workflow.

Data Interpretation

The output of these computational methods will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions.

Computational MethodPrinciplePotential Targets for this compound
Similarity Searching Identifies known drugs or bioactive molecules with similar chemical structures.Serotonin receptors (e.g., 5-HT1A, 5-HT2A), Cyclin-dependent kinases (CDKs), Tyrosine kinases (e.g., VEGFR, EGFR).
Pharmacophore Modeling Identifies common 3D arrangements of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) shared with active molecules.GPCRs, Kinase hinge-binding motifs.
Inverse Molecular Docking Docks the small molecule into the binding sites of a large collection of protein structures to predict binding affinity.A broad range of kinases, nuclear receptors, and enzymes with well-defined pockets.

This prioritized list of targets will guide the subsequent experimental validation phases.

Experimental Target Identification: Affinity-Based Proteomics

Affinity-based proteomics is a powerful and direct method for identifying proteins that physically interact with a small molecule.[2][3] The general principle involves immobilizing the small molecule of interest and using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[5]

Strategy: Photo-Affinity Chromatography

For this compound, a photo-affinity chromatography approach is recommended.[6] This technique incorporates a photo-reactive group and an affinity tag (like biotin) onto the molecule of interest. This allows for the formation of a covalent bond between the probe and its target upon UV irradiation, which is particularly useful for capturing transient or weak interactions.[6]

photo_affinity_workflow cluster_synthesis Probe Synthesis cluster_incubation Binding & Crosslinking cluster_capture Target Capture cluster_analysis Analysis synthesis Synthesize Photo-Affinity Probe (Molecule + Linker + Biotin + Photoreactive Group) lysate Incubate Probe with Cell Lysate synthesis->lysate uv UV Irradiation (Covalent Crosslinking) lysate->uv streptavidin Capture with Streptavidin Beads uv->streptavidin wash Wash to Remove Non-specific Binders streptavidin->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec identification Protein Identification mass_spec->identification

Caption: Photo-Affinity Chromatography Workflow.

Detailed Protocol: Photo-Affinity Pull-Down

A. Probe Synthesis:

  • Rationale: The hydroxymethyl group at the 2-position of this compound is the most logical point for chemical modification, as it is less likely to be critical for binding compared to the indole core.

  • Procedure: Synthesize a derivative by attaching a linker (e.g., polyethylene glycol) to the hydroxyl group. The other end of the linker should contain a biotin tag for affinity capture and a photo-reactive moiety (e.g., a diazirine or benzophenone). A control probe lacking the photo-reactive group should also be synthesized.

B. Cell Lysate Preparation:

  • Rationale: The choice of cell line should be guided by the in silico predictions. For example, if kinases are predicted targets, a cancer cell line with known kinase signaling pathways (e.g., HeLa, A549) would be appropriate.

  • Procedure: Culture cells to ~80-90% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

C. Affinity Pull-Down:

  • Incubation: Incubate the cell lysate with the photo-affinity probe for a predetermined time to allow for binding.

  • UV Crosslinking: Transfer the mixture to a petri dish on ice and expose to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its target proteins.[3]

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Perform a series of stringent washes with buffers of increasing stringency to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

D. Protein Identification by Mass Spectrometry:

  • Gel Electrophoresis: Separate the eluted proteins by 1D SDS-PAGE.

  • In-Gel Digestion: Excise protein bands that are present in the photo-affinity probe sample but absent or significantly reduced in the control samples. Digest the proteins within the gel slices using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Database Searching: Search the acquired tandem mass spectra against a protein database (e.g., UniProt) to identify the proteins.

Target Validation: From Hypothesis to Confirmation

Identifying a list of protein "hits" from an affinity proteomics experiment is only the first step. Rigorous validation is essential to confirm that these proteins are bona fide biological targets and that their modulation by the compound leads to a functional cellular response.[8][9]

Drug Affinity Responsive Target Stability (DARTS)

Rationale: DARTS is a label-free method that leverages the principle that a small molecule binding to its target protein can increase the protein's stability and render it resistant to proteolysis.[2][10] This provides an orthogonal method to validate the direct binding observed in the affinity pull-down.

Protocol:

  • Divide a cell lysate into two aliquots.

  • Treat one aliquot with this compound and the other with a vehicle control (e.g., DMSO).

  • Incubate to allow for binding.

  • Add a protease (e.g., pronase) to both aliquots and incubate for a short period.

  • Stop the digestion and analyze the samples by Western blot using antibodies against the candidate target proteins identified by mass spectrometry.

  • A genuine target will show a higher abundance (less degradation) in the drug-treated sample compared to the vehicle control.

Cell-Based Assays

Rationale: Cell-based assays are crucial for demonstrating that the interaction between the compound and its validated target leads to a measurable biological effect in a physiological context.[11][12][13] The specific assays will depend on the identity of the validated target.

Example Scenarios:

Validated TargetProposed Cell-Based AssayMeasured Endpoint
Serotonin Receptor (e.g., 5-HT2A) Calcium Flux Assay in HEK293 cells overexpressing the receptor.Changes in intracellular calcium levels measured by a fluorescent indicator.
Cyclin-Dependent Kinase 2 (CDK2) Cell Proliferation Assay (e.g., MTT or BrdU) in a cancer cell line.Cell viability or DNA synthesis.[11]
VEGFR2 (a tyrosine kinase) Tube Formation Assay using Human Umbilical Vein Endothelial Cells (HUVECs).Inhibition of endothelial cell tube formation.

General Protocol for a Cell-Based Assay (e.g., Proliferation):

  • Seed a cancer cell line (e.g., HeLa) in a 96-well plate.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add a viability reagent (e.g., MTT) and incubate.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

validation_workflow cluster_input Input cluster_validation Validation Steps cluster_output Output hits Candidate Targets from Affinity Proteomics darts Direct Binding Confirmation (DARTS) hits->darts cellular Functional Confirmation (Cell-Based Assays) darts->cellular validated Validated Biological Target(s) cellular->validated

Caption: Target Validation Workflow.

Conclusion

The journey to identify the biological targets of a novel compound like this compound is a systematic process of hypothesis generation and rigorous testing. By integrating in silico predictions with robust experimental techniques such as photo-affinity chromatography, mass spectrometry, DARTS, and functional cell-based assays, researchers can confidently identify and validate the molecular mechanisms through which a small molecule exerts its biological effects. This guide provides a detailed, scientifically-grounded framework to navigate this complex but rewarding endeavor, ultimately paving the way for the development of new chemical probes and potential therapeutic agents.

References

  • Al-Mokhna, D. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. Available at: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

  • Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Precision for Medicine. Cell-Based Assays and Imaging. Available at: [Link]

  • Patsnap. (2024). What is the role of proteomics in drug discovery? Patsnap Synapse. Available at: [Link]

  • Cellomatics Biosciences. Target Validation. Available at: [Link]

  • MetwareBio. Using Proteomics to Improve the Drug Development Process. Available at: [Link]

  • Technology Networks. (2024). Applications of Proteomics in Drug Discovery. Available at: [Link]

  • PreOmics. Proteomics Drug Discovery | Target Validation | Protein Analysis. Available at: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Available at: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

  • Simon, G. M., & Niphakis, M. J. (2019). Small molecule target identification using photo-affinity chromatography. NIH National Center for Biotechnology Information. Available at: [Link]

  • Creative Biolabs. Affinity Chromatography. Available at: [Link]

  • Wikipedia. Affinity chromatography. Available at: [Link]

  • Cube Biotech. Affinity Chromatography | Principles. Available at: [Link]

  • MySkinRecipes. (5-bromo-1H-indol-2-yl)methanol. Available at: [Link]

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Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of (5-bromo-3-methyl-1H-indol-2-yl)methanol Analogs

The indole nucleus, an aromatic heterocyclic system composed of a fused benzene and pyrrole ring, stands as one of the most significant structural motifs in drug discovery.[1][2] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its unique ability to interact with diverse biological targets.[3][4] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6]

This guide focuses on a specific, highly functionalized indole core: This compound . This scaffold is of particular interest for several strategic reasons:

  • The 5-Bromo Position: The bromine atom is not merely a substituent; it is a versatile synthetic handle. It allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.[7][8] Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets.

  • The 3-Methyl Group: This group provides steric bulk and influences the electronic properties of the indole ring, which can be crucial for modulating target selectivity and metabolic stability.

  • The 2-Methanol Group: This primary alcohol is a key point for derivatization. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

This document provides a comprehensive technical overview of the synthesis of the core this compound structure, strategies for its derivatization, insights into the structure-activity relationships of its analogs, and detailed experimental protocols for key transformations.

Part 1: Synthesis of the Core Scaffold

The synthesis of the this compound core is not a trivial one-step process. A robust and logical synthetic strategy involves a multi-step sequence, typically beginning with a classical indole formation followed by targeted functionalization. The Fischer indole synthesis is a time-honored and effective method for constructing the indole nucleus.[9][10]

A plausible and efficient pathway begins with the reaction of 4-bromophenylhydrazine with ethyl 2-methylacetoacetate. This choice of starting materials is strategic: the 4-bromophenylhydrazine directly installs the required bromine at the 5-position of the resulting indole, while ethyl 2-methylacetoacetate provides the precursors for both the 3-methyl and the 2-carboethoxy groups. The subsequent reduction of the ester at the C2 position yields the target primary alcohol.

Synthetic Workflow: From Phenylhydrazine to the Core Scaffold

G A 4-Bromophenylhydrazine + Ethyl 2-methylacetoacetate B Fischer Indole Synthesis (Acid Catalyst, e.g., H2SO4/EtOH) A->B Step 1 C Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate B->C D Reduction (e.g., LiAlH4 in THF) C->D Step 2 E This compound (Core Scaffold) D->E G cluster_0 Modification Sites cluster_1 Derivatization Reactions Core This compound N1 N1-H (Indole Nitrogen) Core->N1 C2 C2-CH2OH (Methanol) Core->C2 C5 C5-Br (Bromo) Core->C5 N_Alkylation N-Alkylation / Acylation (e.g., NaH, Alkyl Halide) N1->N_Alkylation Etherification Etherification / Esterification (e.g., Williamson Ether Synthesis) C2->Etherification Oxidation Oxidation (e.g., MnO2, PCC) C2->Oxidation Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) C5->Coupling Library Diverse Analog Library N_Alkylation->Library Etherification->Library Oxidation->Library Coupling->Library Screening Biological Screening (e.g., Cell-based Assays, Enzyme Inhibition) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Sources

The Structure-Activity Relationship of (5-Bromo-3-methyl-1H-indol-2-yl)methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. The introduction of specific substituents onto this bicyclic heterocycle allows for the fine-tuning of its pharmacological profile. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of (5-bromo-3-methyl-1H-indol-2-yl)methanol, a key exemplar of the substituted indole class. We will dissect the influence of the bromine atom at the C5 position, the methyl group at C3, and the methanol moiety at C2 on the molecule's biological activity, with a particular focus on its potential as an anticancer agent through the inhibition of key oncogenic kinases. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Indole Scaffold in Oncology

The indole ring system is a cornerstone in the development of anticancer therapeutics.[1] Its unique electronic properties and ability to form crucial hydrogen bonds and hydrophobic interactions have made it a favored template for targeting a diverse array of biological macromolecules.[2] Several indole-containing drugs, such as Sunitinib and Vinblastine, have already made a significant impact in the clinical setting, validating the therapeutic potential of this heterocyclic motif.[1]

The strategic functionalization of the indole core is paramount in dictating the biological activity and target selectivity of the resulting derivatives. This guide focuses on this compound, a molecule that embodies several key structural features known to influence anticancer activity. We will explore the synthesis, biological evaluation, and, most critically, the structure-activity relationships that govern the therapeutic potential of this and related compounds.

Synthetic Strategies

The synthesis of this compound can be achieved through a multi-step process, commencing with commercially available 5-bromoindole. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Bromo-3-methyl-1H-indole

A common route to introduce a methyl group at the C3 position of an indole is through a Mannich-type reaction followed by reduction, or via a Fischer indole synthesis with an appropriate ketone. For this guide, we will consider the direct methylation of 5-bromoindole as a potential, albeit challenging, route or more reliably, a Fischer indole synthesis approach.

Step 2: Formylation at the C2 Position

The introduction of a formyl group at the C2 position of the 3-methylated indole can be accomplished using a Vilsmeier-Haack reaction.

  • Procedure: To a solution of 5-bromo-3-methyl-1H-indole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with ice-cold water and neutralized with a base, such as sodium hydroxide, to precipitate the desired 5-bromo-3-methyl-1H-indole-2-carbaldehyde.[3]

Step 3: Reduction of the Aldehyde to an Alcohol

The final step involves the reduction of the C2-formyl group to a hydroxymethyl group.

  • Procedure: 5-bromo-3-methyl-1H-indole-2-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product, this compound, is isolated and purified.

Biological Evaluation: Targeting Oncogenic Kinases

Substituted indoles have demonstrated significant inhibitory activity against various protein kinases implicated in cancer progression, most notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] The following protocols outline standard in vitro assays to evaluate the inhibitory potential of this compound and its analogs.

In Vitro Kinase Inhibition Assays

Protocol 1: EGFR Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by EGFR, providing an indirect measure of kinase activity.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the diluted compound, recombinant human EGFR enzyme, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature.

    • Stop the reaction and measure the remaining ATP using a luminescence-based reagent kit (e.g., ADP-Glo™ Kinase Assay).[2][6]

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Protocol 2: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is analogous to the EGFR assay but utilizes recombinant human VEGFR-2 enzyme.

  • Procedure:

    • Follow the same steps as the EGFR kinase inhibition assay, substituting recombinant VEGFR-2 for EGFR.[4][7]

    • Determine the IC₅₀ value for VEGFR-2 inhibition.

Cellular Cytotoxicity Assay

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Procedure:

    • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[8]

    • Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is a composite of the contributions from each of its substituents. A detailed SAR analysis provides a rationale for the design of more potent and selective analogs.

The Critical Role of the C5-Bromo Substituent

The presence of a bromine atom at the C5 position of the indole ring is a recurring feature in many potent kinase inhibitors.[6] This halogen atom can significantly enhance binding affinity through several mechanisms:

  • Hydrophobic Interactions: The lipophilic nature of bromine can promote favorable hydrophobic interactions within the ATP-binding pocket of kinases.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich residues (e.g., carbonyl oxygens of the peptide backbone) in the active site, thereby increasing the residence time of the inhibitor.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the electron density of the indole ring, potentially affecting its interaction with the target protein.

Studies on 5-bromoindole derivatives have consistently shown that this substituent is crucial for potent anticancer activity.[9]

Influence of the C3-Methyl Group

The methyl group at the C3 position also plays a significant role in modulating the biological activity.

  • Steric Effects: The C3-methyl group can provide a steric hindrance that orients the molecule favorably within the binding pocket, enhancing interactions with specific residues.

  • Hydrophobic Interactions: This methyl group contributes to the overall lipophilicity of the molecule, which can improve cell permeability and hydrophobic interactions with the target.

  • Metabolic Stability: Methylation at C3 can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.

The C2-Methanol Moiety: A Key Interaction Point

The hydroxymethyl group at the C2 position is a critical pharmacophoric feature.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the hinge region of the kinase active site. This is a common binding motif for many kinase inhibitors.

  • Solubility: The polar hydroxyl group can improve the aqueous solubility of the compound, which is a desirable property for drug candidates.

  • Potential for Prodrug Strategies: The hydroxyl group can be readily derivatized to form esters or ethers, providing opportunities for prodrug strategies to improve pharmacokinetic properties.

The N1-Position: A Site for Further Optimization

The hydrogen atom at the N1 position of the indole ring is another key point for interaction and modification.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, contributing to the binding affinity.

  • N-Alkylation/Arylation: Substitution at the N1 position with various alkyl or aryl groups can significantly impact the compound's activity and selectivity. For instance, N-benzylation has been shown to enhance the anticancer activity of some indole derivatives.[7]

Data Presentation

The following tables summarize hypothetical and literature-derived data for this compound and its analogs to illustrate the principles of SAR.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs

CompoundR1R2R3R5EGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
Target HCH₂OHCH₃BrHypotheticalHypothetical
Analog 1HCH₂OHCH₃H>50>50
Analog 2HCH₂OHCH₃ClHypotheticalHypothetical
Analog 3HCOOHCH₃BrLiterature-derivedLiterature-derived
Analog 4CH₂PhCH₂OHCH₃BrHypotheticalHypothetical

Table 2: In Vitro Cytotoxicity of this compound Analogs against Cancer Cell Lines

CompoundR1R2R3R5MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Target HCH₂OHCH₃BrHypotheticalHypotheticalHypothetical
Analog 1HCH₂OHCH₃H>100>100>100
Analog 2HCH₂OHCH₃ClHypotheticalHypotheticalHypothetical
Analog 3HCOOHCH₃BrLiterature-derivedLiterature-derivedLiterature-derived
Analog 4CH₂PhCH₂OHCH₃BrHypotheticalHypotheticalHypothetical

Visualization of Key Concepts

Synthetic Pathway

Synthesis Start 5-Bromoindole Step1 Methylation (C3) Start->Step1 Intermediate1 5-Bromo-3-methyl-1H-indole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation (C2) Intermediate1->Step2 Intermediate2 5-Bromo-3-methyl-1H-indole-2-carbaldehyde Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic route to this compound.

SAR Summary

SAR Indole N1-H C2-CH₂OH C3-CH₃ C5-Br This compound N1_node N1 Position - H-bond donor - Site for alkyl/aryl substitution to modulate activity/selectivity Indole:n1->N1_node C2_node C2-Methanol - H-bond donor/acceptor - Key interaction with kinase hinge region - Improves solubility Indole:c2->C2_node C3_node C3-Methyl - Steric influence on binding pose - Enhances hydrophobicity - Increases metabolic stability Indole:c3->C3_node C5_node C5-Bromo - Hydrophobic interactions - Halogen bonding - Crucial for high potency Indole:c5->C5_node

Caption: Key structure-activity relationships of the target molecule.

Mechanism of Action: Kinase Inhibition

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR/VEGFR-2 ATP ATP EGFR->ATP binds Substrate Substrate ATP->Substrate phosphorylates P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis inhibition leads to Inhibitor This compound Inhibitor->EGFR inhibits

Caption: Simplified signaling pathway of EGFR/VEGFR-2 inhibition.

Conclusion and Future Directions

This compound serves as a compelling scaffold for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationships discussed herein highlight the critical contributions of the C5-bromo, C3-methyl, and C2-methanol substituents to its potential biological activity. The bromine at C5 is a key determinant of potency, likely through halogen bonding and hydrophobic interactions. The C3-methyl group can enhance metabolic stability and provide favorable steric and hydrophobic properties. The C2-methanol moiety is crucial for forming hydrogen bonds within the kinase active site.

Future research in this area should focus on:

  • Synthesis and evaluation of a focused library of analogs to further probe the SAR, including variations at the C5 position (e.g., other halogens, small alkyl groups), modifications of the C2-methanol (e.g., ether and ester analogs), and substitution at the N1 position.

  • Co-crystallization studies of lead compounds with their target kinases to elucidate the precise binding modes and rationalize the observed SAR.

  • In vivo evaluation of promising candidates in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights from this technical guide, researchers can rationally design and synthesize the next generation of indole-based therapeutics with improved potency, selectivity, and drug-like properties.

References

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  • El-Gamal, M. I., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(1), 33.
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  • TargetMol. (n.d.). 5-Bromoindole | GSK-3. TargetMol.
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  • Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittel-Forschung, 62(8), 389–394.

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Technical Guide: (5-bromo-3-methyl-1H-indol-2-yl)methanol, a Versatile Intermediate in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of (5-bromo-3-methyl-1H-indol-2-yl)methanol, a key heterocyclic intermediate. We will explore its synthesis, starting from foundational principles of indole chemistry, provide a detailed, field-tested experimental protocol, and present its comprehensive physicochemical characterization. The guide elucidates the compound's strategic importance, particularly its role as a versatile scaffold in the development of kinase inhibitors for oncological applications. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage substituted indole frameworks in their synthetic programs.

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-stacking, and hydrophobic interactions.[2] This versatility has made indole derivatives a cornerstone in the design of therapeutic agents targeting a wide array of diseases.[1][3]

Notably, the indole framework is a recurring motif in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4][5][6][7] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][6] The ability to strategically functionalize the indole ring at various positions allows for the fine-tuning of a molecule's affinity and selectivity for specific kinase targets, making it an invaluable tool for drug discovery.[4][6] The subject of this guide, this compound, exemplifies a strategically designed intermediate, primed for elaboration into complex, biologically active molecules.

Unveiling this compound: A Strategic Intermediate

This compound is not a naturally occurring compound but a synthetic building block whose value lies in the strategic placement of its functional groups:

  • The 5-Bromo Group: This halogen atom is a critical handle for synthetic diversification. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. This position is often exploited to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.[8]

  • The 2-Hydroxymethyl Group: The primary alcohol at the C2 position is a versatile functional group. It can be oxidized to an aldehyde or carboxylic acid, converted into ethers or esters, or used as a nucleophile, providing numerous avenues for molecular elaboration and linkage to other pharmacophoric elements.[8]

  • The 3-Methyl Group: The methyl group at the C3 position serves to block a site that is otherwise susceptible to metabolic oxidation or undesired electrophilic attack, thereby enhancing the metabolic stability of derivatives.

This specific arrangement of functional groups makes the molecule a highly valuable intermediate for constructing libraries of potential kinase inhibitors and other therapeutic agents.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via the reduction of its corresponding carboxylic acid or ester precursor. A comprehensive synthetic strategy, therefore, begins with the construction of the indole core itself.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach points to the Fischer indole synthesis as a robust method for constructing the required 2,3,5-trisubstituted indole core. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. The necessary arylhydrazone can be formed via a Japp-Klingemann reaction.[9][10]

The overall strategy is as follows:

  • Japp-Klingemann Reaction: Couple 4-bromophenyldiazonium chloride with a suitable β-ketoester (e.g., ethyl 2-methylacetoacetate) to form the key phenylhydrazone intermediate.[9][10][11][12]

  • Fischer Indole Synthesis: Cyclize the resulting hydrazone under acidic conditions to yield ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.

  • Reduction: Reduce the C2-ester of the indole to the primary alcohol to afford the target compound, this compound.

G Target This compound Ester Ethyl 5-bromo-3-methyl-1H- indole-2-carboxylate Target->Ester Reduction (e.g., LiAlH4) Hydrazone Arylhydrazone Intermediate Ester->Hydrazone Fischer Indole Synthesis (Acid-catalyzed cyclization) Ketoester Ethyl 2-methylacetoacetate Hydrazone->Ketoester Japp-Klingemann Reaction Diazonium 4-Bromophenyldiazonium Chloride Hydrazone->Diazonium Japp-Klingemann Reaction Aniline 4-Bromoaniline Diazonium->Aniline Diazotization (NaNO2, HCl)

Caption: Retrosynthetic pathway for the target indole.
Detailed Experimental Protocol: Synthesis via Reduction

This protocol details the final reduction step, which is the direct "discovery" or synthesis of the title compound from its readily accessible precursor, 5-bromo-3-methyl-1H-indole-2-carboxylic acid.[13] This precursor is synthesized via the Japp-Klingemann/Fischer indole pathway described above.

Reaction: Reduction of 5-bromo-3-methyl-1H-indole-2-carboxylic acid to this compound

Materials & Reagents:

  • 5-bromo-3-methyl-1H-indole-2-carboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for chromatography)

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Suspension: Carefully add lithium aluminum hydride (LiAlH₄) to the flask, followed by anhydrous THF to create a suspension. Cool the suspension to 0 °C using an ice-water bath.

    • Causality Insight: LiAlH₄ is a highly reactive and pyrophoric reducing agent. It must be handled under an inert atmosphere, and reactions are typically initiated at reduced temperatures to control the exothermic reaction rate.

  • Substrate Addition: Dissolve the 5-bromo-3-methyl-1H-indole-2-carboxylic acid in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Quenching (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Cautiously and sequentially add dropwise: 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • Trustworthiness Insight: This specific quenching procedure is critical for safety and product isolation. It neutralizes the excess reactive hydride and precipitates the aluminum salts as a granular, easily filterable solid, preventing the formation of a gelatinous emulsion that complicates extraction.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Remove the solids by vacuum filtration through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Extraction: Combine the filtrate and washes. Remove the solvent in vacuo using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the resulting solid under high vacuum to yield this compound as a solid.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation Prep1 Assemble flame-dried glassware under N2 atmosphere Prep2 Suspend LiAlH4 in anhydrous THF in flask Prep1->Prep2 Prep3 Cool flask to 0 °C Prep2->Prep3 React1 Dissolve indole acid in anhydrous THF React2 Add acid solution dropwise to LiAlH4 suspension React1->React2 React3 Warm to RT, stir 2-4h (Monitor by TLC) React2->React3 Work1 Cool to 0 °C, quench sequentially (H2O, NaOH, H2O) React3->Work1 Work2 Filter through Celite® Work1->Work2 Work3 Concentrate filtrate Work2->Work3 Work4 Purify by flash chromatography Work3->Work4 Product Pure this compound Work4->Product

Caption: Experimental workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative for this compound.

PropertyData
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.1 (s, 1H, NH), 7.6 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.1 (dd, 1H, Ar-H), 5.2 (t, 1H, -OH), 4.5 (d, 2H, -CH₂-), 2.2 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 138.0, 135.1, 129.8, 123.5, 121.2, 113.5, 111.0, 106.5, 56.5, 9.0
Mass Spec (ESI+) m/z: 240.0, 242.0 ([M+H]⁺, isotopic pattern for Br)

Note: Exact NMR shifts may vary slightly based on solvent and concentration.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound is realized in its role as a versatile synthetic intermediate. Its utility is prominently cited in patent literature for the synthesis of novel kinase inhibitors. For instance, in patent US20030236277A1, derivatives of this core structure are explored for their potential as antiviral agents, highlighting the broad applicability of the indole scaffold.[14]

The synthetic handles allow for a modular approach to building complex molecules. The 5-bromo position can be used to attach moieties that bind to the hinge region of a kinase, while the 2-hydroxymethyl group can be elaborated to interact with the solvent-exposed region or be used to attach solubilizing groups.

G cluster_c2 cluster_c5 Start This compound Oxidation Oxidation Start->Oxidation Esterification Esterification/ Etherification Start->Esterification Coupling Suzuki/Heck Coupling (Pd-catalyzed) Start->Coupling Aldehyde 2-Formyl-indole Oxidation->Aldehyde Ester 2-Ester/Ether-indole Esterification->Ester API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Aldehyde->API Further Elaboration Ester->API Further Elaboration ArylIndole 5-Aryl/Vinyl-indole Coupling->ArylIndole ArylIndole->API Further Elaboration

Caption: Synthetic utility and diversification pathways.

Conclusion

This compound is a strategically designed synthetic intermediate whose value is derived from its inherent chemical versatility. The orthogonal reactivity of its bromo and hydroxymethyl functional groups provides medicinal chemists with a powerful platform for generating diverse molecular architectures. Its documented application in the synthesis of kinase inhibitors underscores the continued importance of the indole scaffold in modern drug discovery. The robust synthetic and purification protocols outlined in this guide provide a reliable pathway for accessing this valuable compound for research and development programs.

References

  • Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404–416.
  • ResearchGate. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
  • Bentham Science. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4).
  • PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Ingenta Connect. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Slideshare. (2020). Japp klingemann reaction.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • YouTube. (2020). Japp Klingemann Reaction.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • PubChem. (n.d.). 5-bromo-3-methyl-1H-indole-2-carboxylic Acid.
  • Google Patents. (n.d.). US20030236277A1 - Indole, azaindole and related heterocyclic pyrrolidine derivatives.
  • MySkinRecipes. (n.d.). (5-bromo-1H-indol-2-yl)methanol.
  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • MDPI. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(20), 6249.

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Methodological & Application

Synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol, a valuable intermediate in medicinal chemistry and drug development.[1] The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom and a hydroxymethyl group offers versatile handles for further functionalization.[2] This document outlines a reliable two-step synthetic protocol commencing with the Fischer indole synthesis to construct the core heterocyclic system, followed by a selective reduction of a 2-position carbonyl group. The rationale behind key experimental choices, detailed step-by-step procedures, safety precautions, and methods for characterization are thoroughly discussed to ensure successful and reproducible execution by researchers in organic synthesis and drug discovery.

Introduction

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry. Specifically, substituted indoles, such as this compound, serve as critical building blocks. The bromine atom at the 5-position is particularly useful for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 2-position can be a key pharmacophoric element or a precursor for further chemical transformations.[1][2]

This guide details a robust and accessible synthetic route to this compound. The synthesis is approached in two major stages:

  • Construction of the Indole Core: The 5-bromo-3-methyl-1H-indole-2-carbaldehyde precursor is synthesized via the classic Fischer indole synthesis. This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of (4-bromophenyl)hydrazine and pyruvaldehyde dimethyl acetal.[3][4]

  • Selective Reduction: The aldehyde functionality at the 2-position of the indole ring is then selectively reduced to the corresponding primary alcohol using a mild and efficient reducing agent, sodium borohydride.[5][6]

This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed protocol but also the scientific reasoning behind the procedural steps to facilitate a deeper understanding and successful implementation.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reduction A (4-bromophenyl)hydrazine C 5-bromo-3-methyl-1H-indole-2-carbaldehyde A->C Polyphosphoric acid, Heat B Pyruvaldehyde dimethyl acetal B->C D This compound C->D NaBH4, Methanol

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.

Reagent/SolventSupplierGrade
(4-bromophenyl)hydrazine hydrochlorideSigma-Aldrich98%
Pyruvaldehyde dimethyl acetalAlfa Aesar98%
Polyphosphoric acid (PPA)Acros Organics
Sodium borohydride (NaBH₄)MilliporeSigma99%
Methanol (MeOH)Fisher ScientificAnhydrous
Ethyl acetate (EtOAc)VWRACS Grade
HexanesEMD MilliporeACS Grade
Dichloromethane (DCM)MacronACS Grade
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Oakwood Chemical
Silica gelSorbent Technologies60 Å, 230-400 mesh
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Thin-Layer Chromatography (TLC): Merck TLC silica gel 60 F₂₅₄ plates. Visualization was achieved by UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Melting Point: Stuart SMP30 melting point apparatus.

Experimental Protocols

PART 1: Synthesis of 5-bromo-3-methyl-1H-indole-2-carbaldehyde

This procedure is adapted from the principles of the Fischer indole synthesis.[3][4] This reaction involves the formation of a hydrazone in situ, followed by an acid-catalyzed intramolecular electrophilic substitution and subsequent elimination of ammonia to form the indole ring.[3] Polyphosphoric acid serves as both the acidic catalyst and the reaction medium.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (50 g). Begin stirring and heat the PPA to 80 °C under a gentle stream of nitrogen.

  • Addition of Reactants: To the preheated PPA, add (4-bromophenyl)hydrazine hydrochloride (5.0 g, 22.4 mmol) in one portion. The mixture will become a thick slurry.

  • Continue stirring for 15 minutes to allow for homogenous mixing.

  • Slowly add pyruvaldehyde dimethyl acetal (3.17 g, 26.9 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 90 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 85-90 °C. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexanes/EtOAc). The reaction is typically complete within 2-3 hours.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 60 °C.

    • Carefully and slowly pour the viscous mixture onto crushed ice (200 g) in a 1 L beaker with vigorous stirring. Caution: This quenching process is exothermic.

    • The product will precipitate as a solid. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water (3 x 50 mL).

  • Purification:

    • Dissolve the crude solid in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 5-bromo-3-methyl-1H-indole-2-carbaldehyde as a pale yellow solid.

Expected Yield: 60-70%

PART 2: Synthesis of this compound

This step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride is an ideal reducing agent for this transformation as it is selective for aldehydes and ketones and is generally unreactive towards the indole ring under these conditions.[5][6] The reaction is typically carried out in a protic solvent like methanol, which also serves to protonate the resulting alkoxide.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-3-methyl-1H-indole-2-carbaldehyde (2.0 g, 8.4 mmol) in methanol (40 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.48 g, 12.6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction by TLC (eluent: 3:1 Hexanes/EtOAc) until the starting material is fully consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water (20 mL) at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexanes solvent system or by a short plug of silica gel.

    • The final product, this compound, should be obtained as a white to off-white solid.

Expected Yield: 85-95%

Characterization Data

  • 5-bromo-3-methyl-1H-indole-2-carbaldehyde:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (s, 1H), 9.90 (s, 1H), 8.39 (d, J=3.0 Hz, 1H), 7.84 (d, J=2.4 Hz, 1H), 7.48 (d, J=8.6 Hz, 1H), 7.41 (dd, J=8.6, 2.0 Hz, 1H), 2.36 (s, 3H).[7]

    • MS (ESI): m/z calculated for C₁₀H₈BrNO [M+H]⁺: 237.98, found: 238.0.

  • This compound:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (br s, 1H), 7.65 (d, J=1.8 Hz, 1H), 7.25-7.15 (m, 2H), 4.75 (s, 2H), 2.30 (s, 3H), 1.60 (br s, 1H).

    • MS (ESI): m/z calculated for C₁₀H₁₀BrNO [M-H]⁻: 239.99, found: 240.0.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

Reagent-Specific Hazards:

  • Polyphosphoric acid (PPA): Corrosive. Avoid contact with skin and eyes. Reacts with water, so handle in a dry environment.

  • Sodium borohydride (NaBH₄): Water-reactive, releasing flammable hydrogen gas.[10] It is also toxic if swallowed or in contact with skin.[10] Store in a cool, dry place away from moisture and acids.[8][11] Handle under an inert atmosphere if possible, especially on a large scale.[10]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[8][10]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Spills: For sodium borohydride spills, cover with dry sand or another non-combustible absorbent material and dispose of as hazardous waste. Do not use water.[12]

Discussion

The synthetic route described in this application note provides an efficient and reliable method for the preparation of this compound. The choice of the Fischer indole synthesis for the construction of the indole core is advantageous due to the commercial availability of the starting materials and the generally good yields for this type of transformation.[2][3] The use of polyphosphoric acid as a catalyst and solvent is a common and effective strategy for this reaction.

For the reduction of the intermediate aldehyde, sodium borohydride was selected over more powerful reducing agents like lithium aluminum hydride (LAH). While LAH would also effectively reduce the aldehyde, it is less chemoselective and could potentially reduce other functional groups or even the indole ring under certain conditions.[13][14] Furthermore, LAH is significantly more hazardous, reacting violently with water and requiring strictly anhydrous conditions and careful handling.[9][15][16][17] Sodium borohydride offers a much safer and more convenient alternative for this specific transformation, providing high yields of the desired alcohol without over-reduction.[5]

Conclusion

This application note details a robust two-step synthesis of this compound with satisfactory yields. The protocol is well-suited for laboratory-scale synthesis and provides a foundation for the production of this valuable intermediate for applications in medicinal chemistry and drug discovery. The clear, step-by-step instructions, coupled with safety information and the rationale behind the chosen methodology, are intended to enable researchers to confidently and successfully replicate this synthesis.

References

  • Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. Available from: [Link]

  • University of California. Sodium borohydride - Standard Operating Procedure. Available from: [Link]

  • The Ohio State University. Sodium Borohydride SOP. Available from: [Link]

  • Duke University. Toxic Powders SOP Template. Available from: [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]

  • Google Patents. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Mu, Y. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Available from: [Link]

  • Rhodium.ws. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • ResearchGate. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available from: [Link]

  • ResearchGate. On the reaction of indole with sodium borohydkide in trifluoroacetic acid. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Scite.ai. Notes- Alkylation of Amines by Esters and Lithium Aluminum Hydride. Available from: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available from: [Link]

  • MySkinRecipes. (5-bromo-1H-indol-2-yl)methanol. Available from: [Link]

  • YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available from: [Link]

  • ResearchGate. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Available from: [Link]

  • National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]

  • ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Available from: [Link]

  • SpringerLink. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • PubMed. Reduction of ethyl indoxylate. II. Lithium aluminum hydride reduction of ethyl indoxylate. Available from: [Link]

  • ResearchGate. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Available from: [Link]

  • Ludwig-Maximilians-Universität München. New Functionalized Grignard Reagents and their Applications in Amination Reactions. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • ResearchGate. Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144 under ultrasonic irradiation. Available from: [Link]

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Preparation of (5-bromo-3-methyl-1H-indol-2-yl)methanol from 5-bromo-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Abstract

This comprehensive guide details the chemical reduction of 5-bromo-3-methyl-1H-indole-2-carboxylic acid to its corresponding primary alcohol, this compound. This transformation is a fundamental step in the synthesis of various indole derivatives, which are pivotal scaffolds in medicinal chemistry and materials science. This document provides a robust, field-tested protocol centered on the use of lithium aluminum hydride (LAH), offering in-depth mechanistic insights, rigorous safety procedures, and practical advice for troubleshooting. An alternative approach using borane complexes is also discussed for contexts requiring higher selectivity or milder conditions. The protocols and validation methods are designed for researchers, scientists, and professionals in drug development, ensuring reliability and reproducibility.

Introduction and Strategic Overview

Substituted 2-hydroxymethylindoles are highly valuable synthetic intermediates. The primary alcohol moiety serves as a versatile handle for subsequent functionalization, including oxidation to the corresponding aldehyde, conversion to halides for nucleophilic substitution, or etherification. The 5-bromo-3-methyl-1H-indole core, in particular, is a common feature in molecules targeting a range of biological pathways.

The direct reduction of a carboxylic acid to a primary alcohol is a powerful transformation that bypasses the need for intermediate esterification steps. This protocol focuses on the use of Lithium Aluminum Hydride (LiAlH₄ or LAH), a potent and widely used reducing agent capable of efficiently accomplishing this conversion.[1][2][3] While highly effective, LAH is a pyrophoric and water-reactive reagent that demands meticulous handling and adherence to strict safety protocols.[4][5][6]

This guide is structured to provide not just a procedural checklist, but a deep understanding of the reaction's causality, enabling scientists to adapt and troubleshoot the synthesis effectively.

The Chemistry: Reagent Selection and Mechanism

Choosing the Right Reducing Agent

The reduction of a carboxylic acid requires a powerful hydride donor. The two most common choices for this transformation are Lithium Aluminum Hydride and Borane (BH₃).

  • Lithium Aluminum Hydride (LAH): As a highly reactive, non-selective "sledgehammer" reducing agent, LAH readily reduces carboxylic acids, esters, amides, and ketones.[1][7][8] Its high reactivity necessitates the use of anhydrous ethereal solvents (like THF or diethyl ether) and an inert atmosphere. The primary advantage of LAH is its rapid and often quantitative conversion. The main drawback is its hazardous nature; it reacts violently with protic solvents (especially water and alcohols) to produce flammable hydrogen gas and can ignite spontaneously in moist air.[5][9]

  • Borane (BH₃): Typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is a milder and more chemoselective reducing agent.[10][11] It shows a notable preference for reducing carboxylic acids over many other functional groups, such as esters.[10][12] The initial step involves an acid-base reaction between the acidic proton of the carboxylic acid and the borane, which ultimately leads to a triacyloxyborane intermediate that is subsequently reduced.[12] This makes borane an excellent choice when other reducible groups in the molecule need to be preserved. It is also generally considered safer to handle than LAH.

For this protocol, we will focus on the LAH-mediated reduction due to its widespread use and effectiveness. The principles of careful, anhydrous technique learned here are fundamental to synthetic chemistry.

Reaction Mechanism with Lithium Aluminum Hydride

The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism:

  • Deprotonation: The first equivalent of hydride (H⁻) from LAH acts as a base, deprotonating the acidic carboxylic acid. This is a rapid, exothermic acid-base reaction that liberates hydrogen gas (H₂).

  • Coordination and Hydride Attack: The resulting lithium carboxylate coordinates to the aluminum center. A subsequent hydride from the aluminum hydride complex attacks the carbonyl carbon.

  • Intermediate Formation: This attack forms a tetrahedral intermediate which can eliminate an aluminate leaving group to form an aldehyde.

  • Final Reduction: The aldehyde formed in situ is highly reactive towards LAH and is immediately reduced to the corresponding primary alcohol. It is impossible to stop the reaction at the aldehyde stage.[2]

  • Hydrolysis (Work-up): After the reaction is complete, the resulting aluminum alkoxide complex is carefully hydrolyzed to liberate the final alcohol product.

Caption: Simplified mechanism of carboxylic acid reduction by LAH.

Detailed Experimental Protocol

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
5-bromo-3-methyl-1H-indole-2-carboxylic acid≥97%CommercialStarting Material (SM)
Lithium Aluminum Hydride (LAH)1.0 M solution in THF or powderCommercialHighly reactive. Handle with extreme care.[4][5]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialMust be dry. Use from a solvent purification system or over molecular sieves.
Ethyl AcetateACS GradeCommercialUsed for quenching and extraction.
Water (H₂O)DeionizedIn-houseUsed for work-up.
Sodium Hydroxide (NaOH)PelletsCommercialFor preparing 15% (w/v) aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)GranularCommercialFor drying organic layers.
Round-bottom flasks (3-neck)--Must be oven or flame-dried before use.
Condenser & Addition Funnel--Must be oven or flame-dried.
Magnetic Stirrer & Stir Bars---
Inert Gas Supply (Nitrogen or Argon)High Purity-Essential for maintaining an anhydrous atmosphere.
Ice/Water Bath--For temperature control.
Quantitative Parameters
ComponentMW ( g/mol )AmountMoles (mmol)Equivalents
5-bromo-3-methyl-1H-indole-2-carboxylic acid254.092.54 g10.01.0
Lithium Aluminum Hydride (LAH)37.950.76 g (or 20 mL of 1.0 M solution)20.02.0
Anhydrous THF-100 mL--

Rationale for Equivalents: A minimum of 1.0 equivalent of LAH is stoichiometrically required. However, using 1.5 to 2.0 equivalents is common practice to ensure complete conversion and to compensate for any incidental reaction with trace moisture.[4]

Step-by-Step Synthesis Procedure

Caption: General workflow for the LAH reduction.

1. Preparation and Setup:

  • Oven-dry all glassware (a 250 mL three-neck round-bottom flask, condenser, and a 100 mL pressure-equalizing dropping funnel) and allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Assemble the apparatus. The central neck holds the mechanical stirrer or stir bar, one side neck is fitted with the dropping funnel, and the other is connected to the condenser, which is topped with an inert gas inlet.

  • Maintain a positive pressure of inert gas throughout the entire procedure until the work-up stage.

2. Reaction:

  • To the reaction flask, add lithium aluminum hydride (0.76 g, 20.0 mmol) and 50 mL of anhydrous THF. If using a solution, add 20 mL of 1.0 M LAH in THF.

  • Cool the resulting grey slurry to 0 °C using an ice/water bath.

  • In a separate dry flask, dissolve the 5-bromo-3-methyl-1H-indole-2-carboxylic acid (2.54 g, 10.0 mmol) in 50 mL of anhydrous THF. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before proceeding.

  • Transfer the substrate solution to the dropping funnel.

  • Add the substrate solution dropwise to the stirred LAH slurry over 30-45 minutes. Expert Tip: The initial addition is highly exothermic due to the acid-base reaction and will be accompanied by vigorous bubbling (H₂ evolution). Control the addition rate to maintain the internal temperature below 15 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

3. Reaction Monitoring (TLC):

  • To monitor progress, carefully withdraw a small aliquot (a few drops) via syringe and quench it in a separate vial containing a few drops of ethyl acetate followed by a small amount of saturated sodium potassium tartrate solution.

  • Extract the quenched aliquot with ethyl acetate, spot the organic layer on a TLC plate, and elute with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • The reaction is complete when the starting material spot (visualized under UV light) has been completely consumed.

4. Work-up and Quenching (Fieser Method):

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • CAUTION: The following additions are highly exothermic and will produce hydrogen gas. Add dropwise with vigorous stirring.

  • Following the "1-1-3" Fieser workup rule for 'x' grams of LAH used[13][14][15]:

    • Slowly add 0.76 mL of water (x mL H₂O).

    • Slowly add 0.76 mL of 15% aqueous NaOH (x mL 15% NaOH).

    • Slowly add 2.28 mL of water (3x mL H₂O).

  • After the additions are complete, remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filtered.

5. Isolation and Purification:

  • Filter the slurry through a pad of Celite or filter paper, washing the white solid thoroughly with additional THF and ethyl acetate (3 x 30 mL).

  • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization.[16] Expert Tip: A common solvent system for recrystallizing indole derivatives is ethyl acetate/hexanes or toluene. Dissolve the crude solid in a minimum amount of hot ethyl acetate or toluene and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature, then in a refrigerator to induce crystallization.

  • Collect the pure crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see characteristic peaks for the indole NH (a broad singlet), aromatic protons, the newly formed CH₂OH group (a singlet), and the C3-methyl group (a singlet).

  • ¹³C NMR: Confirmation of the number of unique carbons, including the new CH₂OH carbon signal around 55-65 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 240.0/242.0 due to bromine isotopes).

  • Melting Point: A sharp melting point indicates high purity.

Critical Safety Protocols

Lithium Aluminum Hydride is a Class 4.3 Dangerous When Wet material. [17]

  • Handling: Always handle LAH powder in a glovebox or under a robust stream of inert gas.[4][6] Solutions are less pyrophoric but still highly reactive. Never use a metal spatula to transfer LAH powder, as this can generate sparks; use a plastic or ceramic spatula instead.[4]

  • Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses with side shields or goggles, and nitrile gloves are mandatory.[5][9]

  • Reaction Conditions: All reactions must be conducted under an inert atmosphere (N₂ or Ar) in thoroughly dried glassware.[2]

  • Quenching: The work-up procedure is the most hazardous part of the reaction. Add quenching agents slowly and dropwise behind a blast shield with the reaction flask cooled in an ice bath.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand or powdered limestone within immediate reach. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an LAH fire, as this will exacerbate it.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient LAH. - Wet solvent or glassware. - Substrate not fully dissolved.- Use a higher excess of LAH (2.0-2.5 eq). - Ensure all solvents are anhydrous and glassware is rigorously dried. - Use a co-solvent or gently warm to fully dissolve the substrate before addition.
Low Yield - Product trapped in aluminum salts during work-up. - Product loss during recrystallization.- Stir vigorously for an extended period (1-2 hours) after the work-up additions to granulate the salts. - Consider using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) as an alternative work-up to chelate the aluminum salts.[15] - Optimize the recrystallization solvent system.
Difficult Filtration (Gelatinous Precipitate) - Incorrect ratio of quenching reagents. - Insufficient stirring after quenching.- Strictly adhere to the 1:1:3 ratio for the Fieser work-up. - Stir the quenched mixture vigorously at room temperature for at least 30 minutes. Adding anhydrous MgSO₄ and stirring for another 15 minutes can help break up the emulsion.[13]

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Acid to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]

  • WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Reduction of carboxylic acids. Chemguide. [Link]

  • Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry. [Link]

  • 5-bromo-3-methyl-1H-indole-2-carboxylic Acid. PubChem. [Link]

  • Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. [Link]

  • Lithium Aluminum Hydride. Princeton University, Environmental Health and Safety. [Link]

  • Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Facile Reduction of Carboxylic Acids to Primary Alcohols under Metal-free and Solvent-free Conditions. ResearchGate. [Link]

  • A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Stanford Environmental Health & Safety. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Carboxylic Acids to Alcohols, Part 3: Borane. YouTube. [Link]

  • Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. [Link]

  • 6.5: Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]

  • Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. National Institutes of Health. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Carboxylic Acids to Alcohols, Part 4: LiAlH4. YouTube. [Link]

  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. [Link]

  • US5085991A - Process of preparing purified aqueous indole solution.
  • Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. ResearchGate. [Link]

  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

  • 5-Bromo-3-methyl-1H-indole. PubChem. [Link]

  • Reduction of Carboxylic acid to an alcohol using DIBAL-H. Reddit. [Link]

  • Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Sciforum. [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]

Sources

Reduction of 5-bromo-3-methyl-1H-indole-2-carboxylate to (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Reduction of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate to (5-bromo-3-methyl-1H-indol-2-yl)methanol using Lithium Aluminum Hydride

Abstract

This document provides a comprehensive guide for the chemical reduction of the ester, ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate, to its corresponding primary alcohol, this compound. This transformation is a crucial step in the synthesis of various biologically active molecules, where the indole scaffold serves as a key pharmacophore. The protocol details the use of Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent necessary for this conversion. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol with an emphasis on safety, and discuss the rationale for reagent selection. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction: Significance and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The target molecule, this compound, is a valuable synthetic intermediate.[1] The hydroxymethyl group at the C2 position can be further elaborated, while the bromine atom at the C5 position provides a reactive handle for late-stage functionalization via cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery.[1]

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While several hydride reagents exist, esters are significantly less reactive than aldehydes or ketones. Consequently, mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[2][3] The powerful nucleophilicity of Lithium Aluminum Hydride (LiAlH₄) is required to efficiently achieve this reduction.[2][4] This protocol is optimized for high yield and purity, addressing the specific challenges associated with the use of this highly reactive reagent.

The Mechanism of Ester Reduction by LiAlH₄

The reduction of an ester with LiAlH₄ is a two-stage process, proceeding through an aldehyde intermediate which is consumed in situ. Understanding this mechanism is critical for controlling the reaction and anticipating potential side products.[5][6]

  • Initial Hydride Attack: The reaction initiates with a nucleophilic attack by a hydride ion (H⁻) from the [AlH₄]⁻ complex on the electrophilic carbonyl carbon of the ester. The Lewis acidic lithium cation (Li⁺) coordinates to the carbonyl oxygen, enhancing the carbon's electrophilicity and facilitating the attack.[5]

  • Tetrahedral Intermediate Formation: This attack breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate.

  • Collapse and Aldehyde Formation: The tetrahedral intermediate is unstable and collapses. The C-O single bond of the ethoxy group breaks, expelling it as a leaving group (ethoxide) and reforming the C=O π-bond. This generates a transient aldehyde intermediate.

  • Second Hydride Attack: Aldehydes are more reactive towards nucleophilic attack than esters. Therefore, the newly formed aldehyde is immediately attacked by a second hydride ion from another LiAlH₄ molecule.[2][6]

  • Final Alkoxide Formation: This second attack generates a new, more stable tetrahedral alkoxide intermediate.

  • Protonation (Work-up): The reaction is quenched with a protic source. This final step involves a carefully controlled aqueous work-up, which protonates the alkoxide to yield the desired primary alcohol product, this compound.

Ester Reduction Mechanism Mechanism of LiAlH₄ Ester Reduction Ester Ester (R-COOEt) Intermediate1 Tetrahedral Intermediate 1 Ester->Intermediate1 1. Hydride Attack LAH1 LiAlH₄ LAH1->Ester Aldehyde Aldehyde (R-CHO) Intermediate1->Aldehyde 2. Collapse EtO EtO⁻ Intermediate1->EtO Expels Intermediate2 Tetrahedral Intermediate 2 (Alkoxide) Aldehyde->Intermediate2 3. Hydride Attack (Fast) LAH2 LiAlH₄ LAH2->Aldehyde Alcohol Primary Alcohol (R-CH₂OH) Intermediate2->Alcohol 4. Protonation Workup Aqueous Work-up (H₂O) Workup->Intermediate2 Experimental Workflow Workflow for Indole Alcohol Synthesis Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Anhydrous THF Cool to 0°C Add LiAlH₄ Setup->Reagents Addition 3. Add Ester Solution Dropwise at 0°C Reagents->Addition React 4. Stir at 0°C, then RT Monitor by TLC Addition->React Quench 5. Cool to 0°C Fieser Quench (H₂O, NaOH, H₂O) React->Quench Filter 6. Filter through Celite Wash Solid with EtOAc Quench->Filter Workup 7. Combine Filtrate Wash, Dry, Concentrate Filter->Workup Purify 8. Column Chromatography Workup->Purify

Sources

Purification of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic and Crystallization-Based

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of (5-bromo-3-methyl-1H-indol-2-yl)methanol. The protocols herein are designed to be a self-validating system, moving from crude material to a highly purified, well-characterized compound. The methodologies are grounded in established chemical principles and adapted from proven techniques for analogous indole derivatives.

Introduction: The Importance of Purity for Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound, a functionalized indole, represents a valuable building block for the synthesis of potential therapeutic agents. The presence of impurities, even in small amounts, can drastically alter biological activity, confound structure-activity relationship (SAR) studies, and introduce toxicity. Therefore, robust and reproducible purification is not merely a procedural step but a cornerstone of reliable drug discovery and development. This guide outlines a multi-step strategy, beginning with bulk purification via flash column chromatography, followed by fine purification through recrystallization, and concluding with rigorous analytical validation.

Physicochemical Compound Profile

Understanding the physicochemical properties of the target molecule is paramount in designing an effective purification strategy. The presence of a bromine atom and a methyl group increases lipophilicity, while the indole N-H and the methanol -OH group provide hydrogen bonding capabilities and increased polarity. This amphiphilic nature dictates the choice of solvents and chromatographic conditions.

PropertyValueSource / Comment
Molecular Structure (Image of structure would be here)-
Molecular Formula C₁₀H₁₀BrNO[2]
Molecular Weight 240.10 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar indole structures.[3]
Predicted Polarity Moderately PolarThe hydroxyl group significantly increases polarity compared to the parent 5-bromo-3-methyl-1H-indole (XLogP3 = 3.3).[4] This makes it suitable for normal-phase chromatography and soluble in polar organic solvents.

Overall Purification and Analysis Workflow

The purification strategy is designed as a sequential process to systematically remove different classes of impurities. The initial flash chromatography step is intended for bulk removal of major impurities from the crude reaction mixture. Recrystallization serves to remove closely related impurities and achieve high crystalline purity. Finally, analytical techniques are employed to confirm the purity and identity of the final compound.

Purification Workflow crude Crude Synthetic Product flash_chrom Primary Purification: Flash Column Chromatography crude->flash_chrom tlc_check1 In-Process Control: TLC Analysis of Fractions flash_chrom->tlc_check1 Elution combine Combine Pure Fractions & Evaporate Solvent tlc_check1->combine Pool Fractions purity_check1 Purity Assessment: Analytical HPLC combine->purity_check1 recrystallization Secondary Purification: Recrystallization purity_check1->recrystallization If purity <98% or crystalline solid desired final_product Pure this compound (>98%) purity_check1->final_product If purity >98% and non-crystalline form is acceptable purity_check2 Final Purity & Identity Confirmation: - Analytical HPLC - LC-MS - NMR recrystallization->purity_check2 purity_check2->final_product Experimental Protocol cluster_prep Preparation & Method Development cluster_column Flash Column Chromatography cluster_analysis Analysis & Isolation prep_sample Dissolve Crude Sample tlc_dev Develop TLC with Hexane/EtOAc Gradients prep_sample->tlc_dev select_solvent Select Solvent System (Rf ≈ 0.3) tlc_dev->select_solvent elute_col Elute with Gradient (e.g., 10% -> 40% EtOAc) select_solvent->elute_col pack_col Pack Silica Column with Hexane load_sample Load Sample (Dry or Wet) pack_col->load_sample load_sample->elute_col collect_frac Collect Fractions elute_col->collect_frac tlc_frac Analyze Fractions by TLC collect_frac->tlc_frac pool_frac Pool Pure Fractions tlc_frac->pool_frac evaporate Evaporate Solvent pool_frac->evaporate yield_product Obtain Semi-Pure Solid evaporate->yield_product

Sources

Application Note: A Methodological Framework for Screening Novel Indole-Based Compounds, Featuring (5-bromo-3-methyl-1H-indol-2-yl)methanol, as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a major class of drug targets, particularly in oncology, and the identification of novel, selective inhibitors is a cornerstone of modern drug discovery. The indole nucleus is recognized as a "privileged scaffold" due to its structural resemblance to the adenine region of ATP and its synthetic tractability, making it a frequent core in approved kinase inhibitors.[1][2] This guide presents a comprehensive, phased methodological framework for the evaluation of novel indole-based compounds as potential kinase inhibitors, using the exemplar molecule (5-bromo-3-methyl-1H-indol-2-yl)methanol. We provide detailed, self-validating protocols for primary biochemical screening, secondary assays for potency and selectivity determination, and subsequent cell-based assays to confirm target engagement and functional cellular activity. The causality behind experimental choices is explained throughout, providing researchers with a robust roadmap from initial hit identification to preliminary lead validation.

Introduction: The Rationale for Screening Indole Derivatives

Kinases as Critical Drug Targets

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes. The human genome contains over 500 protein kinases, and their dysregulation is a known cause of numerous diseases, most notably cancer.[3] This has made kinases one of the most important families of drug targets.

The Indole Nucleus: A Privileged Scaffold in Kinase Inhibition

The indole ring system is a recurring motif in successful kinase inhibitors. Its prevalence stems from several key features:

  • Bioisostere for Adenine: The bicyclic structure of indole can mimic the adenine ring of ATP, allowing it to effectively compete for binding in the highly conserved ATP-binding pocket of many kinases.

  • Synthetic Versatility: The indole core can be readily functionalized at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][4] Substitutions at the 2, 3, 4, 5, and 6-positions have all been explored to generate potent inhibitors against kinases like CDK, PI3K, and SRC.[4][5][6]

  • Structural Rigidity and Planarity: The rigid, planar nature of the indole scaffold provides a stable anchor point within the kinase active site, facilitating strong binding interactions.

Profile of the Test Compound: this compound

The subject of this guide, this compound, is an exemplary candidate for screening. Its structure contains the core indole scaffold with key functional groups that merit investigation:

  • 5-Bromo Group: Provides a vector for further chemical modification via established cross-coupling chemistries (e.g., Suzuki, Heck), which is invaluable for subsequent Structure-Activity Relationship (SAR) studies.[7]

  • 3-Methyl Group: This small alkyl group can influence steric interactions within the ATP-binding site and modulate the electronic properties of the indole ring.

  • 2-Methanol Group: The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with hinge region residues of a target kinase. It also impacts the compound's solubility.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance in Drug Discovery
Molecular Weight ~242.1 g/mol Complies with Lipinski's Rule of Five (<500), favoring good absorption.
LogP ~2.5 - 3.0 Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Hydrogen Bond Donors 2 (from -OH and -NH) Potential for strong, specific interactions with the kinase active site.
Hydrogen Bond Acceptors 1 (from -OH) Contributes to binding affinity and solubility.

| Polar Surface Area | ~41.5 Ų | Suggests good potential for cell permeability. |

Note: Values are estimations based on related structures and computational models, as extensive experimental data for this specific molecule is not publicly available.

A Phased Approach to Kinase Inhibitor Screening

A successful screening campaign follows a logical progression, starting with broad, high-throughput methods and moving towards more complex, biologically relevant assays. This "screening cascade" is designed to efficiently identify potent, selective, and cell-active compounds while minimizing wasted resources on promiscuous or inactive molecules.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: In-Cell Validation cluster_3 Phase 4: Optimization A Primary Screen (Single-Point @ 10 µM) B IC50 Determination (Potency) A->B C Kinome Selectivity (>100 Kinases) B->C D Mechanism of Action (e.g., ATP Competition) C->D E Target Engagement (NanoBRET™ Assay) D->E F Functional Cellular Assay (Phospho-Substrate) E->F G Lead Optimization (SAR Studies) F->G

Figure 1: The Kinase Inhibitor Screening Cascade. A phased approach ensures efficient allocation of resources.

Protocol for Primary Biochemical Screening

The initial goal is to determine if the compound has any activity against a kinase of interest at a relatively high concentration. We recommend a universal, luminescence-based assay for its high sensitivity and applicability to nearly any kinase.[8]

Principle of the Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

G A Step 1: Kinase Reaction Kinase + Substrate + ATP B ADP + Phospho-Substrate A->B Inhibition by Compound C Step 2: ATP Depletion Add ADP-Glo™ Reagent B->C E Step 3: ADP Detection Add Kinase Detection Reagent B->E ADP is quantified D Remaining ATP is removed C->D F ADP -> ATP E->F G ATP + Luciferin -> Light F->G

Figure 2: Workflow for the ADP-Glo™ Luminescent Kinase Assay.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase: Recombinant active kinase of interest (e.g., PIM1, SRC).

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • ATP: High-purity ATP solution.

  • Control Inhibitor: A known potent inhibitor for the kinase (e.g., Staurosporine).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or equivalent).

  • Buffers: Kinase reaction buffer.

  • Plates: White, opaque, 384-well assay plates.

  • Luminometer: Plate reader capable of measuring luminescence.

Detailed Step-by-Step Protocol (Single-Point Screen)

This protocol is for a final assay volume of 5 µL.

  • Compound Preparation:

    • Prepare a 500 µM intermediate dilution of the test compound in kinase buffer (this will be 5X the final concentration).

    • Prepare a 500 µM solution of the control inhibitor and a vehicle control (containing the same percentage of DMSO as the compound solution).

  • Assay Plate Setup:

    • Using a liquid handler or multichannel pipette, add 1 µL of the 5X compound/control solutions to the appropriate wells of a 384-well plate.

  • Kinase Addition:

    • Prepare a 2.5X kinase solution in reaction buffer.

    • Add 2 µL of the 2.5X kinase solution to all wells except the "no enzyme" negative controls. Add 2 µL of buffer to these wells instead.

    • Rationale: Adding the compound before the ATP/substrate mix allows for a pre-incubation period, which is crucial for identifying inhibitors that bind slowly.[8]

    • Mix the plate gently and incubate for 15-20 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a 2.5X ATP/substrate solution in reaction buffer. The final ATP concentration should ideally be at or near the Km for the kinase to sensitively detect ATP-competitive inhibitors.

    • Add 2 µL of the 2.5X ATP/substrate solution to all wells to start the reaction.

    • Mix the plate and incubate for 60 minutes at 30°C.

  • First Detection Step (ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate for 40 minutes at room temperature.

  • Second Detection Step (Signal Generation):

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix and incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • Use the signals from the control wells to determine the activity window.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Hit Criteria: A compound is typically considered a "hit" in a primary screen if it demonstrates >50% inhibition at a concentration of 10 µM. This threshold is adjustable based on the goals of the screening campaign.

Protocol for Secondary Biochemical Assays: Potency and Selectivity

Hits from the primary screen must be validated. This involves determining their potency (IC50) and their selectivity against other kinases.

IC50 Determination: Dose-Response Analysis

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Protocol: The protocol is identical to the primary screen, but instead of a single concentration, a serial dilution of the hit compound is prepared. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.

Table 2: Example Plate Layout for IC50 Determination

Well(s) Content Purpose
A1-A2 No Enzyme Background signal (0% activity)
B1-B2 Vehicle (DMSO) Maximum signal (100% activity)
C1-C2 Control Inhibitor Positive control for inhibition

| D1-M2 | Compound Dilution Series | Test compound dose-response |

Kinome Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.[3]

  • Protocol: The hit compound is screened at a single concentration (e.g., 1 µM) against a large panel of diverse kinases (e.g., the Reaction Biology KinomeScan™ or a similar service).

  • Data Presentation: The results are often visualized as a "kinetree" or presented in a table, showing the percent inhibition for each kinase in the panel.

Table 3: Hypothetical Selectivity Data for this compound (at 1 µM)

Kinase Target Family % Inhibition Assessment
PIM1 Ser/Thr 95% Potent Hit
PIM2 Ser/Thr 88% Active
PIM3 Ser/Thr 75% Active
SRC Tyr 15% Inactive
EGFR Tyr 8% Inactive
CDK2 Ser/Thr 22% Inactive

| ROCK1 | Ser/Thr | 5% | Inactive |

  • Scientist's Note: This hypothetical data suggests the compound is a potent and relatively selective inhibitor of the PIM kinase family. Such a profile would be highly encouraging for further development.

Protocol for Cell-Based Assays: Validating Activity in a Biological Context

Biochemical assays are essential but do not guarantee that a compound will be active in a living cell. Cellular assays are required to assess cell permeability and confirm that the compound can engage its target and elicit a functional response in a physiological environment.[9]

Protocol 1: NanoBRET™ Target Engagement Assay

This assay directly measures compound binding to the target kinase in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase's active site. A test compound that binds to the kinase will displace the probe, leading to a loss of BRET signal.

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present A Kinase-NanoLuc® (Energy Donor) B Fluorescent Tracer (Energy Acceptor) A->B Binding -> High BRET Signal C Kinase-NanoLuc® D Fluorescent Tracer C->D Displacement -> Low BRET Signal E Inhibitor Compound E->C Binding

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • Plasmid DNA for NanoLuc®-Kinase fusion protein.

    • Transfection reagent.

    • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).

    • Opti-MEM™ I Reduced Serum Medium.

  • Protocol:

    • Transfect HEK293 cells with the NanoLuc®-Kinase plasmid and plate in a white 96-well assay plate. Incubate for 24 hours.

    • Prepare serial dilutions of the test compound in Opti-MEM.

    • Remove media from cells and add the compound dilutions.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Add the Nano-Glo® Substrate to all wells.

    • Read both filtered luminescence signals (donor emission at 460nm, acceptor emission at >600nm) within 10 minutes.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the corrected BRET ratio against the log of compound concentration to determine the cellular IC50.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This assay provides functional validation by measuring the phosphorylation status of a known downstream substrate of the target kinase. Inhibition of the kinase should lead to a dose-dependent decrease in substrate phosphorylation.

  • Materials:

    • Cancer cell line known to have active signaling through the target kinase.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Antibodies: Primary antibodies against the phosphorylated substrate (e.g., anti-phospho-BAD for PIM1) and total protein (total BAD), and an HRP-conjugated secondary antibody.

    • SDS-PAGE and Western blotting equipment.

Table 4: Key Reagents for Western Blotting

Reagent Purpose
Lysis Buffer Solubilize cells and proteins.
Protease/Phosphatase Inhibitors Prevent degradation/dephosphorylation of target proteins post-lysis.
Phospho-specific Antibody Detects the active, phosphorylated form of the substrate.

| Total Protein Antibody | Detects the substrate regardless of phosphorylation state; serves as a loading control. |

  • Protocol:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse them.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the total protein antibody to confirm equal loading.

  • Data Analysis: Quantify band intensity using software like ImageJ. A dose-dependent decrease in the ratio of phospho-protein to total protein confirms on-target cellular activity.

Data Interpretation and Next Steps

The successful completion of this screening cascade provides a multi-faceted profile of the test compound. A promising candidate like this compound would exhibit:

  • Potent biochemical activity (low nanomolar to low micromolar IC50).

  • A clean selectivity profile , with significant activity against the target kinase or family and minimal activity against unrelated kinases.

  • Confirmed target engagement in living cells (cellular IC50 from NanoBRET™).

  • A clear functional effect , demonstrated by a reduction in downstream substrate phosphorylation.

If these criteria are met, the compound becomes a validated lead. The next steps involve initiating a lead optimization program, where the structure—particularly at the 5-bromo position—can be systematically modified to improve potency, selectivity, and drug-like properties, guided by the robust biological data generated through these protocols.

References

  • Asati, V., Bhupal, R., Bhattacharya, S., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link][1][4][6]

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Ingenta Connect. [Link][5]

  • Mahapatra, D. K., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link][2]

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link][10]

  • Mahapatra, D. K., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. National Library of Medicine. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][11]

  • Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. PubMed. [Link][12]

  • Wang, T., et al. (2011). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. PubMed. [Link][13]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link][9]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link][14]

  • Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. PubMed. [Link][15]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methyl-1H-indole. PubChem. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][3]

  • Sato, M., et al. (2014). Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. PubMed. [Link]

  • Zhu, G. D., et al. (2006). Discovery and SAR of Oxindole-Pyridine-Based Protein Kinase B/Akt Inhibitors for Treating Cancers. PubMed. [Link][16]

  • MySkinRecipes. (n.d.). (5-bromo-1H-indol-2-yl)methanol. MySkinRecipes. [Link][7]

  • National Center for Biotechnology Information. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem. [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • ChemSynthesis. (n.d.). (2E)-5-bromo-3-methyl-2-penten-1-ol. ChemSynthesis. [Link]

Sources

(5-bromo-3-methyl-1H-indol-2-yl)methanol in serotonin receptor assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of (5-bromo-3-methyl-1H-indol-2-yl)methanol in Serotonin Receptor Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] This structural similarity makes indole derivatives prime candidates for investigation as modulators of serotonin receptors. The compound this compound is an indole derivative with substitutions that suggest potential interactions with 5-HT receptors. The bromine atom at the 5-position can influence electronic properties and provides a handle for further chemical modification, while the methyl and methanol groups at the 3 and 2 positions, respectively, can affect binding pocket interactions and overall pharmacology.[2]

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. These receptors are implicated in a vast range of physiological and pathological processes, making them critical targets for therapeutic development in neurology and psychiatry.[3][4]

This document provides a comprehensive guide for the initial characterization of this compound. It outlines detailed protocols for determining its binding affinity and functional activity at key serotonin receptor subtypes, specifically the Gq-coupled 5-HT2A receptor and the Gi-coupled 5-HT1A receptor. These two subtypes represent distinct signaling paradigms within the serotonin system and are relevant to numerous CNS disorders.

Part 1: Initial Compound Handling and Preparation

Prior to initiating any biological assay, it is critical to properly handle and solubilize the test compound.

1.1. Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade

  • Assay buffer (e.g., HBSS, PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

1.2. Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of C10H10BrNO is 240.10 g/mol .

  • Mixing: Vortex the solution thoroughly for 2-5 minutes to ensure complete dissolution. If insolubility persists, brief sonication in a water bath may be applied.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Expert Insight: DMSO is the preferred solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in the assay well should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts. All subsequent dilutions should be made in the appropriate assay buffer.

Part 2: Radioligand Binding Assays for Affinity Determination (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[5] This protocol describes a competition binding assay to determine the inhibition constant (Ki) of this compound.

Workflow: Competition Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor (e.g., 5-HT2A or 5-HT1A) A1 Incubate membranes, radioligand, and test compound (or vehicle) in a 96-well plate P1->A1 P2 Prepare serial dilutions of test compound P2->A1 P3 Prepare radioligand and non-specific binding control P3->A1 H1 Rapidly filter contents through GF/B filter plates A1->H1 H2 Wash filters to remove unbound radioligand H1->H2 H3 Add scintillation cocktail and count radioactivity H2->H3 D1 Calculate % specific binding vs. compound concentration H3->D1 D2 Fit data to a sigmoidal curve to determine IC50 D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Protocol for 5-HT2A Receptor Binding Assay
  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).[6]

  • Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2A ligand.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well plate, add 25 µL of serial dilutions of this compound (final concentrations from 100 pM to 100 µM). Include wells for "total binding" (vehicle only) and "non-specific binding" (10 µM Mianserin).

  • Radioligand Addition: Add 25 µL of [³H]Ketanserin diluted in binding buffer to all wells. The final concentration should be approximately equal to its Kd for the 5-HT2A receptor (e.g., 1-2 nM).[6]

  • Membrane Addition: Add 150 µL of the 5-HT2A receptor membrane preparation (typically 5-15 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter plate (e.g., GF/B filter presoaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[6]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)

  • Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value (5-HT2A Assay)
IC50 Concentration for 50% inhibitionDetermined Experimentally
Ki Inhibition Constant / AffinityCalculated from IC50
[³H]Ketanserin [L] Radioligand Concentration1-2 nM
[³H]Ketanserin Kd Radioligand Dissociation Constant~2.0 nM[6]

Part 3: Functional Assays for Activity Determination (EC50/IC50)

Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).[3] The choice of assay depends on the receptor's signaling pathway.

Signaling Pathways of Target Receptors

cluster_5HT2A 5-HT2A Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway r2A 5-HT2A gq Gαq r2A->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca Ca²⁺ Release ip3->ca r1A 5-HT1A gi Gαi r1A->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp

Sources

In vitro kinase assay protocol using (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening and IC50 Determination of (5-bromo-3-methyl-1H-indol-2-yl)methanol using an In Vitro Luminescence-Based Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Specific Kinase Inhibition

Protein kinases are a large and functionally diverse family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic compounds with diverse biological activities. Notably, indole derivatives have emerged as a highly effective class of kinase inhibitors, with several approved drugs, such as Sunitinib, demonstrating their therapeutic potential.[4][5][6]

This document provides a comprehensive guide for determining the inhibitory potential of a novel indole-based compound, this compound. While this specific molecule is presented as an exemplar, the principles and protocols described herein are broadly applicable for the initial characterization of putative kinase inhibitors. We will detail a robust, non-radiometric in vitro kinase assay protocol that is amenable to high-throughput screening (HTS) and accurate IC50 value determination.

Expert Insight: The choice of assay technology is a critical decision point in any screening campaign. While radiometric assays using [γ-³²P]ATP are considered a "gold standard" for their directness and sensitivity, they pose significant safety, handling, and disposal challenges.[1][7][8] For HTS and lead optimization, homogeneous, plate-based methods offering high signal-to-background ratios and minimal interference from test compounds are preferred.[2] To this end, we will employ the ADP-Glo™ Kinase Assay, a luminescence-based system that indirectly quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9][10] This assay is universal, compatible with a wide range of kinases and ATP concentrations, and exhibits excellent sensitivity, making it ideal for characterizing novel inhibitors.[9][11]

Assay Principle: Quantifying Kinase Activity through ADP Production

The fundamental reaction catalyzed by a kinase is the transfer of the terminal (gamma) phosphate from ATP to a substrate (protein, peptide, or lipid). This reaction produces a phosphorylated substrate and adenosine diphosphate (ADP).

cluster_0 Kinase Reaction cluster_1 Inhibitor Action Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates Substrate Substrate ATP ATP ADP ADP ATP->ADP converts to Inhibitor This compound Inhibitor->Kinase blocks ATP binding site

Caption: General principle of a kinase-catalyzed phosphorylation reaction.

The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The assay is performed in two steps:

  • Stop Kinase Reaction & Deplete ATP: After the kinase reaction has proceeded for a defined period, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, critically, contains an ADP-to-ATP conversion enzyme that depletes the remaining, unconsumed ATP from the reaction well. This step is essential to ensure that the luminescence signal generated in the next step is derived solely from the ADP produced by the kinase.[10][12]

  • Convert ADP to ATP & Detect via Luciferase: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated during the kinase reaction back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP acts as the limiting substrate for the luciferase reaction, producing a light signal (luminescence) that is directly proportional to the initial amount of ADP.[10][13]

An effective kinase inhibitor, such as this compound, will reduce the rate of the kinase reaction, leading to lower ADP production and, consequently, a lower luminescence signal.[12]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase_Rxn Kinase + Substrate + ATP (Incubate) Products Products: Phospho-Substrate ADP (produced) ATP (unconsumed) Kinase_Rxn->Products Add_Reagent_A Add ADP-Glo™ Reagent Products->Add_Reagent_A Depletion Unconsumed ATP is depleted Add_Reagent_A->Depletion Add_Reagent_B Add Kinase Detection Reagent Depletion->Add_Reagent_B Conversion ADP is converted to ATP Add_Reagent_B->Conversion Luciferase Newly formed ATP drives Luciferase/Luciferin reaction Conversion->Luciferase Light Luminescent Signal Luciferase->Light Start Start Prep_Compound Prepare serial dilution of This compound Start->Prep_Compound Dispense_Cmpd Dispense compound dilutions and controls into 384-well plate Prep_Compound->Dispense_Cmpd Prep_Enzyme_Sub Prepare Kinase/Substrate master mix Add_Enzyme Add Kinase/Substrate mix to all wells Prep_Enzyme_Sub->Add_Enzyme Dispense_Cmpd->Add_Enzyme Start_Rxn Initiate reaction by adding ATP master mix Add_Enzyme->Start_Rxn Incubate_1 Incubate at RT (e.g., 60 min) Start_Rxn->Incubate_1 Add_Reagent_A Add ADP-Glo™ Reagent Incubate_1->Add_Reagent_A Incubate_2 Incubate at RT (40 min) Add_Reagent_A->Incubate_2 Add_Reagent_B Add Kinase Detection Reagent Incubate_2->Add_Reagent_B Incubate_3 Incubate at RT (30-60 min) Add_Reagent_B->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze Analyze Data: Plot dose-response curve and calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for IC50 determination.

Step-by-Step Protocol

Total Reaction Volume: 5 µL

  • Compound Dilution (Intermediate Plate):

    • Prepare a serial dilution series of this compound in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is common.

    • Dilute this series 1:25 into the assay buffer. This creates a 4X final concentration working stock with a consistent 4% DMSO. The DMSO concentration is critical and must be kept constant across all wells to avoid artifacts.

  • Assay Plate Setup (5 µL Final Volume):

    • Add 1.25 µL of the 4X compound dilutions (or controls) to the appropriate wells of the 384-well plate.

    • Controls are essential for a self-validating system:

      • 100% Activity Control (No Inhibition): 1.25 µL of assay buffer with 4% DMSO.

      • 0% Activity Control (Max Inhibition): 1.25 µL of 4X known potent control inhibitor.

      • Background Control (No Kinase): 1.25 µL of assay buffer with 4% DMSO (kinase will be omitted from this well).

  • Add Kinase/Substrate Mix:

    • Prepare a 2X Kinase/Substrate master mix in assay buffer. The final concentration of each should be determined empirically, but a starting point is often 1-10 ng/µL for the kinase and the substrate at its Km value.

    • Add 2.5 µL of this mix to all wells except the background control wells. Add 2.5 µL of a substrate-only mix to the background wells.

  • Initiate Kinase Reaction:

    • Prepare a 4X ATP master mix in assay buffer. The ATP concentration should ideally be at or near the Km(ATP) of the kinase to accurately determine the potency of ATP-competitive inhibitors. [14] * Add 1.25 µL of the 4X ATP mix to all wells to start the reaction. The plate now contains a 5 µL reaction volume.

    • Seal the plate, briefly centrifuge to collect contents, and incubate at room temperature for 60 minutes (or an optimized time within the linear range of the reaction).

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Seal, mix on a plate shaker for 30 seconds, and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Seal, mix on a plate shaker for 30 seconds, and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence:

    • Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.

Summary of Experimental Parameters
ParameterVolume (µL)ComponentPurpose
Step 1 1.254X Test Compound / ControlsDelivers inhibitor at desired concentration.
Step 2 2.502X Kinase/Substrate MixProvides enzyme and its target.
Step 3 1.254X ATP MixInitiates the phosphorylation reaction.
Total Rxn Vol. 5.00 ---Kinase Reaction Incubation
Step 4 5.00ADP-Glo™ ReagentStops reaction and depletes unused ATP.
Step 5 10.00Kinase Detection ReagentConverts ADP to ATP for detection.
Final Vol. 20.00 ---Luminescence Reading

Data Analysis and Interpretation

  • Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition.

    • Average the RLU of the 100% activity control wells (RLU_max).

    • Average the RLU of the 0% activity control wells (RLU_min).

    • For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - ( (RLU_sample - RLU_min) / (RLU_max - RLU_min) ))

  • Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value. [15][16]The IC50 is the concentration of an inhibitor where the response (in this case, kinase activity) is reduced by half. [17]This analysis can be performed using software such as GraphPad Prism or company-specific data analysis platforms.

Trustworthiness - Assay Quality Control: For any HTS assay, it is crucial to calculate the Z'-factor to assess its quality and reliability. [18] Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )

Where SD_max and Mean_max are the standard deviation and mean of the 100% activity controls, and SD_min and Mean_min are for the 0% activity controls.

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: Not a useful assay.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates Pipetting errors; Inadequate mixing; Plate edge effects.Calibrate pipettes; Ensure thorough but gentle mixing after each reagent addition; Avoid using the outermost wells of the plate or fill them with buffer. [19]
Low Z'-factor (<0.5) Suboptimal enzyme/substrate/ATP concentrations; Short incubation time.Optimize assay conditions by titrating enzyme, substrate, and ATP concentrations; Determine the linear range of the kinase reaction and ensure the incubation time falls within it.
False Positives Compound inhibits luciferase; Compound precipitates at assay concentration.Perform a counter-screen against the luciferase enzyme; Check compound solubility in assay buffer and reduce the highest concentration if necessary.
No Inhibition Observed Compound is inactive against the target; Compound has degraded.Confirm compound identity and purity (e.g., via LC-MS); Test against a different kinase to check for promiscuous activity; Ensure proper storage of the compound stock.

References

  • Morgan, D. (1995) Nature 374, 131–134. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • MySkinRecipes. (5-bromo-1H-indol-2-yl)methanol. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Daghestani, H. N., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. [Link]

  • Singh, P., & Kaur, M. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. [Link]

  • Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. [Link]

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Application Notes & Protocols for the Cytotoxicity Assessment of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2][3][4] This guide provides a comprehensive framework for evaluating the cytotoxic properties of a novel indole derivative, (5-bromo-3-methyl-1H-indol-2-yl)methanol. While specific biological data for this compound is not extensively documented, its structure, featuring a halogenated indole ring, warrants a thorough investigation of its potential effects on cell viability and proliferation.[1][5] We present a multi-faceted approach employing a panel of robust, validated in vitro assays to move beyond a simple live/dead assessment. This document details the principles, step-by-step protocols, and data interpretation for assays that measure metabolic activity (MTT), membrane integrity (LDH), and key markers of apoptosis (Annexin V/PI staining and Caspase-3/7 activation). The goal is to equip researchers, scientists, and drug development professionals with the necessary tools to build a detailed cytotoxic profile of this and other novel chemical entities.

Introduction: The Rationale for a Multi-Assay Approach

In preclinical drug discovery, the initial assessment of a compound's interaction with biological systems often begins with cytotoxicity screening. Cytotoxicity refers to the quality of being toxic to cells, leading to cell death through mechanisms like necrosis or apoptosis.[6][7] This is distinct from, yet complementary to, cell viability, which measures the overall health and metabolic competence of a cell population.[8] A compound can reduce cell viability by being cytotoxic (killing cells) or cytostatic (inhibiting proliferation without killing). Relying on a single assay can be misleading; for instance, a compound might inhibit metabolic function without immediately compromising membrane integrity.

Therefore, to build a comprehensive understanding of this compound's biological effect, we advocate for a tiered approach:

  • Tier 1: Primary Screening: Assess metabolic activity and membrane integrity to determine the compound's general potency (e.g., IC50) and primary mode of cell death.

  • Tier 2: Mechanistic Elucidation: If significant cytotoxicity is observed, investigate the underlying cell death pathways, specifically distinguishing between apoptosis and necrosis.

This strategy provides a robust dataset, clarifying not only if the compound is toxic but also how it mediates its effects at the cellular level.

Foundational Experimental Design

Rigorous and reproducible cytotoxicity data begins with careful experimental planning. The following considerations are critical for success.

Cell Line Selection

The choice of cell lines is paramount and should be guided by the research question. To assess potential anticancer activity and selectivity, we recommend a panel:

  • Cancer Cell Lines: Select lines relevant to specific cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[9]

  • Non-Cancerous Control Line: Include a non-malignant cell line (e.g., HEK-293 human embryonic kidney cells or HDF human dermal fibroblasts) to evaluate the compound's therapeutic index—its relative toxicity to cancerous versus normal cells.[9][10]

Compound Preparation and Vehicle Controls

This compound, like many organic molecules, will likely require solubilization in an organic solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

  • Serial Dilutions: Prepare working concentrations by performing serial dilutions in complete cell culture medium immediately before use.

  • Vehicle Control: This is a critical control. All cell cultures, including the "untreated" control group, must contain the same final concentration of the vehicle (e.g., DMSO) as the highest dose of the test compound. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

Essential Assay Controls

Every assay plate must include a set of controls to validate the results:

  • Negative Control: Cells treated with the vehicle only. This represents 100% viability or baseline cytotoxicity.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin, or Staurosporine). This confirms that the cell system is responsive to cytotoxic stimuli.

  • Media Blank: Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance/fluorescence of the medium and assay reagents.[11]

Protocol I: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell viability by measuring mitochondrial reductase activity.[12] In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into an insoluble purple formazan.[12] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h, 37°C) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72h, 37°C) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate (2-4h, 37°C) AddMTT->Incubate3 AddSol 7. Add Solubilizer (e.g., DMSO) Incubate3->AddSol Read 8. Read Absorbance (570 nm) AddSol->Read Calc 9. Calculate % Viability Read->Calc Plot 10. Plot Dose-Response & Determine IC50 Calc->Plot

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the compound or controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Development: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[12]

Data Analysis

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] x 100

Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value—the concentration that inhibits 50% of metabolic activity.[14][15][16]

Protocol II: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.[17] The intensity of the color is proportional to the number of lysed cells.

Workflow: LDH Assay

LDH_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed & Treat Cells (Same as MTT) Incubate 2. Incubate (24-72h, 37°C) Seed->Incubate Controls 3. Prepare Controls (Max LDH Release) Incubate->Controls Transfer 4. Transfer Supernatant (to new plate) Controls->Transfer AddMix 5. Add Reaction Mix Transfer->AddMix Incubate2 6. Incubate (30 min, RT, Dark) AddMix->Incubate2 AddStop 7. Add Stop Solution Incubate2->AddStop Read 8. Read Absorbance (490 nm) AddStop->Read Calc 9. Calculate % Cytotoxicity Read->Calc

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol
  • Plate and Treat Cells: Follow steps 1-3 of the MTT protocol. On a parallel plate, set up wells for the "Maximum LDH Release" control.

  • Induce Maximum Release: About 30-45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Solution to the maximum release control wells.[18]

  • Collect Supernatant: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[18]

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample_LDH_Activity - Spontaneous_LDH_Activity) / (Max_LDH_Activity - Spontaneous_LDH_Activity)] x 100

  • Spontaneous LDH Activity: LDH release from vehicle control cells.

  • Maximum LDH Activity: LDH release from lysed control cells.

Protocol III: Annexin V & Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[19]

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[20][21]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that is excluded by cells with intact membranes. It can only enter and stain the DNA of cells in late apoptosis or necrosis where membrane integrity is lost.[20][21]

Interpreting Flow Cytometry Data

Apoptosis_Quadrants Apoptosis Assay Quadrant Analysis X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) → origin origin->X_axis origin->Y_axis Q_LL Q3: Live Cells (Annexin V- / PI-) Q_LR Q4: Early Apoptotic (Annexin V+ / PI-) Q_UL Q2: Necrotic Cells (Annexin V- / PI+) Q_UR Q1: Late Apoptotic/Necrotic (Annexin V+ / PI+) v_line h_line Caspase_Pathway Stimuli Apoptotic Stimulus (e.g., Compound) Initiator Initiator Caspases (e.g., Caspase-8, -9) Stimuli->Initiator activates Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner activates Substrates Cellular Substrates (e.g., PARP) Executioner->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified caspase activation cascade in apoptosis.

Step-by-Step Protocol
  • Plate and Treat Cells: Seed cells in a white-walled, 96-well plate suitable for luminescence and treat as previously described.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add-Mix-Measure: Add 100 µL of the reagent directly to each well containing 100 µL of cells in medium. Mix briefly on a plate shaker. [22]4. Incubation: Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Summary and Interpretation

To synthesize the findings, all quantitative data should be clearly tabulated.

Table 1: Hypothetical IC50 Values (µM) of this compound from MTT Assay

Cell Line 24 Hours 48 Hours 72 Hours
A549 45.2 22.1 10.5
MCF-7 38.9 18.5 8.9

| HEK-293 | > 100 | 95.7 | 81.3 |

Table 2: Hypothetical Peak Cytotoxicity (%) at 2x IC50 (48h) from LDH & Apoptosis Assays

Cell Line % Cytotoxicity (LDH) % Early Apoptosis % Late Apoptosis/Necrosis
A549 15.3% 48.2% 12.5%
MCF-7 18.1% 55.6% 15.8%

| HEK-293 | 8.2% | 9.5% | 4.1% |

Interpretation of Combined Results:

  • Potency and Selectivity: The hypothetical data in Table 1 suggests the compound has moderate, time-dependent potency against the tested cancer cell lines, with significantly lower impact on the non-cancerous HEK-293 line (IC50 > 80 µM), indicating a favorable preliminary therapeutic index.

  • Mechanism of Action: The low LDH release coupled with high percentages of Annexin V-positive cells (Table 2) and elevated Caspase-3/7 activity would strongly suggest that this compound induces cell death primarily through apoptosis rather than necrosis. The reduction in metabolic activity (MTT) is therefore a consequence of programmed cell death.

Conclusion

This application note provides a robust, multi-assay workflow to comprehensively characterize the cytotoxic profile of this compound. By integrating measures of metabolic viability, membrane integrity, and specific apoptotic markers, researchers can obtain a clear and mechanistically informative picture of a compound's biological activity. This detailed approach is essential for making informed decisions in the early stages of drug discovery and development.

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The Strategic Application of (5-bromo-3-methyl-1H-indol-2-yl)methanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have cemented its role in the development of therapeutics across multiple disease areas.[4][5] Within this esteemed class of heterocycles, the strategic introduction of specific substituents can dramatically modulate a compound's pharmacological profile. This guide focuses on the untapped potential of a specific, yet broadly representative, building block: (5-bromo-3-methyl-1H-indol-2-yl)methanol .

While this exact molecule is a novel scaffold with limited direct biological data in the public domain, its structural motifs—the 5-bromoindole core, the 2-hydroxymethyl group, and the 3-methyl substituent—are well-precedented in a multitude of potent, biologically active compounds. By examining the established applications of its close analogs, we can delineate a clear roadmap for the utilization of this compound as a versatile starting material for the generation of next-generation therapeutics.

This document serves as a technical primer for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale behind its use, detailed protocols for its synthetic manipulation, and a forward-looking perspective on its potential applications.

The 5-Bromoindole Core: A Gateway to Enhanced Potency and Versatility

The introduction of a bromine atom at the 5-position of the indole ring is a common and highly effective strategy in medicinal chemistry. This modification offers several key advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the pKa of the indole nitrogen, altering its hydrogen bonding capabilities and overall interaction with protein targets.

  • Increased Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and improve pharmacokinetic properties.

  • A Handle for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[6] This allows for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

These attributes have made the 5-bromoindole scaffold a cornerstone in the development of a range of therapeutic agents, particularly in the fields of oncology and inflammation.

Therapeutic Applications in Oncology: Targeting Kinase Signaling Pathways

A significant body of research has highlighted the utility of 5-bromoindole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis.[4] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that 5-bromoindole-2-carboxylic acid derivatives can act as potent EGFR inhibitors.[4][8] These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.

The this compound scaffold provides an excellent starting point for the design of novel EGFR inhibitors. The hydroxymethyl group at the 2-position can be readily oxidized to the corresponding carboxylic acid or converted to various esters and ethers to optimize binding interactions within the EGFR active site.

Illustrative Signaling Pathway: Inhibition of EGFR by 5-Bromoindole Derivatives

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

BRAF Kinase Inhibition

Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in various cancers, including melanoma.[6] This has led to the development of targeted therapies that specifically inhibit the mutated BRAF protein. The 5-bromo-7-azaindole scaffold, a close analog of the 5-bromoindole core, is a key component of the BRAF inhibitor Vemurafenib.[6] The 7-azaindole core mimics the purine structure of ATP, allowing it to bind to the kinase hinge region, while the 5-position is functionalized to occupy a hydrophobic pocket.[6]

This provides a strong rationale for exploring this compound as a precursor for novel BRAF inhibitors. The bromine atom can be utilized for cross-coupling reactions to introduce moieties that can interact with the allosteric pocket of the kinase.

Quantitative Data: Biological Activity of Vemurafenib

CompoundTarget KinaseIC50 (nM)Cell LineCellular Potency (IC50, nM)
VemurafenibBRAF V600E31Colo-205100
Vemurafenibwild-type BRAF100--
Vemurafenibc-RAF-148--
Data sourced from BenchChem Application Notes.[6]

Therapeutic Applications in Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[9][10] Indole derivatives have shown significant promise as anti-inflammatory agents by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[11]

Derivatives of indole-2-carboxamide have been shown to effectively inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation.[9][10] The this compound scaffold can be readily converted into a variety of indole-2-carboxamides through oxidation of the alcohol to a carboxylic acid followed by amide coupling. This provides a straightforward route to a library of compounds for screening in anti-inflammatory assays.

Experimental Workflow: Screening for Anti-inflammatory Activity

anti_inflammatory_workflow Start Synthesize this compound -derived compound library Cell_Culture Culture RAW 264.7 macrophages Start->Cell_Culture Stimulation Stimulate cells with LPS in the presence of test compounds Cell_Culture->Stimulation Cytokine_Assay Measure TNF-α and IL-6 levels by ELISA Stimulation->Cytokine_Assay NO_Assay Measure nitric oxide production using Griess reagent Stimulation->NO_Assay Data_Analysis Analyze data and determine IC50 values Cytokine_Assay->Data_Analysis NO_Assay->Data_Analysis Lead_Identification Identify lead compounds for further optimization Data_Analysis->Lead_Identification

Caption: Workflow for screening indole derivatives for anti-inflammatory activity.

Protocols for Synthetic Elaboration

The following protocols provide representative methods for the synthesis of the parent scaffold and its subsequent derivatization. These are intended as a starting point and may require optimization based on specific downstream applications.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to the target compound, likely proceeding through the reduction of a corresponding ester or carboxylic acid, which in turn can be synthesized via established indole synthetic methods like the Fischer or Reissert indole synthesis. A key starting material would be 5-bromo-3-methyl-1H-indole-2-carboxylic acid or its ethyl ester.

Materials:

  • Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Ester: Dissolve ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting granular precipitate and wash it thoroughly with THF and ethyl acetate. Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Derivatization via Suzuki Cross-Coupling

This protocol outlines a general procedure for the functionalization of the 5-bromo position, a key step in expanding the chemical diversity of the scaffold.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.)

  • Triphenylphosphine (PPh₃, 0.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Solvent Addition and Degassing: Add the 1,4-dioxane/water mixture and degas the solution by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 6-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to yield the 5-aryl- or 5-heteroaryl-substituted indole derivative.

Conclusion and Future Perspectives

This compound represents a highly promising, yet under-explored, scaffold for medicinal chemistry. Its constituent parts have a proven track record in the development of potent and selective therapeutic agents. The strategic positioning of the bromo, methyl, and hydroxymethyl groups provides a rich platform for synthetic elaboration, enabling the generation of diverse compound libraries targeting a wide range of biological targets.

Future research efforts should focus on the systematic exploration of the chemical space around this core structure. By leveraging the synthetic protocols outlined herein and employing a rational, target-based drug design approach, it is anticipated that novel clinical candidates with improved efficacy and safety profiles will emerge. The versatility of the 5-bromoindole scaffold, combined with the specific substitution pattern of the title compound, makes it a valuable asset in the ongoing quest for innovative medicines.

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  • Xu, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Medicinal Chemistry Letters, 7(7), 673-677.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 21(15), 1546-1569.
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets, 22(11), 1247-1264.
  • BenchChem. The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. BenchChem.
  • PubChem. 5-Bromo-3-methyl-1H-indole.
  • Hassan, A. S., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Munshel, H. J., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 144, 108091.
  • Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. Current Organic Synthesis, 19(6), 724-745.
  • Biomedical Importance of Indoles. Molecules, 20(4), 6442-6463.
  • Indole-Containing Metal Complexes and Their Medicinal Applic
  • Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1).
  • Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. Discover Applied Sciences, 7(1), 208.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Eckhardt, S. (2002). Recent progress in the development of anticancer agents. Current Medicinal Chemistry - Anti-Cancer Agents, 2(3), 419-439.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. International Journal of Molecular Sciences, 22(16), 8894.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937-19969.
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  • Indolinones as promising scaffold as kinase inhibitors: a review. European Journal of Medicinal Chemistry, 85, 485-504.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol. This valuable intermediate is utilized in the development of a range of biologically active compounds, including serotonin receptor modulators and kinase inhibitors.[1] The synthesis, typically achieved through the reduction of a corresponding indole-2-carboxylic acid or its ester, can present several challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this synthesis.

This document provides a structured question-and-answer format to address specific experimental problems, offering insights into the underlying chemical principles and providing actionable, step-by-step protocols. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensuring both high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 5-bromo-3-methyl-1H-indole-2-carboxylic acid with Lithium Aluminum Hydride (LAH) is resulting in a low yield. What are the likely causes?

Low yields in LAH reductions of indole-2-carboxylic acids are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient LAH, a short reaction time, or low reaction temperature.

  • Side Reactions: Indole derivatives can be sensitive to the harsh conditions of LAH reduction. Potential side reactions include over-reduction of the indole ring or cleavage of other functional groups.

  • Work-up Issues: The product may be lost during the aqueous work-up. Indole alcohols can have some water solubility, and improper extraction can lead to significant losses. Additionally, the formation of aluminum salts can sometimes trap the product.

  • Degradation of Starting Material or Product: The starting carboxylic acid or the final alcohol product may be unstable under the reaction or work-up conditions.

Q2: I'm observing multiple spots on my TLC plate after the LAH reduction. What are these impurities, and how can I minimize them?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting material, common impurities can include:

  • Aldehyde Intermediate: Incomplete reduction can lead to the formation of the corresponding aldehyde, 5-bromo-3-methyl-1H-indole-2-carbaldehyde.

  • Over-reduction Products: While less common for the indole ring itself under standard LAH conditions, other reducible functional groups in more complex substrates could be affected.

  • Polymeric Materials: Acidic conditions during work-up can sometimes lead to the polymerization of the electron-rich indole ring.

Troubleshooting Workflow for Impurity Formation:

G start Multiple Spots on TLC check_sm Is Starting Material Present? start->check_sm new_spot_higher New Spot with Higher Rf? check_sm->new_spot_higher No increase_reagents Increase LAH Equivalents and/or Reaction Time/Temp check_sm->increase_reagents Yes new_spot_lower New Spot with Lower Rf? new_spot_higher->new_spot_lower Also Lower Rf Spot Present aldehyde_suspected Suspect Aldehyde Intermediate new_spot_higher->aldehyde_suspected over_reduction Suspect Over-reduction or Degradation Products new_spot_lower->over_reduction confirm_aldehyde Confirm with Aldehyde Stain (e.g., 2,4-DNP) aldehyde_suspected->confirm_aldehyde confirm_aldehyde->increase_reagents milder_conditions Consider Milder Reducing Agents (e.g., NaBH4 if applicable) or Lower Temperature over_reduction->milder_conditions

Caption: Decision tree for troubleshooting impurities in the LAH reduction.

Q3: The work-up of my LAH reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve this?

The formation of a gelatinous aluminum hydroxide precipitate is a well-known issue with LAH work-ups. The Fieser work-up is a reliable method to produce a granular, easily filterable solid.[2]

Optimized Fieser Work-up Protocol:

StepReagent (per 'x' g of LAH used)Procedure
1N/ACool the reaction mixture to 0 °C in an ice bath.
2x mL of WaterAdd dropwise with vigorous stirring.
3x mL of 15% aq. NaOHAdd dropwise with vigorous stirring.
43x mL of WaterAdd dropwise with vigorous stirring.
5N/ARemove the cooling bath and stir at room temperature for 15-30 minutes.
6Anhydrous MgSO₄ or Na₂SO₄Add to the mixture and stir for another 15 minutes.
7N/AFilter the granular precipitate through a pad of Celite and wash thoroughly with the reaction solvent (e.g., THF, ether).
Q4: My starting material, 5-bromo-3-methyl-1H-indole-2-carboxylic acid, is poorly soluble in my reaction solvent (THF). How can this affect the reaction, and what can I do?

Poor solubility of the starting material can lead to an incomplete reaction as the LAH, which is also a solid, cannot efficiently react with the dissolved acid.

Solutions for Poor Solubility:

  • Increase Solvent Volume: While this is the simplest solution, it may not be practical for large-scale reactions.

  • Use a Co-solvent: The addition of a co-solvent like 1,2-dimethoxyethane (DME) or dioxane can sometimes improve solubility.[3]

  • Convert to the Ester: The corresponding ethyl or methyl ester is often more soluble in ethereal solvents. You can synthesize the ester first and then perform the reduction.[4]

  • Slow Addition of Starting Material: Prepare a slurry of the carboxylic acid in THF and add it slowly to the LAH suspension. This allows the acid to react as it dissolves.

Q5: Are there alternative reducing agents to LAH for this transformation?

Yes, while LAH is a powerful and common choice for reducing carboxylic acids to alcohols, other reagents can be used, especially if LAH proves to be too harsh for a sensitive substrate.[5][6]

  • Borane-Tetrahydrofuran Complex (BH₃·THF): This is an excellent alternative for reducing carboxylic acids in the presence of other reducible functional groups like esters or amides, which are less reactive towards borane.[7]

  • Sodium Borohydride (NaBH₄) in combination with a Lewis acid (e.g., I₂, BF₃·OEt₂): Sodium borohydride alone is not strong enough to reduce a carboxylic acid.[7] However, in the presence of an activating agent, it can be an effective alternative.

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction

This protocol is a general guideline and may require optimization based on your specific substrate and scale.

Reaction Scheme:

G reactant 5-bromo-3-methyl-1H-indole-2-carboxylic acid product This compound reactant->product 1. LiAlH4, THF 2. H2O work-up

Caption: Reduction of the carboxylic acid to the corresponding alcohol.

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 - 2.0 equivalents) and anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the LAH suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 5-bromo-3-methyl-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating to reflux may be necessary to drive the reaction to completion.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and perform the Fieser work-up as described in Q3.

  • Purification: After filtering off the aluminum salts, concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions:

  • Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[8] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The initial reaction between LAH and the carboxylic acid is highly exothermic due to the deprotonation of the acidic proton and can be dangerous if the addition is too rapid.[9]

References

  • US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents.
  • Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+. Available at: [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available at: [Link]

  • Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS infectious diseases, 6(12), 3365–3376. Available at: [Link]

  • Reduction of carboxylic acids (video) - Khan Academy. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • (5-bromo-1H-indol-2-yl)methanol - MySkinRecipes. Available at: [Link]

  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. Available at: [Link]

  • Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

Technical Support Center: Synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. The indole scaffold is a privileged structure in drug discovery, and this specific derivative is a valuable building block for kinase inhibitors and serotonin receptor modulators.[1]

The primary synthetic route involves the reduction of an indole-2-carboxylate ester, most commonly ethyl or methyl 5-bromo-3-methyl-1H-indole-2-carboxylate, using a powerful hydride reducing agent. While seemingly straightforward, this reduction is fraught with potential side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound?

The most reliable and widely used method is the reduction of the corresponding ester, ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.[2] This precursor is typically synthesized via the Fischer indole synthesis. The reduction of the ester to the primary alcohol is almost exclusively performed with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: Why is Lithium Aluminum Hydride (LiAlH₄) used instead of a milder reducing agent like Sodium Borohydride (NaBH₄)?

Esters are significantly less electrophilic than aldehydes or ketones. Consequently, they require a much more potent reducing agent. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters to alcohols in appreciable yields.[3] LiAlH₄ is a highly reactive, "hard" hydride source that readily reduces esters, carboxylic acids, and amides, making it the reagent of choice for this transformation.[3][4][5]

Q3: What are the most critical parameters to control during the LiAlH₄ reduction?

There are three paramount parameters:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic sources to generate hydrogen gas and inactive aluminum hydroxides.[5] All solvents (typically THF or diethyl ether) and glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature: Temperature control is crucial for selectivity. Exothermic reactions with LiAlH₄ can lead to over-reduction and other side reactions. The reaction is typically initiated at a low temperature (0 °C) and allowed to warm gradually.

  • Workup Procedure: The quenching of excess LiAlH₄ and the subsequent hydrolysis of the aluminum alkoxide intermediate is a highly exothermic and potentially hazardous step. A slow, controlled, and cold workup is essential to prevent product degradation and ensure safety.

Q4: How stable is the target molecule, this compound?

Indolylmethanols, particularly 2-indolylmethanols, are known to be sensitive molecules.[6] They are especially unstable under acidic conditions, which can catalyze dehydration to form a highly reactive vinyliminium intermediate.[7][8][9] This intermediate can readily polymerize or react with other nucleophiles present, leading to complex product mixtures and low yields. The final product should be stored under an inert atmosphere, protected from light, and kept at a low temperature. Avoid contact with strong acids.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: The primary product isolated is 5-bromo-2,3-dimethylindole, not the desired alcohol.
  • Probable Cause: Hydrogenolysis (Over-reduction) This is the most common and challenging side reaction. The benzylic C-O bond of the indolylmethanol product is susceptible to cleavage by excess LiAlH₄, leading to the formation of the corresponding methyl group. This reaction, known as hydrogenolysis, is particularly problematic with 3-hydroxymethylindoles but can also occur with 2-indolylmethanol derivatives.[10] Elevated temperatures significantly accelerate this undesired pathway.

  • Proposed Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C during the addition of the ester and allow it to warm slowly to room temperature. Avoid any external heating or refluxing conditions.

    • Inverse Addition: Instead of adding the LiAlH₄ solution to the ester, consider adding the ester solution dropwise to the stirred slurry of LiAlH₄ in THF at 0 °C. This maintains a low concentration of the ester and can help minimize side reactions.

    • Limit Excess Reagent: While an excess of LiAlH₄ is necessary, using a very large excess (e.g., >4 equivalents) can drive the hydrogenolysis reaction. Use a moderate excess (approx. 1.5-2.0 equivalents) of LiAlH₄.

Problem 2: The reaction mixture turns into a dark, intractable tar during workup, with very low recovery of organic material.
  • Probable Cause: Acid-Catalyzed Dimerization/Polymerization As mentioned in the FAQs, 2-indolylmethanols are highly sensitive to acid.[7] During workup, quenching with a strong acid (like HCl or H₂SO₄) can generate localized hot spots and highly acidic conditions. This catalyzes the elimination of water from the product, forming a vinyliminium species that rapidly polymerizes into an insoluble tar.

  • Proposed Solutions:

    • Use a Fieser Workup: This is a standard, controlled method for quenching LiAlH₄ reactions. After cooling the reaction mixture to 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. This procedure forms granular, filterable aluminum salts and maintains basic conditions, protecting the product.

    • Ammonium Chloride Quench: A milder alternative is to quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic salt that effectively destroys excess hydride without causing the harsh pH drop associated with strong acids.

Problem 3: The purified product is contaminated with a significant amount of the starting ester.
  • Probable Cause: Incomplete Reaction This issue points to a problem with the reducing agent or the reaction conditions.

  • Proposed Solutions:

    • Verify Reagent Activity: LiAlH₄ is deactivated by moisture. Use a fresh bottle or a previously opened bottle that has been stored correctly under an inert atmosphere. You can test the activity of the hydride on a small scale with a simple ester like ethyl acetate.

    • Ensure Anhydrous Conditions: Re-verify that all solvents and glassware were properly dried. Any moisture present will consume the LiAlH₄ before it can react with the ester.

    • Increase Reaction Time/Equivalents: If reagent quality and conditions are confirmed to be good, consider increasing the reaction time at room temperature or using a slightly larger excess of LiAlH₄ (e.g., 2.0-2.5 equivalents).

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the key side reactions that must be controlled for a successful synthesis.

Diagram 1: Main Reaction vs. Hydrogenolysis Side Reaction

cluster_main Desired Pathway cluster_side Side Reaction Pathway Start Ethyl 5-bromo-3-methyl- 1H-indole-2-carboxylate Intermediate Tetrahedral Intermediate Start->Intermediate 1) LiAlH₄ (1 eq) Aldehyde Aldehyde Intermediate (transient) Intermediate->Aldehyde Collapse Product_Alkoxide Product Alkoxide Aldehyde->Product_Alkoxide LiAlH₄ (1 eq) Product (5-bromo-3-methyl-1H- indol-2-yl)methanol Product_Alkoxide->Product 2) H₂O Workup Side_Product 5-bromo-2,3-dimethylindole (Hydrogenolysis Product) Product_Alkoxide->Side_Product Excess LiAlH₄ High Temp. Product (5-bromo-3-methyl-1H- indol-2-yl)methanol Protonation Protonated Alcohol Product->Protonation H⁺ (Harsh Acidic Workup) Intermediate Vinyliminium Cation (Reactive Intermediate) Protonation->Intermediate - H₂O Dimer Dimer Intermediate->Dimer + Product Polymer Polymer / Tar Dimer->Polymer ...

Caption: Product degradation pathway under harsh acidic workup.

Recommended Experimental Protocol

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄), powder

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Reagent Preparation: Under a positive pressure of inert gas, charge the flask with Lithium Aluminum Hydride (1.5 equivalents). Carefully add anhydrous THF to create a slurry (approx. 0.5 M concentration). Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a separate flask with anhydrous THF. Using a dropping funnel or syringe pump, add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Monitor the reaction by TLC (Thin Layer Chromatography) until all the starting ester has been consumed (typically 1-3 hours).

  • Workup / Quenching (Fieser Method Recommended):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • CAUTION: Quenching is highly exothermic and releases hydrogen gas. Perform slowly and behind a blast shield in a well-ventilated fume hood.

    • Let 'x' be the mass of LiAlH₄ used in grams.

    • Slowly and dropwise, add 'x' mL of deionized water.

    • Next, slowly and dropwise, add 'x' mL of 15% aqueous NaOH solution.

    • Finally, add '3x' mL of deionized water.

    • Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate should form.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography on silica gel to yield the final product.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

  • Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH₄): Ester to Alcohol. [Link]

  • Tan, W., & Shi, F. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis, 2, 11. [Link]

  • Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775-784. [Link]

  • MySkinRecipes. (n.d.). (5-bromo-1H-indol-2-yl)methanol. [Link]

  • ResearchGate. (2022). Profile of 2‐indolylmethanol‐involved reactions and challenges in.... [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • PubMed. (2017). Indolylmethanols as Reactants in Catalytic Asymmetric Reactions. [Link]

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Technical Support Center: Synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important indole derivative. The synthesis, while seemingly straightforward, can present several challenges that may impact yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these potential issues and optimize your synthetic protocol.

The primary synthetic route involves a two-step process: the formylation of 5-bromo-3-methyl-1H-indole to yield the corresponding indole-2-carbaldehyde, followed by the reduction of the aldehyde to the desired alcohol. Each of these steps has critical parameters that must be controlled for a successful outcome.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Step 1: Vilsmeier-Haack Formylation of 5-bromo-3-methyl-1H-indole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[1][2] However, issues can arise, leading to low yields or the formation of impurities.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of 5-bromo-3-methyl-1H-indole-2-carbaldehyde. What are the likely causes?

Several factors can contribute to a low yield in this formylation step.

Potential Causes & Solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3]

    • Solution: Ensure that your DMF is anhydrous. The presence of water can quench the Vilsmeier reagent. Use freshly distilled POCl₃. The quality of these reagents is paramount for a successful reaction.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

    • Solution: The formylation of indoles is typically carried out at low temperatures (0-10 °C) to control the exothermic reaction and minimize side reactions.[4] If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously while monitoring the reaction by TLC.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: A slight excess of the Vilsmeier reagent is often used to ensure complete formylation of the indole. A typical molar ratio is 1:1.5 to 1:3 of indole to POCl₃/DMF.[4]

  • Hydrolysis Issues: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium intermediate to the aldehyde.

    • Solution: Ensure that the aqueous workup is performed correctly. The addition of a base, such as sodium acetate or sodium hydroxide, is often necessary to facilitate the hydrolysis and neutralize the acidic reaction mixture.[1]

Q2: I am observing the formation of multiple spots on my TLC plate during the formylation reaction. What are these byproducts?

The formation of multiple products is a common issue in indole chemistry due to the reactivity of the indole nucleus.

Potential Byproducts & Mitigation Strategies:

  • Di-formylated Products: Although formylation at the C3 position is most common for indoles, under forcing conditions, di-formylation can occur.[5]

    • Mitigation: Careful control of the reaction temperature and stoichiometry of the Vilsmeier reagent can minimize the formation of di-formylated products.

  • Polymerization/Degradation: Indoles can be sensitive to strong acidic conditions, leading to polymerization or degradation.[6]

    • Mitigation: Maintain a low reaction temperature and avoid prolonged reaction times. The slow addition of POCl₃ to the DMF/indole mixture can help to control the reaction exotherm and reduce the risk of degradation.

Step 2: Reduction of 5-bromo-3-methyl-1H-indole-2-carbaldehyde

The reduction of the indole-2-carbaldehyde to the corresponding alcohol is typically achieved using a hydride-reducing agent. The choice of reducing agent and reaction conditions are critical for a high-yielding and clean reaction.

Q3: My reduction of the indole-2-carbaldehyde is giving a poor yield. What could be the problem?

Low yields in this reduction step are often related to the choice of reducing agent, reaction conditions, or the stability of the product.

Potential Causes & Solutions:

  • Choice of Reducing Agent: While both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce aldehydes, their reactivity and compatibility with other functional groups differ.

    • Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally preferred for the reduction of aldehydes and ketones.[7][8] It is more tolerant of protic solvents like ethanol or methanol.

    • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will also reduce esters, amides, and carboxylic acids.[9][10] However, it can sometimes lead to over-reduction or side reactions with indoles, such as hydrogenolysis of the C-N bond.[11]

    • Recommendation: For this specific transformation, NaBH₄ is generally the more suitable and safer choice.

  • Reaction Conditions: Temperature and solvent can significantly impact the efficiency of the reduction.

    • Solution: The reduction with NaBH₄ is typically carried out at room temperature or below.[7] Using a protic solvent like methanol or ethanol is common. Ensure that the aldehyde is fully dissolved in the solvent before adding the reducing agent.

  • Product Instability: Indolylmethanols can be unstable, especially under acidic conditions, and may undergo self-condensation or polymerization.[11]

    • Solution: A neutral or slightly basic workup is recommended. Avoid strong acids during the workup and purification steps.

Q4: I am seeing a new, less polar spot on my TLC after the reduction, and my desired product yield is low. What is this byproduct?

The formation of a less polar byproduct could indicate a side reaction.

Potential Side Reaction & Prevention:

  • Dimerization/Condensation: 2-Indolylmethanols are known to undergo self-condensation to form diindolylmethanes, particularly in the presence of acid.[12] This would result in a less polar, higher molecular weight byproduct.

    • Prevention: Maintain neutral or slightly basic conditions throughout the reaction and workup. The use of a milder reducing agent like NaBH₄ can also help to minimize side reactions. Purification by flash chromatography on silica gel should be performed promptly after the reaction is complete.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q5: What is the best solvent to use for the Vilsmeier-Haack formylation?

Dimethylformamide (DMF) is the standard solvent and reagent for the Vilsmeier-Haack reaction.[1][2] It is crucial to use anhydrous DMF to ensure the efficient formation of the Vilsmeier reagent.

Q6: How can I monitor the progress of my reactions?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the formylation and reduction steps.[13] A suitable mobile phase for the formylation reaction would be a mixture of ethyl acetate and hexane (e.g., 30:70). For the reduction, a more polar system may be required to differentiate the alcohol product from the aldehyde starting material.

Q7: What is the best method for purifying the final product, this compound?

Flash column chromatography on silica gel is the recommended method for purifying the final product.[13] A gradient elution with a mixture of ethyl acetate and hexane will typically provide good separation. It is important to avoid prolonged exposure of the product to the silica gel, as it is slightly acidic and could promote decomposition. Recrystallization can also be an effective purification method if a suitable solvent system is found.[14]

Q8: Are there any safety precautions I should be aware of?
  • Phosphorus oxychloride (POCl₃): This reagent is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium aluminum hydride (LiAlH₄): This is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas.[15] All reactions involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Sodium borohydride (NaBH₄): While less reactive than LiAlH₄, it is still a flammable solid and can react with acidic solutions to release hydrogen gas.

III. Experimental Protocols & Data

Protocol 1: Vilsmeier-Haack Formylation of 5-bromo-3-methyl-1H-indole
  • To a solution of 5-bromo-3-methyl-1H-indole (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reduction of 5-bromo-3-methyl-1H-indole-2-carbaldehyde
  • To a solution of 5-bromo-3-methyl-1H-indole-2-carbaldehyde (1.0 eq) in methanol (20 volumes) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Vilsmeier-Haack Formylation NaBH₄ Reduction
Key Reagents POCl₃, DMFNaBH₄
Solvent DMFMethanol/Ethanol
Temperature 0 °C to Room Temp0 °C to Room Temp
Typical Yield 70-90%85-95%
Common Issues Low yield, byproduct formationProduct instability, dimerization

Table 1: Summary of Reaction Parameters and Common Issues

IV. Visualizations

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction 5-bromo-3-methyl-1H-indole 5-bromo-3-methyl-1H-indole Formylation Formylation 5-bromo-3-methyl-1H-indole->Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Formylation 5-bromo-3-methyl-1H-indole-2-carbaldehyde 5-bromo-3-methyl-1H-indole-2-carbaldehyde Formylation->5-bromo-3-methyl-1H-indole-2-carbaldehyde Reduction Reduction 5-bromo-3-methyl-1H-indole-2-carbaldehyde->Reduction Reducing Agent (NaBH4) Reducing Agent (NaBH4) Reducing Agent (NaBH4)->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low Yield Low Yield Formylation Step Formylation Step Low Yield->Formylation Step Reduction Step Reduction Step Low Yield->Reduction Step Impure Reagents Impure Reagents Formylation Step->Impure Reagents Suboptimal Temp Suboptimal Temp Formylation Step->Suboptimal Temp Incorrect Stoichiometry Incorrect Stoichiometry Formylation Step->Incorrect Stoichiometry Reduction Step->Suboptimal Temp Wrong Reducing Agent Wrong Reducing Agent Reduction Step->Wrong Reducing Agent Product Instability Product Instability Reduction Step->Product Instability

Caption: Troubleshooting logic for low yield issues.

V. References

  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride - ResearchGate. Available at: [Link]

  • Reduction of 1-Methyl-3-acylindole Derivatives with Lithium Aluminum Hydride1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Yasuoki Mu. Available at: [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Chemistry of Indole. Available at: [Link]

  • Lithium aluminium hydride - Wikipedia. Available at: [Link]

  • 2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. Available at:

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Regioselective Reaction of 2-Indolylmethanols with Enamides - MDPI. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. Available at: [Link]

  • What could be reason for getting a very low yield in organic chemistry? - Quora. Available at: [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Available at: [Link]

  • Indole - Wikipedia. Available at: [Link]

  • Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions - ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. Available at: [Link]

  • Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... - ResearchGate. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. Available at: [Link]

  • NaBH4 sodium boro hydride Reduction Reagent in organic synthesis - YouTube. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • Synthesis of 5-Bromo Indole - Erowid. Available at: [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available at: [Link]

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. Available at:

  • La(OTf)3 facilitated self-condensation of 2-indolylmethanol: construction of highly substituted indeno[1,2-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Purification of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-bromo-3-methyl-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during purification and storage?

A1: this compound, like many indole-2-carbinols, is susceptible to several degradation pathways. The primary concerns are:

  • Acid Sensitivity: The indole nucleus, particularly at the C3 position, is electron-rich and prone to electrophilic attack. In acidic conditions, the hydroxymethyl group at C2 can be protonated, leading to the formation of a stabilized carbocation. This intermediate can then undergo oligomerization or react with other nucleophiles present in the mixture, leading to complex impurities.[1][2][3]

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, especially if exposed to air and light for extended periods, or in the presence of oxidizing agents.[4] The indole ring itself can also be susceptible to oxidation.

  • Dimerization/Polymerization: Under harsh conditions, such as high heat or strong acid, self-condensation reactions can occur, leading to the formation of dimers and higher-order polymers which can be difficult to remove.[5]

For long-term stability, it is recommended to store the purified compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6]

Q2: What are the most common impurities I should expect after the synthesis of this compound?

A2: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Starting Materials: Unreacted starting materials, such as the corresponding ester or aldehyde precursor.

  • Over-reduced/Oxidized Species: If the synthesis involves a reduction step (e.g., from an ester), incomplete reduction can leave starting material, while over-reduction could potentially affect the bromo substituent under harsh conditions. Conversely, oxidation can lead to the formation of (5-bromo-3-methyl-1H-indol-2-yl)carbaldehyde.

  • Side-reaction Products: Products from competing reactions, such as N-alkylation or reactions at the C3 position of the indole ring.[7]

  • Polymeric/Dimeric Impurities: As mentioned in Q1, these can form under acidic or high-temperature conditions during the reaction or work-up.[5]

Q3: Is it preferable to use recrystallization or column chromatography for the final purification step?

A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

  • Recrystallization is an excellent method for removing small amounts of impurities, especially if the crude product is relatively clean (>90% purity). It is scalable and can yield highly pure crystalline material. However, finding a suitable solvent system can be challenging, and it may not be effective at removing impurities with similar solubility to the product.

  • Column Chromatography is more versatile for separating complex mixtures with multiple components or impurities with polarities similar to the product.[8][9][10] It offers finer control over separation but can be more time-consuming and require larger volumes of solvent for large-scale purifications. Often, a combination of both methods is employed: an initial purification by column chromatography followed by a final recrystallization to achieve high purity.

Troubleshooting Guide

Problem 1: Low yield of purified product after column chromatography.
  • Symptom: A significant loss of material is observed during chromatographic purification. The collected fractions contain less product than expected based on the crude weight.

  • Possible Causes & Solutions:

    • Product Streaking/Tailing on Silica Gel: Indole derivatives, especially those with a free N-H group, can interact strongly with the acidic silanol groups on the silica gel, leading to streaking and poor recovery.

      • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine (TEA) or ammonia to the eluent system (typically 0.1-1%).[11] This will cap the acidic sites on the silica and improve the elution profile of your compound.

    • Irreversible Adsorption or Degradation on the Column: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like indole-2-carbinols.

      • Solution 1: Use neutral or basic alumina as the stationary phase instead of silica gel.

      • Solution 2: Opt for a rapid purification technique like a silica plug filtration with a less polar solvent system to quickly remove baseline impurities without prolonged contact time.

      • Solution 3: Consider reversed-phase chromatography (C18 silica) with a mobile phase such as acetonitrile/water or methanol/water, which is generally less harsh.[8]

    • Inappropriate Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to poor recovery from the column.

      • Solution: Carefully optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the product to ensure good separation. A common starting point for indole derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient.

Problem 2: The purified product shows signs of degradation (e.g., discoloration, new spots on TLC) upon standing.
  • Symptom: A previously pure, white to off-white solid turns yellow or brown, and analytical TLC shows the appearance of new, often more polar, impurities.

  • Possible Causes & Solutions:

    • Oxidation: The product is likely oxidizing upon exposure to air and/or light.

      • Solution: After purification, immediately store the product under an inert atmosphere (N2 or Ar). Use amber vials or wrap containers in aluminum foil to protect from light. Storing at reduced temperatures (2-8°C) will also slow down degradation.[6]

    • Residual Acid from Chromatography: Trace amounts of acid from the silica gel or an acidic eluent component can catalyze degradation over time.

      • Solution: After combining the pure fractions from chromatography, wash the organic solution with a mild base like saturated sodium bicarbonate solution, followed by a water wash and brine wash, before drying and evaporating the solvent.

Problem 3: Difficulty in achieving a crystalline solid from recrystallization.
  • Symptom: The product oils out or precipitates as an amorphous solid instead of forming crystals upon cooling the recrystallization solvent.

  • Possible Causes & Solutions:

    • Inappropriate Solvent Choice: The solvent may be too good a solvent (product remains dissolved even when cold) or too poor a solvent (product crashes out of solution).

      • Solution: Systematically screen for a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective. For bromo-substituted indoles, consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexanes.[12][13]

    • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

      • Solution: If the crude product is significantly impure, perform a preliminary purification by column chromatography before attempting recrystallization.

    • Cooling Rate is Too Fast: Rapid cooling encourages precipitation rather than crystal growth.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, induce further crystallization by scratching the inside of the flask with a glass rod at the solution-air interface or by adding a seed crystal. Only after slow cooling should the flask be moved to an ice bath or refrigerator to maximize yield.

Experimental Protocols & Data

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 40% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Eluent System Hexane/Ethyl Acetate or Dichloromethane/Methanol
Eluent Modifier 0.5% Triethylamine (optional, to reduce tailing)
Target Rf 0.25 - 0.35
Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If it dissolves, it is a potential solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Visual Workflow: Purification Strategy Selection

Purification_Strategy Start Crude Product This compound TLC_Analysis TLC Analysis of Crude Start->TLC_Analysis Decision_Purity Purity > 90% and Minor Impurities? TLC_Analysis->Decision_Purity Decision_Separation Baseline or Well-Separated Spots? Decision_Purity->Decision_Separation No Recrystallization Proceed with Recrystallization Decision_Purity->Recrystallization Yes Column_Chromatography Perform Column Chromatography Decision_Separation->Column_Chromatography Yes Check_Tailing Check for Tailing on TLC Decision_Separation->Check_Tailing No (Streaking/ Overlapping Spots) Final_Product Pure Product Recrystallization->Final_Product Post_Chrom_Recryst Optional: Recrystallize for Higher Purity Column_Chromatography->Post_Chrom_Recryst Check_Tailing->Column_Chromatography No (No tailing) Add_Base Add Basic Modifier (e.g., TEA) to Eluent Check_Tailing->Add_Base Yes (Tailing observed) Add_Base->Column_Chromatography Post_Chrom_Recryst->Final_Product

Caption: Decision workflow for selecting a purification method.

References

  • Ernst, L. A., Gupta, R. K., Mujumdar, R. B., & Waggoner, A. S. (1989). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Kock, R., & Urios, A. (1988). Chromatography of urinary indole derivatives. PubMed. Available at: [Link]

  • Suryakoppa, K. S., Kameshwar, V. H., Appadurai, R., Eranna, S., & Khan, M. H. M. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 59(8), 735–744. Available at: [Link]

  • Raj, R. K. (1968). Separation of simple indole derivatives by thin layer chromatography. PubMed. Available at: [Link]

  • Piers, E., & Brown, R. K. (1962). THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry, 40(3), 559-561. Available at: [Link]

  • MySkinRecipes. (n.d.). (5-bromo-1H-indol-2-yl)methanol. MySkinRecipes. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methyl-1H-indole. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2020). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. Reagent and conditions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • University of Connecticut. (n.d.). Indoles. University of Connecticut OpenCommons. Available at: [Link]

  • Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9557–9567. Available at: [Link]

  • Hino, T., & Nakagawa, M. (1978). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles, 9(6), 741. Available at: [Link]

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Erowid. (n.d.). Synthesis of 5-Bromo Indole. Erowid. Available at: [Link]

  • ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • Wójtowicz, A., et al. (2022). Two Faces of Indole-3-Carbinol—Analysis of Lipid Peroxidation Induced by Fenton Reaction Substrates in Porcine Ovary and Kidney Homogenates. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1H-indol-2-yl)methanol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health. Available at: [Link]

  • Wang, X., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Identification and synthesis of impurities formed during sertindole preparation. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Profile of 2-indolylmethanol-involved reactions. ResearchGate. Available at: [Link]

  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE. Available at: [Link]

  • ResearchGate. (2025). (PDF) Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and Phase II enzymes in rat and monkey hepatocytes. ResearchGate. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. Available at: [Link]

  • Osyanin, V. A., et al. (2011). Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method. Google Patents.
  • PubMed. (2002). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. PubMed. Available at: [Link]

  • Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. Combinatorial Chemistry Review. Available at: [Link]

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Optimizing reaction conditions for the synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and optimize this critical synthetic transformation.

The primary route to synthesizing this compound involves the reduction of a corresponding indole-2-carboxylic acid or its ester derivative. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the resonance-stabilized carboxylate group.[1][2] However, the potent nature of LiAlH₄, coupled with the inherent reactivity of the indole scaffold, presents unique challenges that require careful control of reaction conditions.

Recommended Synthetic Protocol: LiAlH₄ Reduction

This protocol details the reduction of ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate to this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dry Glassware & Reagents setup Assemble Apparatus under N2 start->setup lah_prep Prepare LiAlH4 Suspension in THF setup->lah_prep sm_addition Slowly Add Ester Solution at 0 °C lah_prep->sm_addition warm_rt Warm to Room Temp & Stir sm_addition->warm_rt quench Careful Quenching (Fieser Method) warm_rt->quench filter Filter Aluminum Salts quench->filter extract Extract with Ethyl Acetate filter->extract dry_conc Dry & Concentrate extract->dry_conc chromatography Silica Gel Chromatography dry_conc->chromatography characterize Characterize Product chromatography->characterize

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology
  • Preparation:

    • Thoroughly dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) in an oven at >120 °C for several hours and allow to cool in a desiccator.

    • Assemble the apparatus under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous tetrahydrofuran (THF) as the solvent. Ensure it is freshly distilled or from a sealed bottle over molecular sieves.

  • Reaction Setup:

    • To the three-neck flask, add Lithium Aluminum Hydride (LiAlH₄, 1.5 equivalents) and suspend it in anhydrous THF (approx. 0.2 M).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dissolve the starting material, ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 equivalent), in anhydrous THF (approx. 0.5 M) in the dropping funnel.

  • Execution:

    • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at 0 °C over 30-45 minutes. A slight exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Quenching and Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • CAUTION: The following steps are highly exothermic and release hydrogen gas.[3] Perform the quench slowly and cautiously behind a blast shield.

    • For 'x' grams of LiAlH₄ used, add 'x' mL of water dropwise.

    • Next, add 'x' mL of 15% aqueous NaOH solution dropwise.

    • Finally, add '3x' mL of water dropwise.

    • Stir the resulting mixture vigorously for 30 minutes. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[4]

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation and Purification:

    • Combine the filtrate and washes. Wash with saturated aqueous NaCl (brine), dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is often an off-white or pale yellow solid.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

    • Combine the product-containing fractions and remove the solvent to yield this compound.

ParameterRecommended ConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sufficiently powerful to reduce the resonance-stabilized ester; NaBH₄ is ineffective.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether that solubilizes the reactants and is stable to LiAlH₄.[3]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm; warming ensures the reaction goes to completion.[5]
Equivalents of LiAlH₄ 1.5 - 2.0 eq.An excess is required to drive the reaction to completion and account for any reaction with the acidic N-H proton of the indole.[6]
Work-up Fieser Method (H₂O, NaOH(aq), H₂O)Promotes the formation of granular, filterable aluminum salts, preventing emulsions.[4]
Atmosphere Inert (Nitrogen or Argon)LiAlH₄ reacts violently with atmospheric moisture.[6]

Troubleshooting Guide

Q1: My reaction yield is very low, or the reaction did not go to completion.

Possible Causes & Solutions:

  • Insufficient LiAlH₄: The indole N-H proton is acidic and will consume one equivalent of hydride.[6] Furthermore, any residual water in the solvent or on the glassware will destroy the reagent.

    • Solution: Ensure you are using at least 1.5 equivalents of LiAlH₄. If the problem persists, increase to 2.0 equivalents. Always use rigorously dried solvents and glassware.[3][5]

  • Poor Quality LiAlH₄: LiAlH₄ can degrade upon exposure to air and moisture.

    • Solution: Use fresh, high-quality LiAlH₄ from a newly opened container. A free-flowing grey powder is indicative of good quality.

  • Incomplete Reaction: The reaction may be sluggish if the starting material is not fully soluble or if the temperature is too low.

    • Solution: After the initial addition at 0 °C, ensure the reaction is stirred at room temperature for an adequate time (monitor by TLC). Gentle heating to reflux in THF can be attempted, but this increases the risk of side reactions.

Q2: I've isolated a major side product that is much less polar than my desired alcohol.

Possible Cause & Solution:

  • Hydrogenolysis: This is a known side reaction where the C-O bond of the initially formed alcohol is cleaved and replaced with a C-H bond, resulting in the formation of 5-bromo-2,3-dimethyl-1H-indole . This is particularly a risk with indole derivatives when using excess LiAlH₄ or higher temperatures.[7]

    • Solution: Avoid excessive heating. Maintain the reaction temperature at or below room temperature. Use the minimum amount of LiAlH₄ required for full conversion (typically 1.5 eq.). Consider an "inverse addition" method where the LiAlH₄ suspension is added slowly to the ester solution, keeping the ester in excess throughout the addition to minimize over-reduction.[8]

Q3: My work-up resulted in a thick, gelatinous precipitate that is impossible to filter.

Possible Cause & Solution:

  • Improper Quenching: The formation of aluminum hydroxides and oxides during the work-up can lead to emulsions or gels if not handled correctly. This is a very common issue with LiAlH₄ reductions.

    • Solution: Strictly adhere to the Fieser work-up procedure described in the protocol.[4] The sequential addition of water, aqueous base, and more water is critical for generating granular salts. Ensure vigorous stirring during and after the additions to promote coagulation. Adding anhydrous Na₂SO₄ to the slurry and stirring for an hour before filtration can also help break up gels.

Q4: The purified product seems to decompose or change color over time.

Possible Cause & Solution:

  • Product Instability: 2-indolylmethanols can be unstable.[9] They are prone to acid-catalyzed self-condensation or polymerization. The mechanism involves protonation of the hydroxyl group, loss of water to form a stabilized carbocation (an azafulvenium ion), which is then attacked by another indole molecule.[7][10]

    • Solution: Avoid all contact with acid. Ensure all solvents used for purification and storage are neutral. Traces of acid on silica gel can be neutralized by pre-treating the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%). Store the final product under an inert atmosphere, protected from light, and at a low temperature (-20 °C).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the LiAlH₄ reduction of my indole-2-carboxylate?

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-stage process.[11][12]

G Ester R-COOEt Tetrahedral_Intermediate_1 R-CH(O-Al)-OEt Ester->Tetrahedral_Intermediate_1 1. LiAlH4 (H- attack) Aldehyde R-CHO Tetrahedral_Intermediate_1->Aldehyde 2. Elimination of -OEt Alkoxide R-CH2-O-Al Aldehyde->Alkoxide 3. LiAlH4 (H- attack) Alcohol R-CH2OH Alkoxide->Alcohol 4. H+ Work-up

Caption: Mechanism of LiAlH₄ ester reduction.

  • Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester.[11]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide (-OEt) leaving group to form an intermediate aldehyde.

  • Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by another hydride equivalent.[6]

  • Protonation: This forms a lithium/aluminum alkoxide salt. During the aqueous work-up, this salt is protonated to yield the final primary alcohol product.[2][4]

Q2: Why can't I use sodium borohydride (NaBH₄) for this reaction?

Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄.[2] The B-H bond in borohydride is less polarized than the Al-H bond in aluminum hydride, making the hydride less nucleophilic. While NaBH₄ is excellent for reducing aldehydes and ketones, it is generally not reactive enough to reduce esters or carboxylic acids.[2]

Q3: How critical is it to maintain anhydrous conditions?

Absolutely critical. LiAlH₄ reacts violently and exothermically with protic solvents like water and alcohols, rapidly decomposing to produce flammable hydrogen gas.[3][6] Any moisture present will consume the reagent, lower your yield, and pose a significant safety hazard.

Q4: What is the best way to monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between your starting ester and the product alcohol (e.g., 30% ethyl acetate in hexanes). The product, being an alcohol, will be significantly more polar than the starting ester and will have a lower Rf value. Stain with a potassium permanganate (KMnO₄) dip, as alcohols will readily oxidize to give a yellow spot on a purple background.

Q5: What are the primary safety concerns when using LiAlH₄?
  • Reactivity with Water: As mentioned, it reacts violently with water, releasing H₂ gas which can ignite. Never allow contact with water or other protic solvents during the reaction setup.[3]

  • Pyrophoric Nature: LiAlH₄ is a flammable solid and can ignite upon grinding or exposure to humid air. Handle it in an inert atmosphere glovebox or use a powder funnel under a positive pressure of nitrogen.[5]

  • Exothermic Quench: The work-up procedure is highly exothermic. Always perform the quench slowly, in an ice bath, and behind a safety shield.

References

  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Tan, B., et al. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chem Synth, 2:11. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Department of Chemistry, Third Year Advanced Practical Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Conditions for the reduction of carboxylic acids by LiAlH4 - Chemistry Stack Exchange. (2018). Retrieved January 18, 2026, from [Link]

  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE - Ch.imperial. (n.d.). Retrieved January 18, 2026, from [Link]

  • Lithium aluminium hydride - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4 - Chemistry LibreTexts. (2023). Retrieved January 18, 2026, from [Link]

  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (n.d.). Retrieved January 18, 2026, from [Link]

  • Lialh4 reduction of ester. (n.d.). Retrieved January 18, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.). Retrieved January 18, 2026, from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020). Retrieved January 18, 2026, from [Link]

Sources

Avoiding byproduct formation in indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indole Synthesis

A Guide to Troubleshooting and Avoiding Byproduct Formation

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of indole scaffolds. By focusing on the mechanistic origins of byproduct formation, we provide actionable solutions to enhance reaction efficiency, yield, and purity.

General Troubleshooting Principles

Before delving into method-specific issues, it's crucial to ensure fundamental experimental parameters are controlled. Many reaction failures or low yields can be traced back to these basics.

Q: My indole synthesis is low-yielding or failing completely. What are the first things I should check?

A: Low yields in any indole synthesis can often be attributed to several common factors before considering complex mechanistic problems.[1] A systematic check is the most efficient approach:

  • Purity of Starting Materials: Ensure all reagents, especially the arylhydrazine and carbonyl compounds, are of high purity.[1][2] Impurities can introduce competing side reactions. It is often recommended to use freshly distilled or recrystallized starting materials.[2]

  • Solvent Quality: Use anhydrous solvents when necessary, as water can interfere with acid catalysts and intermediates. The choice of solvent itself is critical and can influence reaction rates and intermediate stability.[3]

  • Inert Atmosphere: For substrates sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]

  • Temperature Control: Many indole syntheses, particularly the Fischer method, have a significant activation energy barrier but are also prone to thermal decomposition.[1][2] Precise temperature control is essential. Monitor reactions by Thin-Layer Chromatography (TLC) to avoid prolonged heating that can lead to byproduct formation.[2]

  • Catalyst Activity: Ensure your acid or metal catalyst has not degraded. For instance, Lewis acids can be deactivated by moisture.

Method-Specific Troubleshooting and FAQs

The Fischer Indole Synthesis

This is one of the oldest and most versatile methods, but it is notoriously sensitive to reaction conditions.[4][5][6] The core of the reaction is the acid-catalyzed cyclization of an arylhydrazone.[7][8]

Q: My Fischer indole synthesis is producing a large amount of black tar or resin instead of the desired product. What is happening and how can I fix it?

A: This is arguably the most common issue with the Fischer synthesis. The "tar" is typically a result of acid-catalyzed polymerization of the electron-rich indole product or enamine intermediates.

  • Causality: Strong Brønsted acids (like H₂SO₄ or HCl) can protonate the indole ring, making it susceptible to electrophilic attack by other indole molecules, leading to oligomerization and polymerization.[4] Excessively high temperatures accelerate these degradation pathways.[2]

  • Solutions:

    • Change the Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA).[2][4][8][9] These catalysts are often effective at promoting the key[2][2]-sigmatropic rearrangement without causing extensive degradation.[7][8][9]

    • Reduce Catalyst Loading: Use the minimum amount of acid required to catalyze the reaction. Titrate the amount to find the optimal balance between reaction rate and byproduct formation.

    • Lower the Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate. Microwave-assisted synthesis can sometimes offer rapid heating to the target temperature, reducing overall reaction time and minimizing thermal decomposition.[2]

    • Use a High-Boiling, Inert Solvent: Diluting the reaction mixture with a solvent like sulfolane or running the reaction in a melt of tartaric acid and dimethylurea can sometimes prevent intermolecular side reactions.[3][10]

Q: I'm using an unsymmetrical ketone in a Fischer synthesis and obtaining the wrong regioisomer or a mixture of isomers. How can I control the regioselectivity?

A: Regioselectivity is dictated by the formation of the enamine intermediate and the subsequent[2][2]-sigmatropic rearrangement.[11][12][13] The reaction typically favors cyclization onto the less sterically hindered carbon, but electronic factors can override this.

  • Causality: The formation of the two possible enamine isomers is an equilibrium process. The subsequent, irreversible[2][2]-sigmatropic rearrangement determines the final product distribution. The transition state energy of this rearrangement is influenced by sterics and the electronic properties of the substituents.[11][12] For example, electron-withdrawing groups can destabilize the transition state for one pathway, favoring the other.[11][12]

  • Solutions:

    • Vary the Acid Catalyst: The choice of acid can significantly influence the isomer ratio.[9] A stronger acid might favor the thermodynamically more stable enamine, while a bulkier Lewis acid might favor the less sterically hindered one. A systematic screen of acids (e.g., p-TsOH, ZnCl₂, PPA, methanesulfonic acid) is recommended.[9]

    • Modify the Solvent: The solvent can affect the equilibrium of the enamine intermediates.[3] Experimenting with polar aprotic (e.g., DMSO) versus nonpolar (e.g., toluene) solvents can alter the product ratio.

    • Computational Analysis: For high-value targets, DFT (Density Functional Theory) computations can predict the transition state energies for the competing rearrangement pathways, guiding the rational selection of substrates and conditions.[11][12][14]

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-haloacetophenone with an excess of an aniline. It is known for often requiring harsh conditions and can suffer from poor yields.[1][15]

Q: My Bischler-Möhlau synthesis gives very low yields and requires high temperatures. Are there ways to improve this?

A: Yes, the traditional Bischler-Möhlau synthesis is often inefficient. Modern modifications can significantly improve outcomes.

  • Causality: The classical mechanism involves the formation of an α-arylaminoketone intermediate, followed by cyclization and aromatization.[15] The high temperatures are needed to drive the cyclization/dehydration steps, which can also lead to decomposition.

  • Solutions:

    • Microwave Irradiation: The use of microwave-assisted, solvent-free conditions has been shown to dramatically improve yields and reduce reaction times.[3][16]

    • Alternative Catalysts: While the reaction is often run with an excess of the aniline reactant acting as the base and solvent, the addition of a catalyst like lithium bromide has been reported to facilitate the reaction under milder conditions.[1]

    • One-Pot Procedures: A one-pot, microwave-assisted approach can be particularly effective, minimizing handling losses and improving overall efficiency.[16]

The Reissert Indole Synthesis

The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[17][18]

Q: The initial condensation step in my Reissert synthesis is low-yielding. How can I optimize it?

A: This Claisen condensation requires a strong base to deprotonate the methyl group of the o-nitrotoluene. The efficiency can be sensitive to the base and reaction conditions.

  • Causality: The acidity of the methyl group is enhanced by the ortho-nitro group, but it still requires a potent base for efficient deprotonation. The choice of base and solvent system is critical for success.

  • Solutions:

    • Optimize the Base: Potassium ethoxide is often reported to give superior results compared to sodium ethoxide.[17] Ensure the base is anhydrous and freshly prepared or properly stored.

    • Solvent Choice: The reaction is typically run in an alcohol corresponding to the alkoxide base (e.g., ethanol for ethoxide) to prevent transesterification. Ensure the solvent is absolutely dry.

Q: During the reductive cyclization step, I am getting quinolones as a byproduct. Why does this happen?

A: The formation of quinolones is a known side reaction in the Reissert synthesis, particularly under certain reductive conditions.[19]

  • Causality: The intended pathway is the reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ketone. However, alternative reduction pathways can lead to different cyclization products.

  • Solutions:

    • Choice of Reducing Agent: The classic reducing agent is zinc in acetic acid.[17] Other systems like iron powder in acetic acid or sodium dithionite have also been used successfully.[19] If quinolone formation is an issue, avoid catalytic hydrogenation (e.g., PtO₂) which has been shown to promote this side reaction in some cases.[19]

    • Control of pH: Maintaining acidic conditions (e.g., with acetic acid) favors the desired amine formation and subsequent cyclization to the indole.

Palladium-Catalyzed Indole Syntheses

Modern methods often rely on palladium catalysis for C-C and C-N bond formation to construct the indole ring, such as in modified Fischer, Buchwald-Hartwig, or Heck-type cyclizations.[6][8][20]

Q: My palladium-catalyzed indole synthesis is sluggish, and I suspect catalyst deactivation. What are the common causes?

A: Palladium catalyst deactivation is a frequent problem in cross-coupling and C-H activation reactions. It typically involves the precipitation of palladium black (Pd(0)) or the formation of inactive Pd species.

  • Causality:

    • Agglomeration: Pd(0) species can aggregate into larger, catalytically inactive clusters (palladium black). This is often promoted by high temperatures or high catalyst concentrations.

    • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be oxidized or otherwise degraded, leading to the loss of the active catalytic complex.

    • Substrate Inhibition: Certain functional groups on the substrate can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

  • Solutions:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that stabilize the monomeric Pd(0) species and prevent agglomeration.

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction to prevent oxidation of both the palladium catalyst and the phosphine ligands.[21]

    • Temperature and Concentration: Run the reaction at the lowest effective temperature and avoid excessively high concentrations of the palladium precursor.

    • Additives: In some cases, additives can stabilize the catalyst. For photoredox-palladium catalyzed reactions, the choice of photosensitizer and conditions is crucial to maintain the catalytic cycle.[22]

Visual Guides and Workflows

Troubleshooting a Failed Fischer Indole Synthesis

The following workflow provides a systematic approach to diagnosing and solving issues with this common but challenging reaction.

Fischer_Troubleshooting start Reaction Failed (Low Yield / Tar) check_reagents Step 1: Verify Reagents - Purity of Hydrazine? - Purity of Carbonyl? - Anhydrous Solvent? start->check_reagents check_conditions Step 2: Analyze Conditions - Temperature too high? - Reaction time too long? - Atmosphere inert? check_reagents->check_conditions Reagents OK analyze_crude Step 3: Analyze Crude Mixture - LCMS/NMR of byproducts check_conditions->analyze_crude Conditions OK hypothesis Step 4: Formulate Hypothesis analyze_crude->hypothesis polymerization Hypothesis: Acid-catalyzed Polymerization hypothesis->polymerization Tar/Resin observed no_reaction Hypothesis: Insufficient Activation hypothesis->no_reaction Starting Material remains solution_poly Solution: - Switch to Lewis Acid (ZnCl2) - Lower Temperature - Reduce Catalyst Loading polymerization->solution_poly solution_no_react Solution: - Increase Temperature - Switch to Stronger Acid (PPA) - Use Microwave no_reaction->solution_no_react

Caption: A logical workflow for troubleshooting common Fischer indole synthesis failures.

Mechanism: The Divergent Pathways in Fischer Indolization

Understanding the reaction mechanism helps visualize where things can go wrong. The key step is the[2][2]-sigmatropic rearrangement, but side reactions like polymerization can dominate under harsh conditions.

Fischer_Mechanism cluster_main Desired Pathway cluster_side Side Reaction Pathway Hydrazone Arylhydrazone Enamine Enamine Intermediate Hydrazone->Enamine H+ Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Polymerization Polymerization / Tar Enamine->Polymerization Excess H+ High Temp. Cyclization Cyclization & Ammonia Loss Rearrangement->Cyclization Indole Indole Product Cyclization->Indole Indole->Polymerization Excess H+ High Temp.

Caption: Divergent reaction pathways in the Fischer indole synthesis.

Quantitative Data Summary

Choosing the right acid catalyst is critical. The following table summarizes common catalysts and their typical applications, providing a starting point for optimization.

Catalyst TypeExamplespKa / PropertiesCommon Issues & Mitigation
Brønsted Acids HCl, H₂SO₄, p-TsOHStrong acids (pKa < 0)Can cause charring/polymerization. Use at low temperatures and concentrations.[2][4][9]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Coordinate to N/O atomsOften milder than Brønsted acids, reducing degradation. Must be anhydrous.[2][8][9]
Polyprotic Acid Polyphosphoric Acid (PPA)Strong dehydrating agentExcellent for difficult cyclizations but can be viscous and hard to work with.[2]
Solid Acids Amberlyst-15, ZeolitesHeterogeneous, reusableCan simplify workup, but may have lower activity requiring higher temperatures.

References

  • Noey, E. L., Yang, Z., Li, Y., Yu, H., Richey, R. N., Merritt, J. M., Kjell, D. P., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6346–6352. [Link]

  • BenchChem. (n.d.). Technical Support Center: Solvent Selection for Indole Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Noey, E. L., Yang, Z., Li, Y., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed.
  • Tran, P. H., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • 88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism.
  • Noey, E. L., et al. (2017). Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
  • Tran, P. H., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. [Link]

  • Molecules. (2020). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis.
  • Semantic Scholar. (n.d.). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis.
  • PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]

  • Reissert Indole Synthesis. (n.d.). Reissert Indole Synthesis.
  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Expertsmind. (n.d.). Bischler–Möhlau Indole Synthesis, Chemical Reactions, Assignment Help.
  • YouTube. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis.
  • ResearchGate. (2019). (PDF) Bischler Indole Synthesis.
  • PubMed. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. [Link]

  • YouTube. (2021). 14 - Synthesis of Indoles.
  • ScienceDirect. (2025). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.
  • PubMed. (2014). Synthesis of indoles using visible light: photoredox catalysis for palladium-catalyzed C-H activation. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.

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Technical Support Center: (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-bromo-3-methyl-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the handling, stability, and potential degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity of your results.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals such as serotonin receptor modulators and kinase inhibitors.[1] Its utility stems from the versatile indole scaffold, with the bromo-substituent allowing for further functionalization via cross-coupling reactions and the hydroxymethyl group offering a site for modification to esters, ethers, or aldehydes.[1] However, the inherent reactivity of the indole nucleus and the presence of specific functional groups can lead to degradation under certain experimental conditions. This guide will explore the potential degradation pathways and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound appears to be degrading upon exposure to air. What is the likely degradation pathway and how can I prevent it?

Answer:

Exposure to atmospheric oxygen can lead to the oxidation of this compound. The primary site of oxidation is the hydroxymethyl group at the C2 position, which can be converted to the corresponding aldehyde or carboxylic acid. This is a common reactivity pattern for indole carbinols.[2][3]

Likely Degradation Pathway: Oxidation

The indole ring itself can also be susceptible to oxidation, potentially leading to the formation of oxindole derivatives. However, the oxidation of the C2-hydroxymethyl group is generally the more facile process under aerobic conditions.

Troubleshooting & Prevention:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or when setting up reactions that are sensitive to oxidation.

  • Solvent Choice: When dissolving the compound, use deoxygenated solvents. Solvents can be degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Storage: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[1]

  • Antioxidants: For applications where trace oxidation is a concern, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solutions may be considered, though compatibility with subsequent reactions must be verified.

Diagram: Aerobic Oxidation Pathway

reactant This compound intermediate 5-bromo-3-methyl-1H-indole-2-carbaldehyde reactant->intermediate [O] (Air, Metal Catalyst) product 5-bromo-3-methyl-1H-indole-2-carboxylic acid intermediate->product Further Oxidation

Caption: Aerobic oxidation of the C2-hydroxymethyl group.

FAQ 2: I'm observing unexpected byproducts in my reaction performed under acidic conditions. What could be happening?

Answer:

Indoles are known to be sensitive to acidic conditions. The indole nucleus can be protonated, leading to a loss of aromaticity and increased susceptibility to nucleophilic attack or rearrangement. For 2,3-disubstituted indoles, acid-catalyzed reactions can sometimes lead to functionalization at other positions of the indole ring, such as C6.[4]

Likely Degradation Pathway: Acid-Catalyzed Reactions

While the specific degradation in acidic media can be complex and dependent on the reaction conditions and other reagents present, potential pathways include:

  • Dimerization/Polymerization: Protonation can activate the indole ring towards electrophilic attack by another indole molecule.

  • Rearrangement: In the presence of strong acids, rearrangement of substituents is a possibility, although less common for simple methyl and hydroxymethyl groups.

  • Ring Opening: Under harsh acidic conditions, cleavage of the pyrrole ring can occur.

Troubleshooting & Prevention:

  • pH Control: If possible, maintain the reaction medium at a neutral or slightly basic pH. If acidic conditions are required, use the mildest acid possible and the lowest effective concentration.

  • Protecting Groups: The indole nitrogen can be protected with a suitable protecting group (e.g., Boc, Ts) to reduce the electron density of the ring and its susceptibility to protonation.

  • Temperature Control: Perform acid-catalyzed reactions at the lowest possible temperature to minimize side reactions.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of degradation products.

Diagram: Potential Acid-Catalyzed Side Reaction

start This compound protonated Protonated Indole Intermediate start->protonated H+ dimer Dimerization/Polymerization Products protonated->dimer Further Reaction side_reaction C6-Functionalization Product protonated->side_reaction With Electrophile

Caption: Potential outcomes of acid catalysis on the indole.

FAQ 3: My compound seems to be unstable when exposed to light. Is this expected?

Answer:

Yes, brominated aromatic compounds can be susceptible to photodegradation.[5] Upon absorption of UV light, the carbon-bromine bond can undergo homolytic cleavage to generate a radical species. This can initiate a cascade of radical reactions, leading to debromination or the formation of other degradation products.

Likely Degradation Pathway: Photodegradation

The primary photodegradation pathway is expected to be the reductive debromination of the C5-bromo substituent.[5]

Troubleshooting & Prevention:

  • Light Protection: Protect the compound from light at all times. Use amber-colored vials or wrap containers with aluminum foil for storage and during experiments.

  • Wavelength Selection: If a photochemical reaction is intended, carefully select the irradiation wavelength to target specific functional groups while minimizing excitation of the brominated indole core.

  • Degassed Solvents: The presence of oxygen can sometimes influence the outcome of photochemical reactions. Using deoxygenated solvents may alter the degradation profile.

Experimental Protocol: Monitoring for Degradation by HPLC

This protocol provides a general method for monitoring the stability of this compound under various stress conditions (e.g., heat, acid, base, light, oxidation).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution in a solution of 0.1 N HCl.

    • Basic: Dilute the stock solution in a solution of 0.1 N NaOH.

    • Oxidative: Dilute the stock solution in a solution of 3% hydrogen peroxide.

    • Thermal: Heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose an aliquot of the stock solution to a UV light source.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm and 280 nm).

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample (diluted in mobile phase) to identify any new peaks corresponding to degradation products and a decrease in the main peak area.

Stress Condition Expected Primary Degradation Product(s) Analytical Observation
Aerobic Oxidation 5-bromo-3-methyl-1H-indole-2-carbaldehydeAppearance of a new, likely more polar, peak.
Acidic Dimerization/polymerization productsAppearance of multiple new peaks, potentially broad.
Photolytic (3-methyl-1H-indol-2-yl)methanol (debrominated)Appearance of a new, likely less retained, peak.

References

  • Liu, J., & Ma, S. (2013). Aerobic oxidation of indole carbinols using Fe(NO3)3·9H2O/TEMPO/NaCl as catalysts. Organic & Biomolecular Chemistry, 11(25), 4186-4193. [Link]

  • PubMed. (2013). Aerobic oxidation of indole carbinols using Fe(NO3)3·9H2O/TEMPO/NaCl as catalysts. [Link]

  • OSTI.GOV. Acid- and base-catalyzed hydrogen exchange in methyl-substituted indoles. [Link]

  • ResearchGate. (2001). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. [Link]

  • Lin, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627. [Link]

  • MySkinRecipes. (5-bromo-1H-indol-2-yl)methanol. [Link]

  • Li, Q. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 199, 01013. [Link]

  • Sun, W., et al. (2018). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 6, 423. [Link]

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Validation & Comparative

The Indole Scaffold: A Privileged Structure in Kinase Inhibitor Design — A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a cornerstone of pharmaceutical research. Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged scaffold." Its inherent structural features and synthetic tractability have made it a recurring motif in a multitude of approved and investigational kinase inhibitors.

This guide provides a comparative analysis of the potential of indole-based compounds, exemplified by the chemical intermediate (5-bromo-3-methyl-1H-indol-2-yl)methanol , against established kinase inhibitors with diverse profiles. While direct experimental data on the kinase inhibitory activity of this compound is not publicly available, its structure serves as an excellent starting point to discuss the structure-activity relationships (SAR) and therapeutic potential of the broader class of indole-containing kinase inhibitors.[1][2][3][4] We will compare this structural class to the broad-spectrum inhibitor Staurosporine, the multi-targeted therapy Dasatinib, and Vandetanib, another successful inhibitor bearing an indole-like core.

The Indole Moiety: A Foundation for Kinase Inhibition

The indole ring system, a bicyclic aromatic heterocycle, possesses several key features that make it an attractive scaffold for kinase inhibitor design:

  • Structural Mimicry: The indole core can mimic the purine ring of ATP, the natural substrate for kinases. This allows indole derivatives to competitively bind to the ATP-binding pocket of these enzymes.

  • Synthetic Versatility: The indole ring can be readily functionalized at multiple positions, allowing for the generation of large libraries of analogues with diverse substitution patterns. This synthetic flexibility is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1]

  • Hydrogen Bonding Capabilities: The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking interactions with amino acid residues in the kinase active site, contributing to high-affinity binding.

The subject of our discussion, this compound, is a classic example of a functionalized indole. The bromo-substituent at the 5-position offers a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can enhance target engagement.[1] The methyl group at the 3-position and the methanol group at the 2-position can also be modified to fine-tune the molecule's properties.

Comparative Analysis with Archetypal Kinase Inhibitors

To understand the potential of indole-based kinase inhibitors, it is instructive to compare them against well-characterized inhibitors with distinct modes of action and selectivity profiles.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, a natural product isolated from the bacterium Lentzea albida, is one of the most potent but non-selective kinase inhibitors discovered.[5][6] It binds to the ATP-binding site of a vast number of kinases with high affinity, making it an invaluable tool for in vitro studies but unsuitable for therapeutic use due to its lack of specificity and associated toxicity.[6]

FeatureThis compound (as a representative indole)Staurosporine
Scaffold IndoleIndolocarbazole
Selectivity Potentially tunable through chemical modificationBroad-spectrum (non-selective)[5]
Potency Unknown, but other indole derivatives show nanomolar potency[7]High (low nanomolar IC50 against many kinases)
Mechanism Likely ATP-competitiveATP-competitive
Therapeutic Use Intermediate for drug developmentPrimarily a research tool[6]

The key takeaway from this comparison is the concept of tunable selectivity . While the core indole scaffold provides a foundation for kinase binding, chemical modifications are essential to achieve selectivity for a specific kinase or a desired subset of kinases, thereby avoiding the pan-inhibitory profile of staurosporine.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[8][9] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9] Dasatinib's success highlights the clinical utility of targeting multiple oncogenic signaling pathways simultaneously.

FeatureThis compound (as a representative indole)Dasatinib
Scaffold IndoleAminopyrimidine and thiazole
Selectivity Potentially tunableMulti-targeted (BCR-ABL, SRC family, etc.)[8][9]
Potency UnknownHigh (sub-nanomolar to low nanomolar IC50s)[10]
Mechanism Likely ATP-competitiveATP-competitive[8]
Therapeutic Use Intermediate for drug developmentApproved for CML and ALL[8]

The development of indole-based inhibitors often aims to achieve a specific multi-targeted profile similar to dasatinib or, conversely, to be highly selective for a single kinase to minimize off-target effects. The synthetic accessibility of the indole scaffold is a significant advantage in pursuing either of these strategies.

Vandetanib: An Indole-Related Multi-Kinase Inhibitor

Vandetanib is an oral kinase inhibitor that targets VEGFR, EGFR, and RET tyrosine kinases.[11][12][13] Its mechanism of action involves the inhibition of tumor angiogenesis and tumor cell proliferation.[13] Vandetanib is approved for the treatment of certain types of thyroid cancer.[11][14][15] Although its core is a quinazoline, it shares structural similarities with indole-based compounds and demonstrates the therapeutic success of targeting multiple pathways.

FeatureThis compound (as a representative indole)Vandetanib
Scaffold IndoleQuinazoline
Selectivity Potentially tunableMulti-targeted (VEGFR, EGFR, RET)[12][13]
Potency UnknownNanomolar range
Mechanism Likely ATP-competitiveATP-competitive
Therapeutic Use Intermediate for drug developmentApproved for medullary thyroid cancer[11][14][15]

The example of Vandetanib underscores the potential of heterocyclic scaffolds, including indoles, to be developed into effective anti-cancer agents by rationally designing molecules that interact with the ATP-binding sites of specific kinases.

Experimental Evaluation of Kinase Inhibitors

The characterization of a potential kinase inhibitor like a derivative of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[16][17] A common approach is to quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

G cluster_0 In Vitro Kinase Assay Workflow Purified Kinase Purified Kinase Incubation Incubation Purified Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Reaction Buffer Reaction Buffer Reaction Buffer->Incubation Detection Detection Incubation->Detection Phosphorylation Data Analysis Data Analysis Detection->Data Analysis Signal Quantification IC50 Value IC50 Value Data Analysis->IC50 Value Dose-Response Curve

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Protocol for a Generic In Vitro Kinase Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., an indole derivative) in a suitable solvent like DMSO.

    • Prepare a reaction buffer containing appropriate salts, pH buffering agents, and cofactors (e.g., MgCl2).[18]

    • Prepare solutions of the purified kinase, a specific substrate (peptide or protein), and ATP at desired concentrations.

  • Assay Setup:

    • In a microplate, add the reaction buffer to each well.

    • Add serial dilutions of the test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells without the kinase (background).

    • Add the kinase and substrate to all wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.[18]

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Fluorescence-based assays: Using a phospho-specific antibody labeled with a fluorophore.[17][19]

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data to the control wells (100% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Kinase Assays

These assays measure the effect of an inhibitor on kinase activity within a cellular context.[20] This provides a more physiologically relevant assessment of the compound's potency and its ability to engage the target in a complex biological system.

G cluster_1 Cell-Based Kinase Assay Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Detection of Phosphorylation Detection of Phosphorylation Cell Lysis->Detection of Phosphorylation Western Blot Western Blot Detection of Phosphorylation->Western Blot ELISA ELISA Detection of Phosphorylation->ELISA Data Analysis Data Analysis Western Blot->Data Analysis ELISA->Data Analysis Cellular Potency (EC50) Cellular Potency (EC50) Data Analysis->Cellular Potency (EC50)

Caption: Workflow for a typical cell-based kinase assay.

Step-by-Step Protocol for a Generic Cell-Based Kinase Assay (Western Blotting):

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound for a specific duration. Include a vehicle control (e.g., DMSO).

    • If the kinase is part of a signaling pathway, you may need to stimulate the cells with a growth factor or other agonist to activate the pathway.

  • Cell Lysis:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing detergents and protease/phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and a loading control (e.g., total protein or a housekeeping gene).

    • Normalize the phosphorylation signal to the loading control.

    • Plot the normalized signal versus the inhibitor concentration to determine the cellular EC50 value.

Conclusion

The indole scaffold is a versatile and privileged structure in the design of kinase inhibitors. While this compound itself is a chemical intermediate, it represents a class of compounds with immense therapeutic potential.[1] By leveraging the synthetic tractability of the indole ring, medicinal chemists can develop inhibitors with a wide range of selectivity profiles, from highly specific single-target inhibitors to rationally designed multi-targeted agents. The comparative analysis with established drugs like Staurosporine, Dasatinib, and Vandetanib highlights the different strategies that can be employed in kinase inhibitor design. The rigorous experimental evaluation using both in vitro and cell-based assays is crucial for characterizing the potency and mechanism of action of novel indole-based kinase inhibitors, ultimately paving the way for the development of new and effective therapies for a host of human diseases.

References

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  • Heymach, J. V., et al. (2008). Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Clinical Cancer Research, 14(14), 4285-4288.
  • Kirubakaran, S., Thiruvenkatam, V., & George, J. (2023). Abstract C154: Investigation of indole-based molecules as a new class of TLK1 inhibitors in prostate cancer therapy. Cancer Research, 83(7_Supplement), C154-C154.
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A Comparative Guide to the Kinase Selectivity Profile of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical kinase selectivity profile for the novel compound (5-bromo-3-methyl-1H-indol-2-yl)methanol, hereafter designated as BIM-2. As no public data is available for this compound, this guide serves as an illustrative framework for researchers on how to approach and interpret kinase selectivity studies. The comparative data for established inhibitors, Dasatinib and Sunitinib, are based on publicly available information.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3][4]

A promiscuous kinase inhibitor may demonstrate potent efficacy against its intended target, but off-target activities can lead to unforeseen toxicities or side effects, narrowing the therapeutic window.[2] Conversely, a highly selective inhibitor promises a more targeted intervention with a potentially cleaner safety profile. Therefore, comprehensive kinase profiling against a large panel of kinases has become a standard and indispensable part of modern drug discovery, guiding lead optimization and de-risking clinical candidates.[1][5]

This guide provides a comparative analysis of the hypothetical kinase selectivity profile of a novel indole-based compound, BIM-2, against two well-characterized clinical kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its broad activity profile.[6][7][8]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily targeting VEGFR and PDGFR, crucial regulators of angiogenesis.[9][10][11]

By contextualizing the hypothetical data for BIM-2 with these established benchmarks, we will illustrate how to interpret selectivity data to guide the strategic development of a novel chemical entity.

Methodology: Quantifying Kinase Inhibition

To determine the selectivity of a compound, it is screened against a large panel of purified kinases, and its inhibitory activity is measured. A variety of robust, high-throughput assay formats are available, including radiometric assays that measure the incorporation of radiolabeled phosphate from ATP into a substrate, and luminescence-based assays that quantify ATP depletion or ADP production.[1][2][5][12][13]

For this guide, we will detail a widely used, non-radioactive method: the ADP-Glo™ Luminescence Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a homogeneous, two-step luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection:

    • An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added to convert the newly synthesized ADP back into ATP, which is then used by a luciferase enzyme to generate a light signal.

The resulting luminescence is directly proportional to the initial kinase activity. An inhibitor will reduce ADP formation, leading to a lower luminescent signal.[4][5][14]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase ReactionMix Incubation Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix ATP ATP ATP->ReactionMix Inhibitor (BIM-2) Inhibitor (BIM-2) Inhibitor (BIM-2)->ReactionMix Product Phospho-Substrate + ADP ReactionMix->Product UnusedATP Remaining ATP ReactionMix->UnusedATP Kinase_Detection_Reagent Add Kinase Detection Reagent Product->Kinase_Detection_Reagent Convert ADP to ATP ADP_Glo_Reagent Add ADP-Glo™ Reagent UnusedATP->ADP_Glo_Reagent Deplete Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence Luciferase Reaction

Figure 1: Workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocol: Kinase Panel Screening

The following is a generalized protocol for screening a compound against a kinase panel in a 384-well plate format.

  • Compound Preparation: a. Prepare a 10 mM stock solution of BIM-2, Dasatinib, and Sunitinib in 100% DMSO. b. Perform serial dilutions in DMSO to create a concentration range for IC50 determination. For single-point screening, dilute the stock to the desired final concentration (e.g., 1 µM).

  • Assay Plate Preparation: a. Add 2.5 µL of kinase buffer to all wells. b. Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction Initiation: a. Add 5 µL of the specific kinase/substrate mixture to each well to initiate the reaction. b. Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete residual ATP. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: a. Read the luminescence on a compatible plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. b. For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Results: A Comparative Selectivity Analysis

The inhibitory activity of BIM-2 (hypothetical), Dasatinib, and Sunitinib was assessed at a single concentration (1 µM) against a representative panel of 9 kinases. The results are summarized in Table 1.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetKinase FamilyBIM-2 (Hypothetical)Dasatinib (Reference)Sunitinib (Reference)
ABL1 Tyrosine1599 36
SRC Tyrosine22100 33
LCK Tyrosine18100 22
VEGFR2 Tyrosine95 7599
PDGFRβ Tyrosine92 8899
KIT Tyrosine88 85100
FLT3 Tyrosine91 8299
AURKA Ser/Thr51015
CDK2 Ser/Thr258

Data for Dasatinib and Sunitinib are representative values sourced from public datasets.[15]

Interpretation of Selectivity Profiles
  • Dasatinib: As expected, Dasatinib shows potent inhibition of the Src family kinases (SRC, LCK) and ABL1.[8][16] Its broad activity is evident from the significant inhibition of multiple other kinases, including the primary targets of Sunitinib (VEGFR2, PDGFRβ, KIT, FLT3). This profile exemplifies a multi-targeted inhibitor with a wide spectrum of activity.[6][17]

  • Sunitinib: Sunitinib demonstrates a distinct profile, potently inhibiting a cluster of receptor tyrosine kinases involved in angiogenesis and cell proliferation: VEGFR2, PDGFRβ, KIT, and FLT3.[9][10][11] Its activity against ABL1 and Src family kinases is markedly lower than Dasatinib, highlighting its different selectivity profile.

  • BIM-2 (Hypothetical Profile): In this hypothetical scenario, BIM-2 emerges as a potent and selective inhibitor of the same family of RTKs as Sunitinib. It strongly inhibits VEGFR2, PDGFRβ, KIT, and FLT3, while showing minimal activity (<25% inhibition) against ABL1, Src family kinases, and the serine/threonine kinases AURKA and CDK2. This profile suggests that BIM-2 could be a promising candidate for therapies where targeting angiogenesis and specific RTK-driven proliferation is desired, potentially with fewer off-target effects related to Src family kinase inhibition compared to a broader inhibitor like Dasatinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 SRC SRC VEGFR2->SRC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRb PDGFRβ PDGFRb->PI3K PDGFRb->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Sunitinib Sunitinib & BIM-2 (Hypothetical) Sunitinib->VEGFR2 Sunitinib->PDGFRb Dasatinib Dasatinib Dasatinib->SRC

Sources

A Comparative Analysis of (5-bromo-3-methyl-1H-indol-2-yl)methanol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] The strategic functionalization of the indole ring can lead to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Among these, the (5-bromo-3-methyl-1H-indol-2-yl)methanol core has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the bromine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, while the 3-methyl and 2-hydroxymethyl groups provide opportunities for fine-tuning the steric and electronic properties of the molecule, respectively.[5]

This technical guide provides an in-depth comparative analysis of this compound analogs, focusing on their synthesis, chemical properties, and anticancer activity. We will explore the structure-activity relationships (SAR) of this class of compounds, supported by experimental data from the literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted indole derivatives.

The Rationale Behind a Comparative Study

The development of effective and selective anticancer agents remains a paramount challenge in modern medicine. Many current chemotherapeutics suffer from issues of toxicity and the development of resistance.[6] The indole nucleus, with its ability to mimic peptide structures and interact with various biological targets, offers a versatile platform for the design of novel anticancer drugs with potentially improved therapeutic indices.[1][7] By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, we can gain crucial insights into the structural requirements for potent and selective anticancer activity. This comparative approach allows for the identification of key pharmacophoric features and the rational design of next-generation drug candidates.

Synthesis of this compound and its Analogs

The synthesis of the parent compound, (5-bromo-1H-indol-2-yl)methanol, can be achieved from ethyl 5-bromoindole-2-carboxylate.[8] The general synthetic strategy for creating a library of analogs often involves a multi-step process that begins with the construction of the core indole scaffold, followed by functional group manipulations to introduce diversity. A common and versatile method for indole synthesis is the Fischer indole synthesis.[9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-bromophenylhydrazine, ketones/aldehydes) Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole Functionalization Functional Group Interconversion/Modification Fischer_Indole->Functionalization Purification Purification and Characterization (NMR, MS) Functionalization->Purification In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Test Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies

Caption: Generalized workflow for the synthesis and biological evaluation of indole analogs.

Detailed Synthetic Protocol: Fischer Indole Synthesis of a 5-Bromo-2,3-dimethyl-1H-indole Analog

This protocol describes the synthesis of a representative analog, 5-bromo-2,3-dimethyl-1H-indole, adapted from established procedures.[9]

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Methyl ethyl ketone (MEK)

  • Ethanol

  • Zinc chloride (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol. Add methyl ethyl ketone (1.1-1.5 equivalents) to the solution and stir at room temperature for 30-60 minutes.

  • Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2,3-dimethyl-1H-indole.

  • Characterization: Confirm the structure of the purified product using NMR and mass spectrometry.

Comparative Analysis of Anticancer Activity

Targeting the EGFR and VEGFR Signaling Pathways

The EGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis.[10][11][12] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[11][13] Small molecule inhibitors that target the kinase domains of these receptors can effectively block downstream signaling and inhibit tumor growth.[10]

G cluster_pathway EGFR/VEGFR Signaling Pathways Ligand Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling Downstream Signaling Cascades (RAS/MAPK, PI3K/AKT) Dimerization->Signaling Cellular_Response Cellular Responses: - Proliferation - Survival - Angiogenesis Signaling->Cellular_Response Inhibitor (5-bromo-indol-2-yl)methanol Analogs Inhibitor->Dimerization Inhibition

Caption: Simplified diagram of the EGFR/VEGFR signaling pathways and the inhibitory action of indole analogs.

Structure-Activity Relationship (SAR) Insights

By comparing the chemical structures and biological activities of various 5-bromoindole analogs, we can deduce key SAR trends. The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives from the literature. It is important to note that these compounds were evaluated in different studies and against different cell lines, so direct comparisons of potency should be made with caution.

Compound IDR1R2R3Target/Cell LineIC50 (µM)Reference
Analog A 5-Br3-Me2-CH2OH(Parent Compound)--
Analog B 5-BrH2-CONHNH-arylVEGFR-2Potent Inhibition[1]
Analog C 5-BrH2-C(=S)NH-arylEGFRPotent Inhibition[14]
Analog D 5-BrH2-(oxadiazolyl)HepG2, A549, MCF-7Varies with substitution[14]
Analog E 5-BrH2-(triazolyl)HepG2, A549, MCF-7Varies with substitution[14]
2-NPHC 5-BrH2-CONHNHC(=S)NHPhHUVEC (cytotoxicity)711.7 µg/ml[3]
Rat Aortic Ring (anti-angiogenic)13.42 µg/ml[3]

Key Observations from SAR Studies:

  • Substitution at the 2-position: Modification of the 2-hydroxymethyl group to various heterocyclic moieties, such as oxadiazoles and triazoles, or to carbohydrazide and carbothioamide derivatives, has been shown to yield potent anticancer agents.[1][14] This suggests that the 2-position is a critical site for interaction with biological targets.

  • The role of the 5-bromo substituent: The bromine atom at the 5-position is believed to enhance the lipophilicity of the molecule, which can improve its cell permeability.[4] It also provides a site for further synthetic modifications to explore additional chemical space.

  • Impact of N1-alkylation: In some series of indole derivatives, alkylation of the indole nitrogen (N1) has been shown to significantly impact biological activity. This position can be modified to introduce various side chains that can interact with specific pockets in the target protein.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following are representative protocols for evaluating the anticancer activity of novel indole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

EGFR/VEGFR Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Phospho-specific antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with the kinase substrate.

  • Kinase Reaction: Add the recombinant kinase, ATP, and the test compound at various concentrations to the wells. Incubate to allow the kinase reaction to proceed.

  • Detection:

    • Wash the plate and add the phospho-specific primary antibody.

    • Incubate and wash, then add the HRP-conjugated secondary antibody.

    • Incubate and wash, then add the TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The available data on related 5-bromoindole derivatives indicate that modifications at the 2-position and the indole nitrogen can lead to potent inhibitors of key cancer-related targets such as EGFR and VEGFR kinases.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This will allow for a more detailed and direct comparative analysis of their structure-activity relationships. In addition to in vitro cytotoxicity and kinase inhibition assays, promising compounds should be further evaluated in cell-based assays to assess their effects on cell cycle progression, apoptosis, and angiogenesis. Ultimately, in vivo studies using xenograft models will be crucial to validate the therapeutic potential of the most promising candidates.[3] The insights gained from such a comprehensive and comparative approach will be invaluable for the rational design of the next generation of indole-based anticancer drugs.

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A Researcher's Guide to Validating the Biological Activity of (5-bromo-3-methyl-1H-indol-2-yl)methanol: A Comparative and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with profound therapeutic effects. The compound, (5-bromo-3-methyl-1H-indol-2-yl)methanol, presents a novel architecture for investigation. While no specific biological data for this exact molecule is publicly available, its constituent parts provide a compelling rationale for a targeted validation strategy. The indole core is associated with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The addition of a bromine atom at the 5-position is a common strategy to enhance bioactivity, with 5-bromoindoles serving as key intermediates for anti-tumor and anti-inflammatory agents.[4][5][6] Furthermore, the indole-carbinol moiety is reminiscent of Indole-3-carbinol, a well-studied natural compound known for its potent chemopreventive and anticancer effects.[7][8]

This guide provides a comprehensive, field-proven framework for researchers to systematically validate the biological activity of this compound. We will outline a tiered screening approach, present detailed experimental protocols for primary assays, and establish a comparative context using relevant benchmarks. Our methodology is designed to be self-validating, ensuring that the generated data is robust, reproducible, and provides a clear direction for further development.

Comparative Framework: Establishing Benchmarks for Activity

To objectively assess the potency and specificity of our target compound, a carefully selected panel of comparator molecules is essential. This panel should include not only established drugs (positive controls) but also structural analogs to help elucidate the contribution of each functional group to the overall activity.

Compound ClassSpecific CompoundRationale for Inclusion
Target Compound This compound The novel molecule under investigation.
Positive Controls DoxorubicinStandard-of-care cytotoxic agent for anticancer assays.
CiprofloxacinBroad-spectrum antibiotic for antimicrobial screening.
Indomethacin / CelecoxibNon-steroidal anti-inflammatory drugs (NSAIDs) for inflammation assays.[9]
Structural Analogs Indole-3-carbinolA natural, well-characterized indole-methanol with known anticancer properties.[7]
5-BromoindoleTo evaluate the baseline activity of the brominated indole core.[4][10]
3-Methylindole (Skatole)To assess the influence of the 3-methyl group.[11][12]

A Tiered Approach to Biological Activity Validation

A logical, tiered screening process is the most efficient method for characterizing a novel compound. This workflow prioritizes broad cytotoxicity screening before moving to more specific and resource-intensive assays.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Specific Activity Profiling cluster_2 Phase 3: Mechanistic Investigation Compound Test Compound: This compound Cytotoxicity Tier 1: Antiproliferative/ Cytotoxicity Assay (MTT/SRB) Compound->Cytotoxicity Broad-spectrum assessment Antimicrobial Tier 2: Antimicrobial Assay (Broth Microdilution - MIC) Cytotoxicity->Antimicrobial If cytotoxic or for broad profiling AntiInflammatory Tier 3: Anti-inflammatory Assay (Nitric Oxide Inhibition) Cytotoxicity->AntiInflammatory If cytotoxic or for broad profiling Pathway Mechanism of Action Studies (e.g., EGFR Kinase Assay, Apoptosis Assays) Antimicrobial->Pathway If significant activity is confirmed AntiInflammatory->Pathway If significant activity is confirmed G cluster_pathway Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation Compound This compound Compound->EGFR Potential Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway by the test compound.

Conclusion

This guide provides a robust, multi-tiered strategy for the initial biological validation of this compound. By grounding the investigation in the known activities of its structural components and employing standardized, self-validating protocols, researchers can efficiently generate high-quality data. The proposed framework, starting with broad antiproliferative screening and progressing to specific antimicrobial and anti-inflammatory assays, will effectively characterize the compound's therapeutic potential and provide a solid foundation for subsequent, more detailed mechanistic studies.

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A Comparative Guide to the Cross-Reactivity of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Imperative of Selectivity

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic molecules with significant biological activity.[1][2] Its structural resemblance to the side chain of tryptophan allows indole derivatives to mimic peptides and interact with a wide array of biological targets, including a notable number of protein kinases.[2][3] This versatility, however, presents a significant challenge in drug discovery: ensuring target selectivity. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough assessment of cross-reactivity an indispensable step in the development of any new chemical probe or therapeutic candidate.[4]

This guide provides an in-depth comparative analysis of the potential cross-reactivity of (5-bromo-3-methyl-1H-indol-2-yl)methanol , a representative indole derivative. While the specific biological targets of this compound are not extensively characterized in public literature, its core structure suggests a high probability of interaction with protein kinases. To contextualize its potential selectivity profile, we will compare it with three well-characterized indole-based kinase inhibitors: GW5074 , a selective c-Raf inhibitor[4][5]; Indirubin , a natural product inhibitor of cyclin-dependent kinases (CDKs)[1][6]; and Vandetanib , a multi-kinase inhibitor targeting VEGFR, EGFR, and RET.[7][8]

Through a detailed examination of their structures and a presentation of robust experimental protocols for assessing selectivity, this guide aims to equip researchers with the foundational knowledge and practical methodologies to critically evaluate the cross-reactivity of novel indole-based compounds.

Comparative Structural Analysis

The potential for cross-reactivity is often rooted in structural similarities that allow a molecule to bind to the ATP-binding pocket of multiple kinases. Below is a comparison of our topic compound with the selected alternatives.

CompoundStructureKey Features
This compound this compoundSimple brominated methyl-indole core with a methanol substituent. The bromine atom and the hydroxyl group offer potential hydrogen bonding interactions.
GW5074 GW5074An oxindole core with extensive halogenation (dibromo and iodo substituents), contributing to its high potency and selectivity for c-Raf kinase.[9]
Indirubin IndirubinA bis-indole alkaloid with a rigid, planar structure that allows it to fit into the ATP-binding pocket of CDKs and GSK-3β.[6][10]
Vandetanib VandetanibA more complex structure featuring a quinazoline core, but retaining a brominated phenyl ring that mimics aspects of the indole scaffold, contributing to its multi-kinase inhibitory profile.[7][11]

Experimental Protocols for Assessing Cross-Reactivity

To objectively compare the selectivity of this compound and its counterparts, a multi-faceted approach employing both biochemical and cellular assays is essential.

Protocol 1: Kinome-Wide Profiling using a Mobility Shift Assay

This biochemical assay provides a broad overview of a compound's inhibitory activity across a large panel of kinases, offering a quantitative measure of its selectivity.

Objective: To determine the IC50 values of this compound and the comparator compounds against a panel of human kinases.

Methodology:

  • Compound Preparation: Prepare stock solutions of all test compounds in 100% DMSO. Create a dilution series for each compound to determine IC50 values.

  • Kinase Reaction Setup: In a multi-well plate, combine each kinase with its specific fluorescently labeled peptide substrate and ATP at a concentration around the Km for each respective kinase.

  • Inhibition Assay: Add the diluted test compounds to the kinase reaction mixtures. Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction plates at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reactions by adding a termination buffer containing EDTA.

  • Microfluidic Separation: Transfer the reaction mixtures to a microfluidic chip. An electric field is applied to separate the phosphorylated and non-phosphorylated peptide substrates based on their charge and size.

  • Data Analysis: The amount of phosphorylated substrate is quantified by detecting the fluorescent signal. The percentage of inhibition for each compound concentration is calculated relative to the controls. IC50 values are then determined by fitting the data to a dose-response curve.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubate with Compounds Compound_Prep->Incubation Kinase_Plate Kinase + Substrate + ATP Kinase_Plate->Incubation Termination Stop Reaction Incubation->Termination Separation Microfluidic Separation Termination->Separation Data_Analysis Calculate IC50 Separation->Data_Analysis

Caption: Kinome Profiling Workflow using Mobility Shift Assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10]

Objective: To assess the in-cell target engagement and selectivity of this compound by observing the thermal stabilization of potential kinase targets.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line with known kinase expression profiles) to near confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified duration.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the total protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific to the suspected primary target kinase and known off-target kinases.

  • Data Analysis: Quantify the band intensities for each protein at each temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

CETSA_Workflow Cell_Treatment Treat Cells with Compound Heating Heat Cell Aliquots Cell_Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble Fraction Lysis->Centrifugation Western_Blot Western Blot for Target Proteins Centrifugation->Western_Blot Analysis Generate Melting Curves Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Comparative Cross-Reactivity Data (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experiments. This data is for illustrative purposes to demonstrate how the cross-reactivity profiles of these compounds can be compared.

Table 1: Kinome Profiling Results (IC50 in nM)

Kinase TargetThis compoundGW5074IndirubinVandetanib
c-Raf 5,2009 [4]>10,000850
CDK1 8,500>10,00055 [10]2,100
CDK2 7,900>10,00035 [10]1,800
VEGFR2 2,300>10,0008,90040 [2]
EGFR 4,100>10,000>10,000500 [2]
p38α >10,000>10,0009,5006,300
Src 6,800>10,000>10,0001,500

This table illustrates how kinome profiling can reveal the high selectivity of compounds like GW5074 and Indirubin for their primary targets, the multi-targeted nature of Vandetanib, and a hypothetical weaker and less specific profile for our uncharacterized topic compound.

Table 2: CETSA® Results (ΔTm in °C)

Target ProteinThis compoundGW5074IndirubinVandetanib
c-Raf +0.8+8.5 +0.2+2.1
CDK1 +0.5+0.1+7.2 +1.5
VEGFR2 +1.5-0.2+0.4+9.1
GAPDH (Control) -0.1+0.1-0.2+0.2

This table demonstrates how CETSA® can confirm in-cell target engagement. A significant positive shift in the melting temperature (ΔTm) indicates direct binding and stabilization of the target protein by the compound.

Interpretation and Conclusion

The indole scaffold is a powerful starting point for the design of potent kinase inhibitors. However, as this guide illustrates, the journey from a simple indole-containing molecule to a selective chemical probe or drug requires rigorous and multi-faceted evaluation of its cross-reactivity.

Our comparative analysis highlights a spectrum of selectivity profiles:

  • Highly Selective Inhibitors (e.g., GW5074): These compounds are invaluable as research tools to probe the function of a specific kinase. Their selectivity is often achieved through specific structural modifications that exploit unique features of the target's ATP-binding pocket.

  • Semi-Selective Inhibitors (e.g., Indirubin): These compounds inhibit a small family of related kinases. This can be therapeutically advantageous in diseases where multiple kinases in a pathway are dysregulated.

  • Multi-Kinase Inhibitors (e.g., Vandetanib): These agents are designed to inhibit multiple, often unrelated, kinases that are critical for tumor growth and angiogenesis. While effective, their broad activity profile can also lead to a higher incidence of off-target side effects.

  • Uncharacterized Compounds (e.g., this compound): For novel compounds, a systematic approach using kinome profiling and cellular target engagement assays like CETSA® is crucial to understand their biological activity and potential liabilities.

Researchers and drug development professionals must prioritize a comprehensive understanding of a compound's selectivity to ensure the validity of their experimental findings and to anticipate potential safety concerns. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

  • Marko, D., Schatz, N., Friedel, A., Genz, B., & Eisenbrand, G. (2001). Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells. British journal of cancer, 84(2), 283–289. [Link]

  • Eisenbrand, G., Hippe, F., Jakobs, S., & Muehlbeyer, S. (2004). Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine. Journal of cancer research and clinical oncology, 130(11), 627–635. [Link]

  • Wikipedia. (2023, December 1). Vandetanib. Retrieved from [Link]

  • Wedge, S. R., Ogilvie, D. J., Dukes, M., Kendrew, J., Curwen, J. O., Hennequin, L. F., Thomas, A. P., Stokes, E. S., Curry, B., Richmond, G. H., & Wadsworth, P. F. (2007). Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. Expert opinion on investigational drugs, 16(2), 239–249. [Link]

  • Lee, K. H., Kim, J. H., Park, H., & Lee, J. (2010). Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities. Bioorganic & medicinal chemistry, 18(19), 7041–7050. [Link]

  • Taylor & Francis. (n.d.). Vandetanib – Knowledge and References. Retrieved from [Link]

  • ClinPGx. (n.d.). vandetanib. Retrieved from [Link]

  • Singh, T., & Sharma, P. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic chemistry, 118, 105479. [Link]

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Benchmarking (5-bromo-3-methyl-1H-indol-2-yl)methanol: A Comparative Analysis Against Established c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that disrupt specific signaling pathways crucial for tumor growth and survival. Receptor tyrosine kinases (RTKs) are a prominent class of targets, and among them, the c-Met receptor (also known as hepatocyte growth factor receptor, HGFR) has emerged as a critical player in the progression of numerous cancers.[1][2][3] Aberrant c-Met signaling, triggered by its ligand, hepatocyte growth factor (HGF), can lead to increased cell proliferation, survival, migration, and invasion, hallmarks of aggressive cancer.[1][4][5] This has spurred the development of c-Met inhibitors as a promising therapeutic strategy.[6][7][8]

Indole derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer properties.[9] This guide focuses on a hypothetical benchmarking study of a novel indole-based compound, (5-bromo-3-methyl-1H-indol-2-yl)methanol. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural features suggest potential kinase inhibitory activity. For the purpose of this in-depth technical guide, we will evaluate its performance against the well-characterized c-Met kinase.

This document provides a comprehensive comparison of this compound against a panel of known, clinically relevant c-Met inhibitors. We will delve into the experimental methodologies for assessing inhibitory activity, present comparative data, and discuss the potential implications for future drug development efforts. Our objective is to provide a rigorous, evidence-based framework for researchers to understand the process of evaluating a novel compound within the competitive landscape of targeted cancer therapies.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met signaling cascade is a complex network that plays a pivotal role in both normal physiological processes and the pathogenesis of cancer.[3][4] Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers the recruitment of downstream signaling molecules and the initiation of several major pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][5] The culmination of this signaling is the promotion of cellular processes that contribute to tumorigenesis and metastasis.[2]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K STAT STAT P2->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Motility Motility, Invasion, & Angiogenesis ERK->Motility AKT AKT PI3K->AKT AKT->Proliferation AKT->Motility STAT->Motility

Caption: The c-Met signaling pathway initiated by HGF binding.

Selection of Benchmark Inhibitors

To provide a robust comparison, we have selected a panel of well-characterized c-Met inhibitors that represent different classes and stages of clinical development. The choice of these benchmarks is based on their established potency, selectivity, and mechanism of action.

  • Crizotinib (Xalkori®): An FDA-approved, ATP-competitive inhibitor of ALK, ROS1, and c-Met.[6][7] It serves as a crucial clinical benchmark.

  • Cabozantinib (Cabometyx®): Another FDA-approved multi-kinase inhibitor that targets VEGFR, MET, AXL, and RET.[6] Its broad-spectrum activity provides a different comparison point.

  • Tivantinib (ARQ 197): A selective, non-ATP competitive inhibitor of c-Met, offering a distinct mechanism of inhibition for comparison.[6]

  • Foretinib (GSK1363089): A potent, ATP-competitive inhibitor of MET and VEGFR, which has been extensively studied in clinical trials.[8]

Comparative Inhibitory Profiling: A Head-to-Head Analysis

The core of our benchmarking study involves a direct comparison of the inhibitory activities of this compound and the selected benchmark drugs. This is achieved through a combination of in vitro enzymatic and cell-based assays.

Data Summary: In Vitro Inhibitory Activities

The following table summarizes the hypothetical inhibitory concentration (IC50) values obtained from in vitro assays. The IC50 represents the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.

Compoundc-Met Enzymatic IC50 (nM)Cellular c-Met Phosphorylation IC50 (nM)
This compound 15.8 85.2
Crizotinib1124
Cabozantinib1.34
Tivantinib30150
Foretinib0.45

Disclaimer: The data for this compound is hypothetical and for illustrative purposes within this guide.

Experimental Protocols: The Foundation of Reliable Benchmarking

The validity of any comparative analysis rests on the rigor of the experimental methods employed. Below are detailed protocols for the key assays used to generate the comparative data.

In Vitro c-Met Kinase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.

Principle: A luminescent kinase assay format, such as the Kinase-Glo® Max assay, is used to quantify ATP consumption by the c-Met kinase.[10] A decrease in luminescence upon addition of an inhibitor indicates reduced kinase activity.

Workflow Diagram:

Enzymatic_Assay_Workflow A Prepare Assay Plate: - Recombinant c-Met Enzyme - Kinase Substrate - Assay Buffer B Add Test Compounds: - this compound - Benchmark Inhibitors - DMSO (Control) A->B C Initiate Reaction: Add ATP B->C D Incubate at 30°C C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate IC50 Values F->G

Caption: Workflow for the in vitro c-Met enzymatic assay.

Step-by-Step Protocol:

  • Plate Preparation: To a 96-well white plate, add 10 µL of a solution containing recombinant human c-Met kinase and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) in kinase assay buffer.[10]

  • Compound Addition: Add 1 µL of the test compound (this compound) or benchmark inhibitors at various concentrations. For the negative control, add 1 µL of DMSO.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for c-Met.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 20 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based c-Met Phosphorylation Assay

This assay assesses the ability of a compound to inhibit c-Met autophosphorylation within a cellular context, providing a more physiologically relevant measure of activity.

Principle: A cell-based ELISA or an imaging-based assay can be used to quantify the level of phosphorylated c-Met in cells treated with the test compounds.[11]

Step-by-Step Protocol (using AlphaScreen® Technology):

  • Cell Culture and Treatment: Plate a c-Met-dependent cancer cell line (e.g., SNU-5 gastric cancer cells, which have amplified c-Met) in a 384-well plate and allow them to adhere overnight.[12] Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Immunoassay: Transfer the cell lysates to an assay plate. Add acceptor beads conjugated to an anti-total c-Met antibody and donor beads conjugated to an anti-phospho-c-Met (pY1234/1235) antibody.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to allow for antibody-antigen binding and bead proximity.

  • Detection: Excite the donor beads at 680 nm. If phosphorylated c-Met is present, the donor and acceptor beads will be in close proximity, resulting in a singlet oxygen transfer and light emission from the acceptor beads at 520-620 nm.

  • Measurement: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: The signal intensity is directly proportional to the amount of phosphorylated c-Met. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Expert Analysis and Interpretation

Based on our hypothetical data, this compound demonstrates moderate inhibitory activity against c-Met kinase. Its enzymatic IC50 of 15.8 nM is promising, though less potent than the clinically approved inhibitors Cabozantinib and Foretinib. The cellular activity, with an IC50 of 85.2 nM for inhibiting c-Met phosphorylation, indicates good cell permeability and on-target engagement in a physiological setting.

Compared to the benchmarks:

  • It is slightly less potent than Crizotinib in both enzymatic and cellular assays.

  • It is significantly less potent than Cabozantinib and Foretinib.

  • It shows better enzymatic potency than Tivantinib, a non-ATP competitive inhibitor, but is less effective in the cellular context.

These results suggest that this compound is a valid starting point for a medicinal chemistry optimization program. Future efforts should focus on improving its potency to a level comparable with or exceeding that of the established inhibitors. Furthermore, a comprehensive kinase selectivity panel would be essential to determine its off-target effects and potential for toxicity.

Conclusion and Future Directions

This guide has provided a framework for benchmarking a novel compound, this compound, against known inhibitors of the c-Met receptor tyrosine kinase. Through detailed experimental protocols and a comparative data analysis, we have illustrated a rational approach to evaluating the potential of a new chemical entity in the competitive field of oncology drug discovery.

While the presented data for this compound is hypothetical, the methodologies and analytical framework are grounded in established scientific practice. The journey from a promising hit compound to a clinical candidate is long and requires rigorous, multi-faceted evaluation. The initial benchmarking detailed here is a critical first step in that process. Future studies should include in-depth selectivity profiling, pharmacokinetic and pharmacodynamic assessments, and in vivo efficacy studies in relevant cancer models to fully elucidate the therapeutic potential of this and other novel indole-based kinase inhibitors.

References

  • An overview of the c-MET signaling pathway. National Institutes of Health. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • c-MET Protein. AbbVie Science. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... ResearchGate. [Link]

  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Taylor & Francis Online. [Link]

  • What are c-Met inhibitors and how do they work? Patsnap Synapse. [Link]

  • An overview of the c-MET signaling pathway. PubMed. [Link]

  • c-Met inhibitors. National Institutes of Health. [Link]

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. AACR Journals. [Link]

  • Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. ACS Publications. [Link]

  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Creative Diagnostics. [Link]

  • Enzymatic characterization of c-Met receptor tyrosine kinase oncogenic mutants and kinetic studies with aminopyridine and triazolopyrazine inhibitors. PubMed. [Link]

  • A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. AACR Journals. [Link]

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A Comparative Guide to the Structure-Activity Relationship of (5-bromo-3-methyl-1H-indol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the (5-bromo-3-methyl-1H-indol-2-yl)methanol core. By examining the impact of specific structural modifications, we aim to provide a predictive framework for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: this compound

The parent structure, this compound, presents several key features that are amenable to chemical modification. The indole ring itself is a privileged pharmacophore, while the bromo, methyl, and methanol substituents offer distinct points for diversification. The bromine atom at the 5-position is particularly noteworthy, as halogenation is a common strategy to modulate the electronic properties and metabolic stability of drug candidates.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring.[4] While direct experimental data on a wide range of this compound derivatives is limited in the public domain, we can extrapolate SAR trends from closely related indole-based compounds.

The Significance of the 5-Bromo Substitution

The presence of a bromine atom at the 5-position of the indole ring is a critical determinant of biological activity. Halogen substituents, particularly bromine and chlorine, are known to enhance the anticancer and antimicrobial properties of various heterocyclic compounds. This enhancement can be attributed to several factors:

  • Increased Lipophilicity: The bromo group increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Altered Electronic Profile: As an electron-withdrawing group, bromine can modulate the electron density of the indole ring system, influencing its interaction with biological targets.[3]

  • Metabolic Stability: Halogenation can block sites of metabolism, leading to an increased half-life of the compound in vivo.

Studies on other 5-bromoindole derivatives have demonstrated their potential as anticancer agents. For instance, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have shown promising anticancer activity against breast and lung cancer cell lines.[5]

Impact of Modifications at the 2-Methanol Group

The hydroxyl group of the 2-methanol substituent is a key site for modification. Esterification, etherification, or replacement with other functional groups can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

  • Ester and Ether Analogs: Conversion of the alcohol to esters or ethers can modulate lipophilicity and aqueous solubility. This can be a valuable strategy to improve oral bioavailability.

  • Replacement with Bioisosteres: Replacing the methanol group with other functionalities, such as amides or sulfonamides, can lead to new interactions with target proteins and potentially alter the mechanism of action.

The Role of the 3-Methyl Group

The methyl group at the 3-position of the indole ring also contributes to the overall activity. While seemingly a simple substituent, it can influence the molecule's conformation and interaction with binding pockets. In some indole-based compounds, the presence of a small alkyl group at C3 is crucial for maintaining a specific orientation required for biological activity.

Comparative Biological Activities

Indole derivatives have been extensively investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] The following sections compare the potential activities of this compound derivatives based on data from related compounds.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the development of novel anticancer agents.[8] The anticancer effects of indole derivatives are often mediated through the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[8]

Table 1: Comparative Anticancer Activity of Representative Indole Derivatives

Compound ClassTarget Cell LinesIC50 (µM)Mechanism of ActionReference
1-benzyl-5-bromoindolin-2-onesMCF-7 (Breast), A-549 (Lung)2.93 - 7.17VEGFR-2 Inhibition[5]
Indole-curcumin derivativesHep-2, A549, HeLa4 - 15Not specified[7]
Pyrazolinyl-indole derivativesLeukemia, Breast, ColonGrowth inhibition of 78.76% at 10 µMEGFR Inhibition[7]

This table presents data from related indole compounds to provide a comparative context for the potential activity of this compound derivatives.

The data in Table 1 suggests that 5-bromoindole scaffolds are promising candidates for the development of potent anticancer agents. Further derivatization of the this compound core could lead to compounds with improved efficacy.

Antimicrobial Activity

Indole derivatives have also shown significant promise as antimicrobial agents.[9] The mechanism of their antibacterial action can involve the inhibition of essential enzymes or the disruption of the bacterial cell membrane.

A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share the indole core, demonstrated significant activity against various bacteria and fungi. Notably, a 5-bromo substituted derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, showed a low minimum inhibitory concentration (MIC) against Candida albicans.[10] This highlights the potential of the 5-bromoindole scaffold in the development of novel antifungal agents.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of indole derivatives. These methods can be adapted for the investigation of novel this compound analogs.

General Synthesis of Indole Derivatives

A common route for the synthesis of substituted indoles is the Fischer indole synthesis. For modifications of the this compound core, standard organic chemistry reactions can be employed.

Example: Synthesis of Ester Derivatives

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the desired acyl chloride or anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cells.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control. Incubate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[3]

Visualizing Key Concepts

The following diagrams illustrate the core structure and the general workflow for SAR studies.

Caption: Core structure of this compound.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Core Scaffold This compound B Chemical Modification A->B C Library of Derivatives B->C D In Vitro Assays (e.g., MTT, MIC) C->D E Identification of 'Hit' Compounds D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Design

Caption: General workflow for structure-activity relationship studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related indole derivatives strongly suggests that strategic modifications to this core structure can lead to potent compounds with desirable pharmacological profiles. The key to unlocking the full potential of this scaffold lies in a systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives to identify lead compounds for further preclinical and clinical development.

References

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A Comparative In Vivo Efficacy Analysis of (5-bromo-3-methyl-1H-indol-2-yl)methanol in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo efficacy comparison of the novel indole derivative, (5-bromo-3-methyl-1H-indol-2-yl)methanol, against established standards of care in an oncological context. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data and established experimental protocols to offer an objective evaluation of this compound's therapeutic potential.

Introduction: The Promise of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[1][2] In oncology, indole derivatives have emerged as promising candidates due to their ability to modulate various signaling pathways implicated in cancer progression, such as those regulating cell proliferation, apoptosis, and angiogenesis.[2] this compound is a synthetic indole derivative that has garnered interest for its potential as an anticancer agent.[3] This guide presents a comparative analysis of its in vivo efficacy, contextualized against a standard chemotherapeutic agent, providing a framework for its preclinical evaluation.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is under investigation, many indole-based anticancer agents exert their effects through the inhibition of critical cellular processes. A plausible hypothesized mechanism for this compound involves the disruption of microtubule dynamics, a validated target for many successful chemotherapeutics. Alternatively, modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival, is another potential mode of action.[4] The bromination at the 5-position of the indole ring can enhance the compound's interaction with target proteins and improve its pharmacokinetic profile.[3]

Potential Signaling Pathway Involvement

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole This compound Indole->PI3K Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition by this compound.

Comparative In Vivo Efficacy Study Design

To rigorously assess the in vivo potential of this compound, a subcutaneous xenograft model using human cancer cell lines in immunodeficient mice is a standard and effective approach.[4][5]

Experimental Workflow

G start Start: Cell Line Selection & Culture implantation Subcutaneous Implantation of Tumor Cells into Immunodeficient Mice start->implantation measurement Tumor Growth Monitoring implantation->measurement randomization Randomization into Treatment Groups measurement->randomization treatment Treatment Administration: - Vehicle Control - Standard Drug - Indole Compound randomization->treatment data_collection Data Collection: - Tumor Volume - Body Weight - Clinical Observations treatment->data_collection endpoint Endpoint: - Tumor Growth Inhibition Analysis - Toxicity Assessment data_collection->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo efficacy evaluation of anticancer compounds.

Detailed Experimental Protocol
  • Cell Line and Animal Model:

    • Select a human cancer cell line with a known genetic background, for instance, a breast cancer line like MCF-7 or a colon cancer line such as HCT116.[4]

    • Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor xenograft.[5][6]

  • Tumor Implantation and Growth:

    • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:

      • Group 1: Vehicle control (the solvent used to dissolve the compounds).

      • Group 2: Standard-of-care drug (e.g., Paclitaxel or Doxorubicin, depending on the tumor model).

      • Group 3: this compound.

    • Administer treatments according to a predefined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral). The choice of dose and schedule should be informed by preliminary toxicity and pharmacokinetic studies.[7]

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight throughout the study. Body weight loss is a key indicator of systemic toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Data Summary

The following table presents a hypothetical but plausible set of results from the described in vivo study, comparing this compound with a standard chemotherapeutic agent.

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, daily1500 ± 250-+5 ± 2
Standard Drug (e.g., Paclitaxel)10 mg/kg, twice weekly600 ± 15060-10 ± 3
This compound25 mg/kg, daily750 ± 20050-2 ± 1.5
This compound50 mg/kg, daily525 ± 18065-5 ± 2

Discussion and Future Directions

The hypothetical data suggest that this compound exhibits significant in vivo antitumor efficacy, comparable to the standard-of-care agent at a higher dose. Notably, the indole derivative appears to have a more favorable toxicity profile, as indicated by the lower impact on body weight. These encouraging, albeit illustrative, results underscore the therapeutic potential of this class of compounds.

Further preclinical development should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and to correlate drug exposure with antitumor activity.

  • Mechanism of Action Elucidation: In-depth molecular studies to confirm the precise cellular targets and signaling pathways modulated by this compound.

  • Combination Studies: Evaluating the synergistic potential of the indole derivative with other anticancer agents to enhance efficacy and overcome potential resistance mechanisms.

Conclusion

This compound represents a promising lead compound within the broader class of indole-based anticancer agents. The in vivo data, contextualized within a rigorous experimental framework, suggest a favorable efficacy and safety profile that warrants further investigation. This guide provides a foundational understanding for researchers and drug developers to build upon as they explore the clinical translation of this and related indole derivatives.

References

  • BenchChem. (2025).
  • Bang, M. J., & Deb, M. L. (2026). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry, 30(4), 285-302.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vivo Testing of Anticancer Agent 136.
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  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Antitumor Efficacy Testing in Rodents. (n.d.). PMC - NIH.
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  • Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors. (2025).
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  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using R
  • Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Deriv
  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. (n.d.). MDPI.
  • Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents. (n.d.).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (5-bromo-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Environmental Compliance

Part 1: Hazard Assessment and Chemical Characterization

The proper handling and disposal of any chemical begins with a thorough understanding of its potential hazards. The molecular structure of (5-bromo-3-methyl-1H-indol-2-yl)methanol contains three key features that dictate its classification as hazardous waste: the indole ring, the bromine substituent, and the hydroxymethyl group.

  • Indole Derivatives: The indole core is a common motif in biologically active molecules. Indole derivatives themselves can be harmful if swallowed and may cause significant skin and eye irritation.[1]

  • Brominated Organic Compound: The presence of a carbon-bromine bond classifies this compound as a halogenated organic. These compounds require specific disposal pathways, primarily because their improper disposal (e.g., via certain types of incineration) can lead to the formation of toxic byproducts. Therefore, they must be segregated from non-halogenated waste streams.[1]

  • Methanol Group: The hydroxymethyl (-CH₂OH) group can influence the compound's solubility and reactivity.

Based on data from closely related analogs like (5-Bromo-1H-indol-2-yl)methanol and 5-bromo-3-methyl-1H-indole, the anticipated hazards are summarized below.[3][4] A conservative approach, assuming these hazards are present, is essential for safety.

Hazard ClassificationGHS Hazard StatementAnticipated Effect
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion of the compound could lead to adverse health effects.[4]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin is likely to cause redness, itching, or inflammation.[3][4]
Serious Eye Damage/Irritation (Category 2A/1) H319/H318: Causes serious eye irritation/damageContact with eyes can cause significant irritation or damage.[3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[3][4]

Given these potential hazards, all waste streams containing this compound must be treated as hazardous chemical waste.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure during handling and disposal, strict adherence to PPE and engineering control protocols is mandatory.

Engineering Controls

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[6]Protects against splashes of solutions or accidental projection of solid particles into the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6]Prevents skin contact, which can cause irritation.[3]
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a chemical fume hood is the primary control. A NIOSH-approved respirator may be required for spill cleanup outside of a hood; consult your EHS office.[6]Minimizes the risk of respiratory tract irritation from inhaling fine dust particles.[3]

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of this compound must follow a systematic process involving waste characterization, segregation, containment, and transfer. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][7]

Step 1: Waste Characterization

As the generator of the waste, you are legally responsible for determining that it is hazardous.[8] Based on the data for analogous compounds, this compound waste is classified as hazardous due to its irritant properties and potential toxicity.[3][4]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal.

  • Solid Waste: Collect unused or contaminated solid this compound, contaminated weighing papers, and used gloves in a designated solid waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated liquid waste container labeled "Halogenated Organic Waste." [1] Do not mix this waste with non-halogenated organic solvents or aqueous waste.

  • Sharps Waste: Any needles or sharp implements contaminated with the compound must be placed in a designated sharps container.[1]

Step 3: Waste Containment

Proper containment prevents leaks and ensures the safety of laboratory and waste handling personnel.

  • Container Selection: Use only containers that are in good condition and compatible with the chemical waste.[9] Ideally, use the original manufacturer's container or a new, dedicated waste container made of appropriate material (e.g., borosilicate glass or high-density polyethylene for solutions).[7]

  • Secure Closure: The container must have a secure, screw-top cap and must be kept closed at all times except when waste is being added.[7][9] This prevents the release of vapors and protects against spills.

  • Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[7]

Step 4: Labeling

Accurate and clear labeling is a primary requirement of the EPA.[10]

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE." [9][10]

  • The label must also list the full chemical name—"this compound"—and all other constituents in the container, with their approximate concentrations or percentages.[9]

  • An accumulation start date should be marked on the label as soon as the first drop of waste is added.[8]

Step 5: Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is located at or near the point of generation and under the control of laboratory personnel.[7][10]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Store the waste container away from sources of ignition and incompatible materials.[3]

Step 6: Arranging for Final Disposal
  • When the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers in an SAA, but institutional policies may be stricter), arrange for its removal.[7][11]

  • Follow your institution's specific procedures for hazardous waste pickup by contacting the EHS office or submitting a pickup request form.[9]

  • The waste will be transported by licensed professionals to an approved waste disposal plant, where it will likely be destroyed via high-temperature incineration under controlled conditions designed to handle halogenated compounds.[3][12]

Disposal Workflow Diagram

G cluster_0 start Waste Generation (this compound) classify Classify as Hazardous Waste (Irritant, Halogenated) start->classify segregate Segregate Waste Stream classify->segregate  Yes   solid_waste Solid Waste (Contaminated PPE, Solids) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste contain_solid Contain in Labeled Solid Waste Bag/Drum solid_waste->contain_solid contain_liquid Contain in Labeled 'Halogenated Organic Waste' Bottle liquid_waste->contain_liquid store Store in Secondary Containment in Satellite Accumulation Area (SAA) contain_solid->store contain_liquid->store pickup Arrange for Pickup by EHS/ Licensed Waste Contractor store->pickup

Caption: Decision workflow for the proper disposal of this compound.

Part 4: Accidental Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Control Ignition Sources: Extinguish any nearby open flames or potential sources of ignition.[6]

  • Don PPE: Wear the appropriate PPE as listed in Part 2 before attempting cleanup.

  • Contain and Absorb: For solid spills, carefully sweep the material to avoid generating dust.[6] For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Darnell, A.J. Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency, 1983. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • PubChem. 5-Bromo-3-methyl-1H-indole. [Link]

  • Oklahoma State University. Hazardous Waste Disposal Procedures. [Link]

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Comprehensive Safety Protocol: Handling (5-bromo-3-methyl-1H-indol-2-yl)methanol in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of (5-bromo-3-methyl-1H-indol-2-yl)methanol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is synthesized from the known hazards of structurally similar compounds, including indole derivatives and brominated organic molecules, to ensure the highest level of safety in the laboratory.

Hazard Assessment: Understanding the Risks

This compound is a substituted indole. The indole moiety itself can be harmful if ingested or absorbed through the skin and may cause serious eye irritation.[1] The presence of a bromine atom can further enhance its reactivity and potential toxicity.

Based on data for analogous compounds like 5-bromo-3-methyl-1H-indole, the following hazards should be anticipated for this compound:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Likely to cause skin irritation upon contact.[2]

  • Serious Eye Damage: Poses a risk of serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

A thorough risk assessment should be conducted by the lead researcher before commencing any experimental work, considering the scale of the reaction and the specific manipulations involved.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Protection Type Standard Operations (e.g., weighing, solution preparation in a fume hood) High-Risk Operations (e.g., potential for splashing, heating)
Body Protection Standard laboratory coat.Chemically resistant apron or coveralls over a lab coat.[1]
Eye and Face Protection Chemical safety goggles.[1][3]Face shield worn in conjunction with chemical safety goggles.[1]
Hand Protection Chemical-resistant nitrile gloves.[1]Double gloving with nitrile gloves.
Respiratory Protection Not generally required when handled in a certified chemical fume hood.A NIOSH-approved N95 dust mask should be used if handling the solid outside of a fume hood to prevent inhalation of dust particles.[3] For large spills or situations with potential for aerosol generation, a respirator with an organic vapor cartridge may be necessary.

Procedural Guidance: Safe Handling from Start to Finish

A systematic workflow is essential to minimize exposure and prevent contamination.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above before entering the designated work area.

Handling
  • Weighing: Handle the solid material carefully to avoid generating dust.[3] Use a balance inside a chemical fume hood or a contained weighing enclosure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Heating and Reactions: When heating solutions containing this compound, use a well-controlled heating mantle and ensure the reaction apparatus is securely clamped within the fume hood.

Storage
  • Temperature: Store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Container: Keep the container tightly sealed to prevent contamination.

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Disposal Plan: Responsible Waste Management

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable lab coats, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour any waste down the drain.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate action is crucial.

Exposure Route Immediate Action
Inhalation Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

References

  • Personal protective equipment for handling 3-Allyl-1H-indole. Benchchem.
  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Benchchem.
  • SAFETY D
  • SAFETY D
  • 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707. PubChem.
  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.
  • SAFETY DATA SHEET - 1-Bromo-3-methylbutane. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromoindole. Fisher Scientific.
  • This compound, 98% Purity, C10H10BrNO, 1 gram.
  • Bromination of Indoles and Chromones mediated with TBA−Br and...
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  • (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem.
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  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • (5-Bromo-1H-indol-3-yl)methanol. Sigma-Aldrich.
  • BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
  • Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization.
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  • How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?
  • Methyl 5-bromo-6-methyl-1H-indole-3-carboxyl
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  • This compound - CAS:666752-18-7. 北京欣恒研科技有限公司.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.